Sclareolide
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3/t11-,12+,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKJGXCIJJXALX-SHUKQUCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(=O)O3)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047686 | |
| Record name | (3aR)-(+)-Sclareolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; warm musky or woody aroma | |
| Record name | Sclareolide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1156/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water and oils; soluble in acetone and toluene, slightly soluble (in ethanol) | |
| Record name | Sclareolide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1156/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
564-20-5 | |
| Record name | (+)-Sclareolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sclareolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[2,1-b]furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3aR)-(+)-Sclareolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3aR-(3aα,5aβ,9aα,9bβ)]decahydro-3a,6,6,9a-tetramethylnaphth[2,1-b]furan-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCLAREOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37W4O0O6E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Sclareolide Biosynthesis Pathway in Plants
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sclareolide is a high-value bicyclic diterpene lactone primarily derived from the oxidation of its precursor, sclareol. Sclareol is a natural product found in abundance in clary sage (Salvia sclarea), where it accumulates in the trichomes of flower calices.[1][2] Due to its unique fragrance-fixing properties, this compound is a critical precursor for the semi-synthesis of Ambrox®, a key substitute for ambergris in the perfume industry.[1][3] This document provides a detailed technical overview of the sclareol biosynthesis pathway in plants, focusing on the core enzymatic steps, key genes, quantitative production data from metabolic engineering efforts, and relevant experimental methodologies.
The Core Biosynthesis Pathway: From GGPP to Sclareol
The biosynthesis of sclareol in angiosperms is a specialized metabolic pathway that converts the general diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), into the dihydroxylated labdane diterpene, sclareol. This conversion is accomplished through the sequential activity of two distinct, monofunctional diterpene synthases (diTPSs) located in the chloroplasts.[1][4] The introduction of oxygen functionalities occurs directly through these diTPSs, without the need for subsequent oxidation by enzymes like cytochrome P450 monooxygenases.[1]
Step 1: Cyclization of GGPP by a Class II diTPS
The pathway is initiated by a class II diTPS, labda-13-en-8-ol diphosphate synthase (SsLPPS) . This enzyme catalyzes the protonation-initiated cyclization of the linear precursor GGPP. The primary product of this reaction is the bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP) . As a minor product, SsLPPS also produces the non-hydroxylated analogue, (9S, 10S)-copalyl diphosphate (CPP) .[1][5]
Step 2: Conversion to Sclareol by a Class I diTPS
The diphosphate intermediates produced by SsLPPS are then utilized by a class I diTPS, sclareol synthase (SsSS) . This enzyme catalyzes the ionization of the diphosphate ester from LPP, followed by hydroxylation at the C-13 position, to generate the final diterpenediol product, sclareol .[1] Concurrently, SsSS also converts the minor intermediate CPP into manool .[1][5]
Final Oxidation to this compound
This compound is an oxidation product of sclareol.[3] While the specific enzymatic machinery for this final conversion step in Salvia sclarea is not fully detailed, this compound is readily obtained from sclareol.[3] This transformation can be achieved through chemical synthesis or biotransformation using microorganisms.[6][7]
Visualization of the Sclareol Biosynthesis Pathway
The following diagram illustrates the enzymatic conversion of GGPP to sclareol and related diterpenes in Salvia sclarea.
Caption: The two-step enzymatic pathway for sclareol biosynthesis from GGPP in Salvia sclarea.
Key Enzymes in Sclareol Biosynthesis
The production of sclareol is governed by two key monofunctional enzymes. Their properties are summarized below.
| Enzyme Name | Abbreviation | Enzyme Class | Gene Accession | Catalyzed Reaction |
| Labda-13-en-8-ol diphosphate synthase | SsLPPS | Class II diTPS | JQ478434 | GGPP → Labda-13-en-8-ol diphosphate (LPP) |
| Sclareol synthase | SsSS | Class I diTPS | JQ478435 | LPP → Sclareol |
Data sourced from public genetic databases mentioned in the literature.[5]
Quantitative Data: Sclareol Production in Engineered Microbes
The elucidation of the sclareol pathway has enabled its reconstruction in microbial hosts, offering a sustainable alternative to plant extraction. Metabolic engineering strategies have achieved significant titers, highlighting the pathway's potential for industrial biotechnology.
| Host Organism | Key Engineering Strategies | Sclareol Titer (mg/L) | Reference |
| Escherichia coli | Expression of SsLPPS and SsSS | 1,500 | [8] |
| Saccharomyces cerevisiae | Global metabolic rewiring, MVA pathway optimization, SsLPPS-SsSS fusion protein | 11,400 | [9][10] |
| Yarrowia lipolytica | MVA pathway optimization, SsLPPS-SsSS fusion, multi-copy gene integration, downregulation of competing lipid synthesis | 2,656 | [8][11][12] |
Experimental Protocols and Methodologies
The characterization of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Functional Characterization of diTPS Enzymes
The function of enzymes like SsLPPS and SsSS is typically determined through heterologous expression and in vitro assays.
-
Gene Cloning: Candidate diTPS genes are identified from transcriptome databases of Salvia sclarea tissues (e.g., calices) and cloned into expression vectors.[1]
-
Heterologous Expression: The recombinant plasmids are transformed into a suitable host, commonly E. coli, for protein production.
-
Protein Purification: The expressed enzymes are purified from cell lysates, often using affinity chromatography tags.
-
In Vitro Enzyme Assays: The purified enzyme is incubated with its substrate (e.g., GGPP for SsLPPS, or LPP for SsSS) in an appropriate buffer containing a divalent cation cofactor like Mg²⁺.
-
Product Identification: The reaction products are extracted with an organic solvent (e.g., hexane). After dephosphorylation of any remaining diphosphate intermediates, the products are analyzed and identified by Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Workflow for Enzyme Characterization
Caption: A typical experimental workflow for the functional characterization of diterpene synthases.
Subcellular Localization Studies
Determining the location of biosynthesis within the plant cell is crucial.
-
Construct Preparation: The coding sequences of SsLPPS and SsSS are fused in-frame with a reporter gene, such as Green Fluorescent Protein (GFP).
-
Transient Expression: These fusion constructs are transiently expressed in plant systems, like tobacco (Nicotiana benthamiana) leaves.
-
Microscopy: The subcellular localization of the fluorescent signal is observed using confocal microscopy. For SsLPPS and SsSS, the signal co-localizes with chloroplasts, indicating this organelle as the site of sclareol biosynthesis.[1]
Metabolite Extraction and Analysis from Plant Tissue
Quantifying sclareol and related compounds from plant material follows a standard analytical procedure.
-
Sample Preparation: Plant tissues (e.g., leaves, calices, corollas) are dissected, harvested, and weighed.[2]
-
Extraction: The material is submerged in an organic solvent, such as hexane or ethyl acetate, to extract lipophilic compounds like sclareol.
-
Analysis: The extract is analyzed by GC-MS. A known concentration of an internal standard is often added to enable accurate quantification of sclareol content.
Logic for Metabolic Engineering in Yeast
The production of sclareol in a microbial host like Saccharomyces cerevisiae requires significant metabolic engineering to channel carbon flux towards the desired product.
Caption: Logic for engineering S. cerevisiae to enhance flux from acetyl-CoA to sclareol.
Conclusion
The biosynthesis of sclareol in Salvia sclarea is a well-defined, two-step enzymatic process catalyzed by the sequential action of SsLPPS (a class II diTPS) and SsSS (a class I diTPS). This pathway's elucidation has not only advanced the fundamental understanding of plant specialized metabolism but has also paved the way for robust biotechnological production platforms. The high titers achieved in engineered microbes demonstrate a viable and sustainable alternative to traditional agricultural sourcing, meeting the industrial demand for this compound and its valuable derivatives. Future research may focus on identifying the terminal oxidase in this compound formation in planta and further optimizing microbial strains for improved economic feasibility.
References
- 1. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 5. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5525728A - Process for the production of this compound - Google Patents [patents.google.com]
- 8. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.chalmers.se [research.chalmers.se]
- 10. Engineering yeast for high-level production of diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Sclareolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareolide, a bicyclic diterpene lactone, is a naturally occurring compound predominantly derived from Salvia sclarea (clary sage). It serves as a crucial precursor in the semi-synthesis of Ambroxan, a highly valued fragrance ingredient. Beyond its significance in the fragrance industry, this compound has garnered increasing attention from the scientific community for its diverse biological activities, including anticancer and apoptotic effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known signaling pathway interactions.
Physical and Chemical Properties
This compound is a white crystalline solid with a faint, sweet, and woody odor. Its core chemical structure is a decahydro-naphtho[2,1-b]furan-2(1H)-one.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₆O₂ | [1][2] |
| Molecular Weight | 250.38 g/mol | [1][2] |
| Melting Point | 124-126 °C | [1][2] |
| Boiling Point | 321.4 ± 10.0 °C (Predicted) | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | ||
| Water | Sparingly soluble | [2] |
| Ethanol | Soluble | [1] |
| DMSO | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| CAS Number | 564-20-5 | [1][2] |
| IUPAC Name | (3aR,5aS,9aS,9bR)-Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one | [2] |
| Synonyms | Norambreinolide, (+)-Sclareolide | [2] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered this compound until a small amount of the sample (approximately 2-3 mm in height) is packed into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.
Determination of Solubility (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a glass vial.
-
Equilibration: The vial is sealed and placed in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid.
-
Sample Collection: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC.
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule and their connectivity. The ¹H NMR spectrum of this compound would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and a small amount of tetramethylsilane (TMS) would be added as an internal standard.
-
¹³C NMR (Carbon-13 NMR): Provides information about the number and types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would be recorded under similar conditions as the ¹H NMR, using the same solvent and instrument.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. This provides a characteristic fingerprint of the functional groups present.
-
Sample Preparation: A small amount of this compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of this compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Analysis: The prepared sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded. The presence of a strong absorption band in the region of 1770-1750 cm⁻¹ is characteristic of the carbonyl group in the γ-lactone ring of this compound.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.
-
Method: Electron ionization (EI) is a common method for the analysis of small organic molecules like this compound. In this technique, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound, as well as a series of fragment ion peaks that can be used to elucidate the structure. The NIST WebBook provides a reference mass spectrum for this compound[3][4].
Synthesis of this compound from Sclareol
This compound is commonly synthesized from its precursor, Sclareol, through oxidative cleavage of the side chain.
Experimental Workflow:
-
Dissolution: Sclareol is dissolved in a suitable solvent system, which may include a mixture of organic solvents and water.
-
Oxidation: An oxidizing agent, such as potassium permanganate (KMnO₄) or a ruthenium-based catalyst system (e.g., RuCl₃ with NaIO₄), is added to the solution. The reaction is typically carried out at a controlled temperature.
-
Workup: After the reaction is complete, the mixture is worked up to remove the oxidant and byproducts. This may involve filtration, extraction, and washing steps.
-
Purification: The crude this compound is purified, typically by recrystallization from a suitable solvent, to yield the final product as a white crystalline solid.
Biological Activity and Signaling Pathways
This compound and its precursor, Sclareol, have been shown to exhibit anticancer activity by inducing apoptosis and affecting key signaling pathways in cancer cells.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer. This compound and Sclareol have been reported to induce apoptosis in various cancer cell lines[5][6]. The intrinsic, or mitochondrial, pathway of apoptosis is a key target.
This compound is thought to promote apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax[6]. This shift leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to cell death.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in many cancers. Sclareol has been shown to inhibit the MAPK/ERK pathway[7].
By inhibiting key kinases in this pathway, such as Raf and MEK, Sclareol can block the downstream signaling that leads to the activation of transcription factors responsible for cell proliferation. This inhibition contributes to its anti-tumor effects.
Experimental Workflow: Western Blot Analysis
Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample. This method can be used to assess the effect of this compound on the expression levels of proteins involved in the apoptosis and MAPK/ERK pathways.
Procedure:
-
Cell Treatment: Cancer cells are cultured and treated with various concentrations of this compound for a specified time.
-
Protein Extraction: The cells are lysed to release the total protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, phosphorylated ERK).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via a chemiluminescent substrate.
-
Analysis: The resulting bands are visualized and quantified to determine the relative expression levels of the target proteins.
Conclusion
This compound is a versatile natural product with well-defined physical and chemical properties. Its biological activities, particularly its ability to induce apoptosis and inhibit key cancer-related signaling pathways, make it a compound of significant interest for further research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers working with this promising molecule.
References
- 1. This compound | 564-20-5 | FS34059 | Biosynth [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The study of sclareol in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sclareol ameliorates hyperglycemia-induced renal injury through inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Sclareolide CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareolide is a naturally occurring sesquiterpene lactone derived from various plant sources, most notably from clary sage (Salvia sclarea), but also found in Salvia yosgadensis and cigar tobacco.[1][2] It serves as a valuable precursor in the synthesis of other compounds and has garnered significant interest for its diverse biological activities.[3] This technical guide provides an in-depth overview of this compound's chemical identifiers, physicochemical properties, experimental protocols for its synthesis and purification, and a summary of its biological activities, with a focus on its mechanism of action in cancer.
Chemical Identifiers and Physicochemical Properties
This compound is a well-characterized compound with established chemical identifiers and physicochemical properties. These are crucial for researchers in identifying, handling, and utilizing the compound in experimental settings.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| CAS Number | 564-20-5 | [1][3][4][5][6][7] |
| IUPAC Name | (3aR,5aS,9aS,9bR)-Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one | [1] |
| Other Names | Norambreinolide, (+)-Sclareolide, (R)-(+)-Sclareolide | [1][8] |
| Chemical Formula | C₁₆H₂₆O₂ | [1][3][4][6] |
| Molecular Weight | 250.38 g/mol | [3][5][6] |
| SMILES String | C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(=O)O3)C)(C)C | [1] |
| InChI Key | IMKJGXCIJJXALX-SHUKQUCYSA-N | [1][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Physical Form | Crystalline solid | [5][8] |
| Melting Point | 124-126 °C | [5][7][9] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [8] |
| Optical Activity | [α]20/D +47° (c = 2% in chloroform) | [5] |
Experimental Protocols
Synthesis of this compound from Sclareol via Oxidation
A common method for the synthesis of this compound involves the oxidation of sclareol. One detailed protocol utilizes ozone as the oxidant in an acidic medium.
Materials:
-
Sclareol
-
Acetic acid
-
Water
-
Sodium hydroxide
-
10% (by weight) stream of O₃ in O₂
-
Sodium sulfite
-
6 M HCl
-
Ethyl acetate
-
Heptane
Procedure:
-
Dissolve 100 g of sclareol in 240 g of acetic acid.
-
Add 152 g of water and 8 g of sodium hydroxide to the solution.
-
Stir the solution at 20°C.
-
Pass a 10% by weight stream of O₃ in O₂ through the mixture at a rate of 3.0 L/min for 5 hours. Maintain the reaction temperature below 30°C using cooling.
-
After 5 hours, purge the solution with nitrogen gas.
-
To quench any peroxides, add 5.5 g of sodium sulfite.
-
After several minutes, adjust the pH of the mixture to 2 with 6 M HCl.
-
Extract the mixture twice with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml).
-
The combined organic extracts can then be concentrated to yield crude this compound, which can be further purified.[10]
Purification of this compound
1. Recrystallization:
Recrystallization is a standard method for purifying crude this compound. The choice of solvent is critical and should be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., hexane or acetone-water mixture) to form a saturated solution.[11][12]
-
If colored impurities are present, the hot solution can be treated with activated charcoal and then hot filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature, and then potentially in an ice bath to maximize crystal formation.
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals, for example, in a vacuum oven.[11]
2. Acid-Base Extraction:
This method is particularly useful for purifying this compound from biotransformation processes which may contain microbial debris.
Procedure:
-
Dissolve the crude this compound in an organic solvent.
-
Filter the solution to remove any insoluble debris.
-
Extract the organic solution with an acidic solution.
-
Separate the organic phase and then extract it with a basic solution.
-
The purified this compound remains in the organic phase, which can then be washed with water and concentrated to yield the final product.[11]
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, including antifungal, antiviral, and anticancer effects.
Table 3: Bioactivity of this compound
| Activity | Organism/Cell Line | Metric | Value | Reference(s) |
| Antifungal | Cryptococcus neoformans H99 | MIC | 16 µg/mL | [1][4] |
| Cryptococcus gattii R265 | MIC | 32 µg/mL | [4] | |
| Anticancer | K562 (human chronic myelogenous leukemia) | IC₅₀ | 10.8 ± 0.6 µM | [11] |
| MV4-11 (human acute myeloid leukemia) | IC₅₀ | 4.5 ± 0.3 µM | [11] | |
| Antiviral | Filoviruses (including Ebola) | EC₅₀ | 8.0 µM (for Ebola virus entry inhibition) | [11] |
Mechanism of Action in Cancer: The NICD/Gli1 Signaling Pathway
In the context of gemcitabine-resistant human pancreatic cancer, this compound has been shown to enhance the efficacy of the chemotherapeutic drug gemcitabine by modulating the NOTCH1 intracellular cytoplasmic domain (NICD) and glioma-associated oncogene 1 (Gli1) signaling pathway.[10][13] This pathway is implicated in the epithelial-to-mesenchymal transition (EMT), a process that contributes to drug resistance.
This compound's intervention in this pathway leads to the upregulation of the human equilibrative nucleoside transporter 1 (hENT1), which facilitates the uptake of gemcitabine into the cancer cells, and the downregulation of ribonucleoside diphosphate reductase 1 (RRM1), an enzyme involved in DNA synthesis and repair that can contribute to gemcitabine resistance. By inhibiting the NICD/Gli1 pathway, this compound effectively reverses the EMT phenotype and resensitizes the cancer cells to gemcitabine-induced apoptosis.[10][13]
Caption: this compound's inhibition of NICD/Gli1 signaling in cancer.
Conclusion
This compound is a versatile natural product with well-defined chemical properties and a growing body of evidence supporting its therapeutic potential. The detailed experimental protocols for its synthesis and purification provide a solid foundation for researchers to work with this compound. Its demonstrated bioactivities, particularly its ability to modulate key signaling pathways in cancer, highlight its promise as a lead compound for the development of novel therapeutics, especially in the context of overcoming drug resistance. Further research into its various biological effects and mechanisms of action is warranted to fully explore its potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JP2001247561A - Method for producing this compound - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Aminoalkyl this compound Derivatives and Antifungal Activity Studies [mdpi.com]
- 10. US20210300885A1 - Method for producing this compound - Google Patents [patents.google.com]
- 11. US5945546A - Purification of this compound - Google Patents [patents.google.com]
- 12. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
- 13. WO1991009852A1 - Process for producing this compound - Google Patents [patents.google.com]
Whitepaper: A Technical Guide to Alternative Natural Sources of Sclareolide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Sclareolide, a sesquiterpene lactone, is a valuable natural product extensively used as a fragrance fixative and a precursor for the semisynthesis of Ambrox®. While clary sage (Salvia sclarea) is the conventional source, reliance on a single botanical species presents agricultural and supply chain vulnerabilities. This technical guide provides an in-depth review of alternative natural sources of this compound, including other plant species and microbial fermentation systems. It details the quantitative yields from these sources, outlines experimental protocols for extraction and biotransformation, and explores the biosynthetic pathways and relevant biological signaling cascades associated with this compound and its immediate precursor, sclareol.
Introduction to this compound
This compound (Norambreinolide) is a bicyclic diterpene lactone prized for its unique ambergris-like scent and its role as a key starting material in the fragrance and flavor industries. Its primary commercial application is in the synthesis of Ambrox®, a highly sought-after substitute for ambergris. Traditionally, this compound is obtained via the chemical oxidation of its precursor, sclareol, which is extracted from clary sage (Salvia sclarea). The growing demand and the limitations of agricultural production necessitate the exploration of diverse and sustainable alternative sources. This document consolidates current scientific knowledge on plant and microbial sources of this compound beyond clary sage.
Alternative Natural Sources of this compound
Beyond Salvia sclarea, this compound has been identified in other plant species and can be efficiently produced through microbial biotransformation of sclareol.
Botanical Sources
This compound itself, or its direct precursor sclareol, has been isolated from several plant species. The presence of sclareol is a strong indicator of a potential source, as it can be readily converted to this compound through oxidation.
-
Salvia yosgadensis : This species of sage has been confirmed as a natural source of this compound.
-
Cigar Tobacco (Nicotiana tabacum) : Tobacco leaves, particularly those used for cigars, contain this compound (referred to as norambreinolide in older literature). The precursor, sclareol, is also a known constituent of tobacco resinoids.
-
Nicotiana glutinosa : This tobacco relative is a known natural producer of sclareol, making it a viable source for this compound production.
Microbial Biotransformation Sources
A highly promising and scalable alternative to botanical extraction is the use of microorganisms to convert sclareol into this compound. This method offers advantages in terms of yield, purity, and process control. Several fungal and yeast species have been identified as effective biocatalysts.
-
Filobasidium magnum : This yeast-like fungus demonstrates high efficiency in converting sclareol to this compound.
-
Cryptococcus albidus : Used in a co-culture system, this yeast transforms sclareol into this compound.
-
Aspergillus tubingensis : An endophytic fungus isolated from Salvia sclarea that can transform sclareol.
-
Other Fungi : Various other fungi, including Curvularia lunata, Aspergillus niger, Gibberella fujikuroii, and Fusarium lini, have been shown to metabolize this compound into hydroxylated derivatives, indicating their enzymatic machinery is capable of acting on the this compound structure.
Data Presentation: Quantitative Analysis
The yield of this compound or its precursor, sclareol, varies significantly among different sources. Microbial fermentation generally offers higher volumetric productivity compared to direct extraction from plant biomass.
| Source Organism/Material | Compound | Yield / Concentration | Notes | Reference(s) |
| Filobasidium magnum JD1025 | This compound | 21.62 ± 0.26 g/L | Biotransformation of sclareol at an initial concentration of 30 g/L. | |
| S. cerevisiae / C. albidus Co-culture | This compound | 626.3 mg/L | De novo production from glucose. S. cerevisiae produces sclareol, which is converted by C. albidus. | |
| Nicotiana tabacum (Burley) | Sclareol | 14.42% of resinoid | Sclareol is the precursor, requires subsequent oxidation to yield this compound. | |
| Nicotiana tabacum (FCV) | Sclareol | 5.64% of resinoid | Sclareol is the precursor, requires subsequent oxidation to yield this compound. | |
| Nicotiana tabacum (Oriental) | Sclareol | 4.90% of resinoid | Sclareol is the precursor, requires subsequent oxidation to yield this compound. | |
| Transgenic Nicotiana tabacum | Sclareol | 4.1 µg/cm² of leaf | Metabolic engineering of tobacco to produce sclareol on the leaf surface. |
Biosynthetic and Biotransformation Pathways
This compound is not typically synthesized de novo in most organisms but is rather a product of the oxidation of sclareol. The biosynthesis of sclareol from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), is a two-step enzymatic process.
-
Cyclization of GGPP : A class II diterpene synthase, labda-13-en-8-ol diphosphate synthase (LPPS), catalyzes the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate (LPP).
-
Conversion to Sclareol : A class I diterpene synthase, sclareol synthase (SS), catalyzes the conversion of the LPP intermediate into sclareol.
The subsequent conversion of sclareol to this compound is an oxidative transformation, likely involving an oxidoreductase enzyme in microbial systems.
Caption: Biosynthetic pathway from GGPP to this compound.
Experimental Protocols
Detailed methodologies are critical for the replication and optimization of this compound production and purification.
Protocol: Purification of this compound from Fermentation Broth
This protocol is adapted from patented methods for purifying this compound produced by microbial transformation. It involves a multi-step liquid-liquid extraction process.
Caption: Workflow for purifying this compound from fermentation.
Methodology:
-
Solubilization : The crude this compound from the fermentation process is dissolved in an appropriate organic solvent, such as hexane. The solution should contain at least 15-25% this compound by weight.
-
Separation of Debris : The organic solution is filtered to remove insoluble materials, primarily microbial cell debris.
-
Acidic Extraction : The filtered organic phase is thoroughly mixed with an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). The phases are allowed to separate, and the aqueous phase, containing acid-soluble impurities, is discarded.
-
Basic Extraction : The remaining organic phase is then extracted with a basic aqueous solution (e.g., dilute NaOH or KOH). This step removes any acidic by-products. The aqueous phase is again discarded.
-
Collection and Concentration : The final organic phase, now containing purified this compound, is collected. The solvent is removed through evaporation or distillation to yield the purified crystalline this compound product.
Protocol: Supercritical Fluid Extraction (SFE) from Plant 'Concrete'
This method is effective for selectively extracting sclareol from waxy plant extracts (concretes).
Methodology:
-
Preparation : A waxy n-hexane extract ("concrete") of the plant material (e.g., Salvia sclarea or Nicotiana tabacum) is prepared.
-
First Extraction Step : The concrete is subjected to supercritical CO₂ extraction at conditions optimized for lighter aromatic compounds (e.g., 90 bar and 50 °C). This step removes monoterpenes and sesquiterpenes, leaving the diterpenes behind.
-
Second Extraction Step : The operating conditions are then changed to favor the extraction of diterpenes like sclareol (e.g., 100 bar and 40 °C). The resulting extract is highly concentrated in sclareol.
-
Post-Processing : The sclareol-rich extract can then be used directly for chemical conversion to this compound.
Relevant Signaling Pathways
While research on the specific signaling pathways modulated by this compound is emerging, studies on its structurally similar precursor, sclareol, provide significant insights. Sclareol has demonstrated noteworthy anti-inflammatory and pro-apoptotic activities.
Inhibition of the MAPK/NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In pathological conditions, pro-inflammatory stimuli (like TNF-α or IL-1β) trigger a cascade that leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes.
Studies have shown that sclareol can inhibit this pathway, thereby reducing inflammation. It has been observed to suppress the activation of both MAPKs (which act upstream of NF-κB) and NF-κB itself in models of diabetic nephropathy and rheumatoid arthritis.
Caption: Sclareol inhibits the pro-inflammatory NF-κB pathway.
Induction of Apoptosis
This compound and its derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. Sclareol has been reported to induce apoptosis in hypoxic cancer cells by inhibiting the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein for cell survival under low-oxygen conditions typical of solid tumors. Furthermore, synthetic this compound-indole conjugates have been shown to induce robust apoptosis in leukemia cells. This suggests that the this compound scaffold is a promising template for the development of novel anti-cancer agents.
Conclusion
The exploration of alternative sources for this compound is critical for ensuring a stable and sustainable supply chain for the fragrance and pharmaceutical industries. While botanical sources like Salvia yosgadensis and Nicotiana tabacum are viable alternatives to clary sage, microbial biotransformation of sclareol presents a more scalable and controllable production platform. The high yields achieved with fungi such as Filobasidium magnum highlight the industrial potential of this approach. Furthermore, the significant biological activities of this compound and its precursor, sclareol, particularly in modulating inflammatory and apoptotic pathways, underscore their potential for drug development. Further research should focus on identifying and optimizing the specific oxidoreductase enzymes responsible for the sclareol-to-sclareolide conversion to enable fully synthetic de novo production in engineered microbial hosts.
An In-depth Technical Guide to the Solubility of Sclareolide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sclareolide, a bicyclic diterpene lactone, in various organic solvents. This compound's low aqueous solubility necessitates the use of organic solvents in many research and industrial applications, including in drug delivery systems, as a fragrance fixative, and as a precursor for the synthesis of other molecules. This document consolidates available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility of this compound
The solubility of this compound has been reported in several common organic solvents. The data, primarily sourced from chemical supplier datasheets, is summarized in the table below. It is important to note that solubility can be influenced by factors such as solvent purity, temperature, and the crystalline form of the solute. The provided values should therefore be considered as approximations.
| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Source(s) |
| Ethanol | C₂H₅OH | ~10 | ~39.9 | Soluble | [1] |
| 47 | 187.71 | Sonication is recommended | |||
| 50 | 199.69 | Warmed with 50°C water bath | |||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~15 | ~59.9 | - | [1] |
| 40 | 159.76 | Sonication is recommended | |||
| 50 | 199.69 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | [2] | ||
| Slightly Soluble | - | Qualitative description | [3][4] | ||
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~30 | ~119.8 | - | [1] |
| Chloroform | CHCl₃ | Slightly Soluble | - | Qualitative description | [3][4] |
| Water | H₂O | Insoluble | - | - | [2] |
| < 1 | - | Insoluble or slightly soluble | |||
| 0.33 | ~1.32 | In a 1:2 solution of DMF:PBS (pH 7.2) | [1] |
Molecular Weight of this compound: 250.38 g/mol
Experimental Protocol for Solubility Determination: The Shake-Flask Method
While specific experimental details for determining the solubility of this compound are not extensively published, a standard and widely accepted method for determining the equilibrium solubility of a crystalline compound is the shake-flask method.[5][6][7] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved compound in the supernatant.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., ethanol, DMSO)
-
Volumetric flasks
-
Screw-capped vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a UV-Vis spectrophotometer[8]
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.[8] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is often suitable for compounds like this compound.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a crystalline compound using the shake-flask method.
Caption: General workflow for determining this compound solubility.
Factors Influencing Solubility
Researchers and drug development professionals should be aware of several factors that can influence the measured solubility of this compound:
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with temperature. However, the exact temperature dependence for this compound in various organic solvents is not well-documented and should be determined experimentally if required.
-
Solvent Polarity: this compound, being a relatively nonpolar molecule, tends to be more soluble in less polar organic solvents. Its insolubility in water, a highly polar solvent, is consistent with this principle.
-
Purity of this compound and Solvent: Impurities in either the solute or the solvent can affect solubility.
-
Physical Form: The crystalline form (polymorphism) of this compound can impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in key organic solvents. The tabulated data serves as a practical reference for laboratory work, while the generalized experimental protocol offers a robust methodology for obtaining reliable and reproducible solubility data. For critical applications, it is recommended that solubility be determined experimentally under the specific conditions of use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. usbio.net [usbio.net]
- 4. This compound CAS#: 564-20-5 [m.chemicalbook.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. Separation of (3aR)-(+)-Sclareolide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Biological Activities of Natural Sclareolide: A Technical Guide for Researchers
Introduction
Sclareolide, a sesquiterpene lactone derived from various botanical sources including Salvia sclarea (clary sage), Salvia yosgadensis, and cigar tobacco, has emerged as a molecule of significant interest in the fields of pharmacology and drug development.[1][2][3] Its diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, positions it as a promising candidate for further investigation and therapeutic application. This technical guide provides a comprehensive overview of the biological activities of natural this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.
Quantitative Data: Cytotoxicity of this compound
The in vitro efficacy of this compound against various cancer cell lines is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| K562 | Chronic Myelogenous Leukemia | 10.8 ± 0.6 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 4.5 ± 0.3 | [3] |
| BV-2 | Microglia (used to assess neuroinflammation) | 20.3 | [4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | > 50 µg/mL | [4] |
Table 1: Cytotoxicity of this compound against various cell lines.
Mechanisms of Anticancer Action
1.2.1. Induction of Apoptosis
This compound is a known inducer of apoptosis in cancer cells. This process is characterized by a cascade of molecular events including the activation of caspases and alterations in mitochondrial membrane potential. The apoptotic pathway triggered by this compound involves both intrinsic (mitochondrial) and extrinsic (death receptor) signaling.
Signaling Pathway: this compound-Induced Apoptosis
Caption: this compound induces apoptosis through both intrinsic and extrinsic pathways, culminating in the activation of executioner caspases.
1.2.2. Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This effect is often observed at the G0/G1 or S phase checkpoints.
Experimental Protocols
1.3.1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Experimental Workflow: MTT Assay
Caption: A stepwise representation of the MTT assay for determining cell viability.
1.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Logical Relationship: Apoptosis Assay Quadrants
References
- 1. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Sclareolide: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Sclareolide, a naturally occurring sesquiterpene lactone derived from sources such as Salvia sclarea (clary sage), has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its rigid bicyclic structure, multiple stereocenters, and reactive functional groups provide a unique scaffold for the stereoselective synthesis of a diverse array of complex molecules. This technical guide explores the utility of this compound as a starting material for the synthesis of high-value compounds, including fragrances, terpenoids, and other bioactive natural products. The document provides a comprehensive overview of key synthetic transformations, detailed experimental protocols, and quantitative data to support the application of this compound in research and development.
Key Synthetic Applications of this compound
This compound serves as a foundational starting material for a range of synthetic endeavors, most notably in the fragrance industry for the production of Ambroxide and in medicinal chemistry for the synthesis of novel bioactive compounds. Its utility stems from the ability to selectively functionalize various positions on its core structure.
Synthesis of Ambroxide and its Analogs
One of the most significant commercial applications of this compound is in the synthesis of (-)-Ambroxide, a highly valued ambergris odorant. The classical synthetic route involves a three-step process commencing with the oxidative degradation of sclareol to this compound, followed by reduction and cyclization.[1][2]
Reduction of this compound to Ambradiol: The reduction of the lactone moiety in this compound to the corresponding diol (ambradiol) is a critical step. This transformation is conventionally achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or potassium borohydride (KBH₄).[3] More recently, sustainable methods employing catalyzed hydrogenation have been developed. For instance, a manganese pincer complex has been effectively used for the hydrogenation of (+)-sclareolide to (-)-ambradiol.[3]
Cyclization to Ambroxide: The final step in the synthesis of Ambroxide is the acid-catalyzed cyclization of ambradiol. This dehydration reaction closes the ether ring, yielding the target molecule.
Experimental Protocol: Manganese-Catalyzed Hydrogenation of (+)-Sclareolide to (–)-Ambradiol [3]
-
Reaction Setup: In a suitable pressure reactor, (+)-sclareolide, a manganese pincer complex catalyst (0.1 mol%), and a base (KOtBu or KOEt, 1–2 mol%) are combined in ethanol as the solvent.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to 50 bar and heated to 90 °C.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by standard analytical techniques (e.g., TLC, GC-MS). Upon completion, the reaction mixture is cooled, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield (–)-ambradiol.
Functionalization of the this compound Skeleton
The this compound molecule offers several sites for selective functionalization, enabling the synthesis of a wide range of derivatives with potential biological activities.
α-Functionalization: The α-carbon of the lactone in this compound can be functionalized through various reactions. For example, an asymmetric Mannich reaction using this compound as a C-nucleophile with N-tert-butylsulfinyl aldimines affords aminoalkyl this compound derivatives with high diastereoselectivity.[4] This reaction is typically carried out under mild conditions in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS).[4]
β-Functionalization: The β-position of the lactone can also be selectively modified. For instance, bromination of this compound with N-bromosuccinimide (NBS) occurs selectively at the β-position.[5] Subsequent elimination of the bromine atom can lead to the formation of an α,β-unsaturated lactone, a versatile intermediate for further transformations.[5]
Experimental Protocol: Asymmetric Mannich Reaction of this compound [4]
-
Enolate Formation: To a solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of LiHMDS is added dropwise. The mixture is stirred to allow for the formation of the this compound enolate.
-
Mannich Reaction: A solution of the (R)-N-aryl-2-methylpropane-2-sulfinamide in anhydrous THF is then added dropwise to the enolate solution at 0 °C. The reaction is stirred for a specified time (e.g., 4 hours).
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography to afford the desired aminoalkyl this compound derivative.
This compound derivatives can be coupled with other molecules to create hybrid compounds with potentially enhanced biological activities. A robust method for the synthesis of this compound-indole conjugates involves a TiCl₄-promoted nucleophilic substitution of a this compound-derived hemiacetal with various indoles.[6][7] This reaction proceeds in moderate to good yields and can be applied to a range of substituted indoles.[6]
Experimental Protocol: Synthesis of this compound-Indole Conjugates [6]
-
Hemiacetal Formation: this compound is first converted to an α,β-unsaturated lactone via bromination and elimination. Subsequent reduction of this intermediate with a reducing agent like diisobutylaluminium hydride (DIBAL-H) yields the corresponding hemiacetal.
-
Coupling Reaction: To a solution of the this compound-derived hemiacetal and the desired indole in a suitable solvent (e.g., dichloromethane), titanium tetrachloride (TiCl₄) is added at a low temperature (e.g., -78 °C).
-
Reaction Progression and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the this compound-indole conjugate.
Biotransformations of this compound
Microbial transformations offer a powerful tool for the stereoselective functionalization of this compound at positions that are challenging to access through traditional chemical methods. Various fungi, such as Curvularia lunata and Aspergillus niger, have been shown to hydroxylate and oxidize this compound at different positions, leading to a variety of derivatives including 3-ketothis compound, 1β-hydroxythis compound, and 3β-hydroxythis compound.[8] These biotransformations can provide access to novel chiral building blocks for further synthetic elaboration.
Experimental Protocol: General Procedure for Microbial Transformation of this compound
-
Culture Preparation: A culture of the selected microorganism is grown in a suitable liquid medium.
-
Substrate Addition: A solution of this compound in an organic solvent (e.g., ethanol) is added to the microbial culture.
-
Incubation: The culture is incubated under controlled conditions (temperature, agitation) for a specific period to allow for the biotransformation to occur.
-
Extraction and Analysis: After incubation, the culture broth is extracted with an organic solvent. The extract is then analyzed by chromatographic and spectroscopic methods to identify and quantify the transformation products.
-
Purification: The desired hydroxylated or oxidized this compound derivatives are isolated and purified using techniques such as column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthetic transformations of this compound discussed in this guide.
| Reaction | Reagents and Conditions | Product | Yield (%) | Diastereoselectivity (dr) | Reference |
| Bromination | NBS | β-bromothis compound | 53 | - | [5] |
| Elimination | LiOH | α,β-unsaturated lactone | 85 | - | [5] |
| Reduction to Hemiacetal | DIBAL-H | This compound-derived hemiacetal | 98 | - | [6] |
| Asymmetric Mannich Reaction | LiHMDS, (R)-N-benzylidene-2-methylpropane-2-sulfinamide | α-aminoalkyl this compound | 69 | 92:8:0:0 | [4] |
| This compound-Indole Conjugation | TiCl₄, Indole | This compound-indole conjugate | 50-80+ | - | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and workflows involving this compound.
Caption: Synthetic pathway from Sclareol to (-)-Ambroxide.
Caption: Key functionalization reactions of the this compound scaffold.
Caption: General workflow for the biotransformation of this compound.
Conclusion
This compound stands as a testament to the power of chiral pool synthesis, offering a readily available and stereochemically rich platform for the construction of complex molecular architectures. Its successful application in the industrial-scale synthesis of Ambroxide highlights its economic importance, while ongoing research continues to unveil its potential in the synthesis of novel terpenoids and bioactive compounds. The functionalization of its core structure through both chemical and biological methods provides a versatile toolkit for chemists. The detailed protocols and data presented in this guide aim to facilitate the broader application of this compound as a key chiral building block in academic and industrial research, paving the way for the discovery and development of new molecules with valuable properties.
References
- 1. Refubium - this compound as a building block for natural product syntheses and Mechanistic studies on the α-chlorination of aldehydes [refubium.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. Manganese-Catalyzed Hydrogenation of this compound - ChemistryViews [chemistryviews.org]
- 4. Synthesis of Aminoalkyl this compound Derivatives and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial hydroxylation of sclareol [periodicos.capes.gov.br]
The Olfactory Blueprint of Sclareolide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the fragrance profile of Sclareolide, a key ingredient in the fragrance and flavor industries. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical and olfactory properties, outlines detailed experimental methodologies for its evaluation, and explores the potential biological signaling pathways involved in its perception.
Executive Summary
This compound, a sesquiterpene lactone derived from sources such as clary sage (Salvia sclarea), is a crystalline powder highly valued in perfumery.[1][2][3][4] Its primary application is as a fragrance fixative, effectively prolonging the scent of more volatile compounds in a formulation.[5] The fragrance profile of this compound is characterized by a subtle yet complex aroma with woody, musky, and sweet notes, often compared to ambergris.[2][6][7] This guide presents quantitative data on its physical and chemical properties, detailed protocols for its analysis, and diagrams illustrating its extraction workflow and potential olfactory signaling pathways.
Olfactory and Chemical Properties
This compound's fragrance is described as having a musky, woody odor with nuances of ambergris, labdanum, cedar, and tobacco.[1][3][8] It is a white to off-white crystalline solid.[3] The following tables summarize the key quantitative data related to its fragrance profile and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₆O₂ | [9] |
| Molecular Weight | 250.38 g/mol | [9] |
| Melting Point | 124-126 °C | [3] |
| Boiling Point | 320-321 °C @ 760 mm Hg | [1][10] |
| Vapor Pressure | 0.000299 mm Hg @ 25 °C | [1][10] |
| Flash Point | 132.4 °C | [2] |
| logP (o/w) | 3.86 - 4.32 | [1][9] |
| Appearance | White to off-white crystalline solid | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | 11.99 mg/L @ 25 °C (sparingly soluble) | [6][10][] |
| Ethanol | ~10 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Diethyl Phthalate | Soluble | [10] |
| Isopropyl Myristate | Soluble | [10] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis
Objective: To determine the purity of a this compound sample and identify any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1% solution of the this compound sample in a suitable solvent such as hexane or ethanol.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is employed.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The purity of this compound is determined by the percentage area of its corresponding peak in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Gas Chromatography-Olfactometry (GC-O) for Fragrance Profile Characterization
Objective: To identify the specific odor-active compounds in a sample containing this compound and to characterize their individual scent contributions.
Methodology:
-
Sample Preparation: As per the GC-MS protocol.
-
Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometer) and a flame ionization detector (FID) or mass spectrometer (MS) in parallel. The column effluent is split between the detector and the sniffing port.
-
GC Conditions: Same as the GC-MS protocol.
-
Olfactometry:
-
A trained sensory panelist sniffs the effluent from the sniffing port.
-
The panelist records the retention time and provides a description of the perceived odor for each eluting compound.
-
The intensity of the odor can also be rated on a predefined scale.
-
-
Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the detector to correlate specific chemical compounds with their perceived odors.
Sensory Panel Evaluation of this compound as a Fixative
Objective: To quantify the effectiveness of this compound as a fragrance fixative in a model perfume formulation.
Methodology:
-
Panelist Selection and Training: A panel of at least 10 trained sensory assessors is selected. Panelists are trained to identify and rate the intensity of specific fragrance notes.
-
Sample Preparation:
-
Control Formulation: A simple perfume formulation is created containing a mixture of top, middle, and base notes in a suitable solvent (e.g., ethanol).
-
Test Formulation: The same perfume formulation is prepared with the addition of a specified concentration of this compound (e.g., 1-5%).
-
-
Evaluation Procedure:
-
Blotter strips are dipped into both the control and test formulations.
-
Panelists evaluate the fragrance of the blotters at specific time intervals (e.g., immediately after dipping, after 1 hour, 4 hours, 8 hours, and 24 hours).
-
At each time point, panelists rate the overall intensity of the fragrance and the intensity of specific notes on a labeled magnitude scale (e.g., 0-10).
-
-
Data Analysis: The data is statistically analyzed to determine if there is a significant difference in the longevity and intensity of the fragrance between the control and test formulations over time.
Visualizations of Workflows and Pathways
This compound Production Workflow
Caption: Workflow for the production of this compound from Salvia sclarea.
Postulated Olfactory Signaling Pathway for Ambergris-Type Odorants
Caption: Postulated olfactory signaling pathway for ambergris-type odorants like this compound.
Conclusion
This compound remains a cornerstone of modern perfumery due to its desirable olfactory properties and its efficacy as a fragrance fixative. This guide provides a foundational understanding of its fragrance profile, supported by quantitative data and detailed analytical protocols. The elucidation of the specific olfactory receptors and signaling pathways that mediate the perception of this compound and related ambergris compounds will continue to be an active area of research, offering exciting opportunities for the future of fragrance science and development.
References
- 1. parchem.com [parchem.com]
- 2. This compound | 564-20-5 | FS34059 | Biosynth [biosynth.com]
- 3. This compound CAS#: 564-20-5 [m.chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. hsfbiotech.com [hsfbiotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. An odorant receptor for a key odor constituent of ambergris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. This compound, 564-20-5 [thegoodscentscompany.com]
The Synthesis of Ambroxide from Sclareolide: A Technical Guide
Introduction
Ambroxide, a key component in the fragrance industry prized for its unique ambergris scent, is primarily produced through the semi-synthesis of sclareolide. This compound, a naturally occurring sesquiterpene lactone, serves as a crucial chiral precursor, ensuring the production of the desired optically pure Ambroxide. This technical guide provides an in-depth overview of the chemical transformation of this compound into Ambroxide, detailing the reaction mechanisms, experimental protocols, and quantitative data for each pivotal step. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
The conversion of this compound to Ambroxide is a well-established three-step process, which is the cornerstone of its industrial production.[1] This synthesis involves:
-
Oxidation of Sclareol to this compound : The initial step involves the oxidative degradation of the side chain of sclareol, a diterpene readily available from clary sage (Salvia sclarea).[2]
-
Reduction of this compound to Ambradiol : The lactone functional group in this compound is then reduced to yield ambradiol, a key diol intermediate.[2]
-
Cyclization of Ambradiol to Ambroxide : The final step is an acid-catalyzed intramolecular cyclization of ambradiol, resulting in the formation of the target molecule, Ambroxide.[1]
This guide will focus on the latter two stages of this process, starting from the readily available this compound.
Experimental Protocols
Step 1: Reduction of this compound to Ambradiol
The reduction of the lactone this compound to ambradiol is a critical transformation, traditionally achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1] More contemporary and sustainable methods, however, are emerging, such as catalytic hydrogenation.
Method A: Lithium Aluminum Hydride Reduction
-
Reaction Setup : A suspension of lithium aluminum hydride (LiAlH₄) is prepared in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.[1]
-
Addition of this compound : this compound, dissolved in the same dry solvent, is added dropwise to the LiAlH₄ suspension at 0°C, maintained by an ice bath.[1]
-
Reaction : Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Quenching : The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[1]
-
Workup and Purification : The resulting aluminum salts are filtered and washed thoroughly with the ethereal solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude ambradiol.[1]
Method B: Manganese-Catalyzed Hydrogenation
A more sustainable approach involves the hydrogenation of this compound using a manganese pincer complex as a catalyst.[2]
-
Reaction Conditions : The reaction is performed in ethanol as a solvent, with KOtBu or KOEt as a base. The reaction mixture is subjected to 50 bar of H₂ at 90°C.[2] This method proceeds under relatively mild conditions with low catalyst loading (0.1 mol%) and base loading (1-2 mol%).[2]
Step 2: Cyclodehydration of Ambradiol to Ambroxide
The final step in the synthesis is the acid-catalyzed cyclization of ambradiol to form the desired cyclic ether, Ambroxide.
-
Reaction Setup : Ambradiol is dissolved in a suitable organic solvent such as toluene.[1]
-
Catalysis : A catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid, is added to the solution.[1]
-
Reaction : The reaction mixture is heated to reflux, and the progress is monitored by TLC. The reaction is typically complete within a few hours.[1]
-
Workup : Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.[1]
-
Purification : The solvent is removed under reduced pressure, and the crude Ambroxide can be purified by column chromatography or recrystallization to afford the final product as a crystalline solid.[1][3]
Quantitative Data
The efficiency of the synthesis of Ambroxide from this compound is highly dependent on the chosen reagents and reaction conditions for each step. The following tables summarize the reported yields for the key transformations.
Table 1: Reduction of this compound to Ambradiol
| Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Catalytic Hydrogenation | Manganese pincer complex | Ethanol | 99.3 (isolated) | [4] |
| Hydride Reduction | LiAlH₄ | Diethyl ether/THF | High (not specified) | [1] |
Table 2: Cyclodehydration of Ambradiol to Ambroxide
| Catalyst | Solvent | Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene | High (not specified) | [1] |
| Hydrothermal Water (HTW) | Water | 91.3 (conversion) | [1] |
| FeCl₃ | Dichloromethane | 79 | [5] |
Table 3: Overall Yields for Ambroxide Synthesis
| Starting Material | Key Features | Overall Yield (%) | Reference |
| Sclareol | Modified commercial synthesis | 75 | [6] |
| (R)-Carvone | Multi-step synthesis | 26.2 | [5][7] |
Visualizations
Chemical Synthesis Pathway
The overall transformation from this compound to Ambroxide is a sequential process involving reduction and cyclization.
Caption: The synthetic route from this compound to Ambroxide.
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis of Ambroxide from this compound.
Caption: Laboratory workflow for Ambroxide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Manganese-Catalyzed Hydrogenation of this compound - ChemistryViews [chemistryviews.org]
- 3. WO2016170106A1 - Process for isolating and purifying ambrox - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Concise Synthesis of (−)‐Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
Sclareolide: A Comprehensive Review of its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sclareolide, a sesquiterpene lactone derived from Salvia sclarea (clary sage), is a widely used ingredient in the fragrance industry and has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth review of the existing safety and toxicity data for this compound, intended to inform researchers, scientists, and professionals in drug development. This document summarizes the available quantitative data, details the methodologies of key toxicological studies, and visualizes relevant biological pathways. While a comprehensive safety profile has been established through various in vitro and in vivo assays, data gaps in certain areas, such as repeated dose and reproductive toxicity, are noted. For these endpoints, the Threshold of Toxicological Concern (TTC) has been applied for risk assessment.
Introduction
This compound (CAS No. 564-20-5) is a bicyclic diterpene lactone known for its fragrance-fixing properties. Beyond its use in cosmetics, this compound has been investigated for various biological activities, including antifungal and potential anticancer effects. As with any compound intended for widespread use or as a potential therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount. This whitepaper consolidates the available toxicological data from a variety of sources to provide a comprehensive overview for the scientific community.
Toxicological Data
The safety of this compound has been evaluated through a series of toxicological studies, primarily focusing on genotoxicity, skin sensitization, and acute toxicity. The following tables summarize the available quantitative data.
Acute Toxicity
Genotoxicity and Mutagenicity
A battery of in vitro tests has been conducted to assess the genotoxic potential of this compound. The results consistently indicate a lack of mutagenic or clastogenic activity.
Table 1: Summary of In Vitro Genotoxicity Studies on this compound
| Test System | Cell Line/Strain | Concentration Range | Metabolic Activation (S9) | Results | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA) | Up to 5000 µ g/plate | With and without | Non-mutagenic | [3] |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Up to 1000 µg/mL | With and without | Non-clastogenic | [3] |
| BlueScreen™ HC Assay | hGADD45a-GFP reporter cells | Not specified | With and without | Negative for genotoxicity and cytotoxicity | [3] |
Skin Sensitization
This compound has been evaluated for its potential to cause skin sensitization through both human and animal studies.
Table 2: Summary of Skin Sensitization Studies on this compound
| Study Type | Species | Vehicle | Concentration/Dose | Results | Reference |
| Human Repeated Insult Patch Test (HRIPT) | Human | Not specified | Not specified | Non-sensitizing | [4] |
| Maximization Test | Human | Not specified | Not specified | Non-sensitizing | [4] |
Repeated Dose and Reproductive Toxicity
There is a lack of specific repeated dose and reproductive toxicity studies for this compound. In the absence of such data, the risk has been assessed using the Threshold of Toxicological Concern (TTC) approach. The estimated systemic exposure to this compound from its use in fragrances is below the TTC for a Cramer Class III substance, suggesting a low risk for these endpoints.[3]
In Vitro Cytotoxicity of a Related Compound: Sclareol
While specific IC50 values for this compound in a broad range of cell lines are not available, studies on the structurally related diterpene, Sclareol, provide some insight into its cytotoxic potential. It is important to note that these values are for Sclareol and not this compound.
Table 3: In Vitro Cytotoxicity of Sclareol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Various leukemic cell lines | Leukemia | < 20 | [5] |
| A549 | Lung Carcinoma | 19 (normoxia), 18 (hypoxia, 24h), 8 (hypoxia, 48h), 4.7 (hypoxia, 72h) | [4] |
Experimental Protocols
The following sections detail the methodologies for the key genotoxicity assays performed on this compound, based on internationally recognized guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test was conducted to evaluate the potential of this compound to induce gene mutations in bacteria.
-
Test Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix). The assay measures the frequency of reverse mutations, which restore the functional capability of the bacteria to synthesize the essential amino acid, allowing for growth on a minimal agar medium.
-
Methodology:
-
Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2uvrA were used.
-
Dose Levels: this compound was tested at concentrations up to 5000 µ g/plate .
-
Metabolic Activation: The assay was performed with and without a rat liver S9 fraction to account for the metabolic activation of potential mutagens.
-
Procedure: The plate incorporation method was used. The test substance, bacterial culture, and S9 mix (if applicable) were mixed with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies per plate was counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
-
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay was performed to assess the potential of this compound to induce chromosomal damage in mammalian cells.
-
Test Principle: The assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
-
Methodology:
-
Cell Type: Human peripheral blood lymphocytes were used.
-
Dose Levels: this compound was tested at concentrations up to 1000 µg/mL.
-
Metabolic Activation: The assay was performed with and without a rat liver S9 fraction.
-
Procedure: The cells were exposed to this compound for a short duration. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during or after treatment.
-
Harvest and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Evaluation: The frequency of binucleated cells containing micronuclei was determined by microscopic analysis.
-
Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on the related compound, Sclareol, has shown interaction with key inflammatory pathways such as NF-κB and MAPK/ERK.[6] These pathways are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. Inhibition of these pathways by Sclareol suggests a potential mechanism for its observed anti-inflammatory and anticancer effects.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of sclareol on growth and cell cycle progression of human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HPLC Analysis and Purification of Sclareolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareolide, a bicyclic diterpene lactone derived from Salvia sclarea (clary sage), is a valuable compound in the fragrance, food, and pharmaceutical industries.[1] Its diverse biological activities, including antifungal and potential antitumor properties, have spurred interest in its analysis and purification for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the qualitative and quantitative analysis of this compound, as well as for its purification from complex mixtures. This document provides detailed application notes and protocols for both the analytical determination and preparative isolation of this compound using HPLC.
Analytical HPLC Method for this compound Analysis
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of this compound. This method separates compounds based on their hydrophobicity.
Chromatographic Conditions
A summary of typical analytical HPLC conditions for this compound analysis is presented in Table 1. These parameters can be adapted based on the specific instrumentation and desired separation performance.
Table 1: Analytical HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 (UPLC/UHPLC) |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid[2] | Acetonitrile and Water with 0.1% Formic Acid[2] |
| Elution Mode | Isocratic or Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min[3] |
| Detection | UV at 210-230 nm | Mass Spectrometry (MS) or UV |
| Injection Volume | 10-20 µL | 1-5 µL |
| Column Temp. | Ambient or 30°C | 30-40°C |
Experimental Protocol: Analytical HPLC
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.[4]
-
Ensure the sample solvent is compatible with the mobile phase to avoid precipitation.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[5]
-
-
HPLC System Preparation:
-
Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding the specified acid modifier.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
-
Equilibrate the HPLC column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis using the conditions outlined in Table 1.
-
Monitor the chromatogram for the elution of this compound. The retention time will vary depending on the specific conditions.
-
For quantitative analysis, prepare a calibration curve using this compound standards of known concentrations.
-
Preparative HPLC for this compound Purification
Preparative HPLC is employed to isolate and purify larger quantities of this compound from crude extracts or reaction mixtures. The principles are similar to analytical HPLC, but the column dimensions, flow rates, and sample loading are significantly larger.
Chromatographic Conditions
Key parameters for preparative HPLC of this compound are outlined in Table 2. Method development typically starts at the analytical scale and is then scaled up for purification.
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 20 mm, 5-10 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (for MS compatibility) |
| Elution Mode | Gradient |
| Flow Rate | 15-20 mL/min (dependent on column diameter)[6] |
| Detection | UV at 210-230 nm |
| Sample Loading | Dependent on column size and sample complexity, determined by loading studies |
| Fraction Collection | Based on time or UV threshold |
Experimental Protocol: Preparative HPLC
-
Method Development and Scale-Up:
-
Develop and optimize the separation on an analytical HPLC system to achieve good resolution between this compound and any impurities.
-
Perform loading studies on the analytical column to determine the maximum sample amount that can be injected without compromising separation.
-
Scale up the method to the preparative column by adjusting the flow rate and injection volume proportionally to the column cross-sectional area.[7]
-
-
Sample Preparation for Purification:
-
Dissolve the crude this compound sample in the minimum amount of a strong solvent (e.g., methanol, acetonitrile) that is compatible with the mobile phase.
-
The sample concentration should be as high as possible to minimize the injection volume.
-
Filter the sample to remove any insoluble material.
-
-
Purification Run:
-
Equilibrate the preparative HPLC column with the mobile phase.
-
Inject the concentrated sample onto the column.
-
Run the preparative gradient method.
-
Monitor the chromatogram and collect the fractions corresponding to the this compound peak. Fraction collection can be triggered by time windows or UV signal intensity.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.
-
Determine the recovery yield by comparing the amount of purified this compound to the amount in the initial crude sample. Purity levels of ≥95% are commonly achieved.[8][9]
-
Data Presentation
Table 3: Illustrative Purity and Recovery Data for this compound Purification
| Purification Method | Starting Purity (%) | Final Purity (%)[9] | Recovery Yield (%) |
| Preparative HPLC | 85 | >98 | 80-90 |
| Recrystallization | 90 | >95 | 70-85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis and purification of this compound using HPLC.
Caption: Workflow for this compound Analysis and Purification.
HPLC Method Development Logic
This diagram outlines the logical steps involved in developing a robust HPLC method for this compound.
Caption: HPLC Method Development Logic for this compound.
References
- 1. This compound | 564-20-5 | FS34059 | Biosynth [biosynth.com]
- 2. Separation of (3aR)-(+)-Sclareolide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. start-bio.com [start-bio.com]
- 9. US5945546A - Purification of this compound - Google Patents [patents.google.com]
Application Note: GC-MS Analysis for the Identification and Quantification of Sclareolide in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of sclareolide in plant extracts, particularly from Salvia sclarea (clary sage), using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a valuable diterpene lactone, is a key precursor in the synthesis of Ambroxan, a widely used fragrance ingredient, and also possesses various pharmacological activities. This document outlines the necessary steps for sample preparation, GC-MS analysis, and data interpretation to ensure accurate and reproducible results.
Introduction
This compound is a naturally occurring oxygenated labdane diterpene found in high concentrations in the essential oil and extracts of Salvia sclarea. Its chemical structure makes it a sought-after compound in the fragrance, flavor, and pharmaceutical industries. Accurate identification and quantification of this compound in plant extracts are crucial for quality control, process optimization, and research into its biological activities. GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the solvent extraction of this compound from dried and powdered plant material.
Materials and Reagents:
-
Dried and finely ground Salvia sclarea plant material (aerial parts)
-
Petroleum ether (boiling range 90-120°C) or n-Hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filter paper
-
Glass vials
Procedure:
-
Weigh approximately 10 g of the dried, ground plant material and place it in a flask.
-
Add 100 mL of petroleum ether or n-hexane to the flask.
-
Heat the mixture to 70°C and perform the extraction for 2 hours with continuous stirring.[1]
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove solid plant debris.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Dissolve a known amount of the crude extract in a suitable volatile organic solvent (e.g., dichloromethane, hexane, methanol, or ethyl ether) to a final concentration of approximately 10 µg/mL for GC-MS analysis.[2]
-
Centrifuge the final solution to remove any particulate matter before transferring it to a GC autosampler vial.[2]
GC-MS Analysis
This protocol outlines the instrumental parameters for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 60°C, hold for 1 min |
| Ramp Rate | 10°C/min to 280°C |
| Final Temperature | 280°C, hold for 10 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
Data Presentation
Quantitative Analysis Summary
The following table summarizes the quantitative data for this compound analysis from various studies.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 150 µg L⁻¹ | [3] |
| Relative Standard Deviation (RSD) | <4% | [3] |
| Recovery | 94–103% | [3] |
| Purity of extracted this compound | >90% | [1] |
This compound Content in Salvia Species
| Species | Plant Part | This compound Content (% of extract/oil) | Reference |
| Salvia sclarea | Essential Oil | 4.7% | [4] |
| Salvia sclarea | Concrete (n-hexane extract) | Can be selectively extracted | [5] |
| Salvia officinalis | Not specified | Sclareol is a major component | [6] |
This compound Identification
The identification of this compound is based on a two-tiered approach:
-
Retention Time (RT): The retention time of the peak of interest in the sample chromatogram is compared with that of a certified this compound standard analyzed under the same chromatographic conditions.
-
Mass Spectrum: The mass spectrum of the peak is compared with a reference spectrum from a spectral library (e.g., NIST). The molecular ion peak ([M]⁺) for this compound is expected at m/z 250.38.
Key Fragment Ions for this compound (C₁₆H₂₆O₂):
The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions that are indicative of its structure. While the molecular ion at m/z 250 is important, its fragmentation pattern provides definitive identification.
Mandatory Visualizations
Experimental Workflow for this compound Analysis
References
- 1. CN102503775A - Production process of sclareol - Google Patents [patents.google.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS Chemical Profiling, Biological Investigation of Three Salvia Species Growing in Uzbekistan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of X-ray Crystallography in the Structural Elucidation of Sclareolide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sclareolide, a sesquiterpene lactone derived from plants such as Salvia sclarea, is a natural compound with a range of biological activities, including anticancer and anti-inflammatory properties.[1] Its therapeutic potential has prompted significant interest within the scientific and pharmaceutical communities. Accurate determination of its three-dimensional molecular structure is paramount for understanding its mechanism of action, designing derivatives with enhanced efficacy, and facilitating drug development processes. X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline compounds, providing precise information on bond lengths, bond angles, and stereochemistry.[2] This document provides a detailed protocol for the application of single-crystal X-ray diffraction for the structural analysis of this compound and presents its known biological signaling pathways.
Data Presentation
Table 1: Crystal Data and Structure Refinement for a this compound Derivative [3]
| Parameter | Value |
| Empirical Formula | C₂₃H₃₅NO₂ |
| Formula Weight | 357.52 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit cell dimensions | a = 6.3001(5) Å, α = 90° |
| b = 13.2663(10) Å, β = 96.983(2)° | |
| c = 12.7082(10) Å, γ = 90° | |
| Volume | 1054.26(14) ų |
| Z | 2 |
| Density (calculated) | 1.127 Mg/m³ |
| Absorption coefficient | 0.071 mm⁻¹ |
| F(000) | 392 |
| Crystal size | 0.22 x 0.20 x 0.18 mm³ |
| Theta range for data collection | 2.22 to 25.00° |
| Index ranges | -7<=h<=7, -15<=k<=15, -15<=l<=14 |
| Reflections collected | 3714 |
| Independent reflections | 3714 [R(int) = 0.0000] |
| Completeness to theta = 25.00° | 99.9 % |
| Absorption correction | Multi-scan |
| Max. and min. transmission | 0.9872 and 0.9845 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3714 / 1 / 242 |
| Goodness-of-fit on F² | 1.063 |
| Final R indices [I>2sigma(I)] | R1 = 0.0401, wR2 = 0.0954 |
| R indices (all data) | R1 = 0.0469, wR2 = 0.0991 |
| Absolute structure parameter | 0.2(4) |
| Largest diff. peak and hole | 0.113 and -0.134 e.Å⁻³ |
Experimental Protocols
The following protocols provide a general framework for the crystallization and subsequent X-ray diffraction analysis of this compound. These are based on established methodologies for small organic molecules and natural products.[4][5]
Protocol 1: Crystallization of this compound
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following methods can be employed for the crystallization of this compound:
1. Slow Evaporation:
-
Principle: Gradually increasing the concentration of the solute by slowly evaporating the solvent until the solution becomes supersaturated, leading to crystal formation.
-
Procedure:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a clean vial.
-
Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for crystal growth over several days to weeks.
-
2. Vapor Diffusion:
-
Principle: A drop of the this compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which this compound is less soluble). The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Procedure (Hanging Drop Method):
-
Prepare a solution of this compound in a "good" solvent.
-
In the well of a crystallization plate, add a reservoir solution containing a "poor" solvent (precipitant).
-
On a siliconized glass coverslip, place a small drop (1-2 µL) of the this compound solution and invert the coverslip to seal the well, creating a "hanging drop."
-
The vapor from the reservoir will slowly diffuse into the drop, increasing the precipitant concentration and inducing crystallization.
-
Incubate the plate at a constant temperature and monitor for crystal growth.
-
3. Cooling Crystallization:
-
Principle: The solubility of many compounds decreases with temperature. By slowly cooling a saturated solution, crystallization can be induced.
-
Procedure:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C).
-
The rate of cooling is critical; slow cooling promotes the growth of larger, higher-quality crystals.
-
Protocol 2: Single-Crystal X-ray Diffraction Analysis
1. Crystal Mounting:
-
Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.
2. Data Collection:
-
Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[4]
-
Procedure:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Based on the crystal system, devise a data collection strategy to ensure complete and redundant data are collected.
-
Collect a full set of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
3. Data Processing and Structure Solution:
-
Software: Utilize standard crystallographic software packages (e.g., SHELX, Olex2) for data processing and structure solution.
-
Procedure:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for Lorentz and polarization effects, and absorption.
-
Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This will yield an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods.[6]
-
Validation: Assess the quality of the final refined structure using various metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map.
-
Biological Signaling Pathways
This compound has been shown to exert its biological effects, particularly its anticancer and anti-inflammatory activities, through the modulation of several key signaling pathways. The diagrams below illustrate the experimental workflow for X-ray crystallography and the known signaling pathways affected by this compound.
This compound has been reported to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), which plays a crucial role in cell proliferation and survival.[7][8] By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[9]
In the context of inflammation, this compound has been shown to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines. Additionally, this compound also inhibits inflammatory responses through the MAPK pathway, involving kinases such as p38 and JNK.[10][12]
Conclusion
X-ray crystallography is an indispensable tool for the precise structural characterization of natural products like this compound. The detailed atomic-level information obtained from this technique is crucial for understanding its structure-activity relationship and for the rational design of new therapeutic agents. The provided protocols offer a comprehensive guide for researchers aiming to elucidate the crystal structure of this compound. Furthermore, the elucidation of its engagement with key signaling pathways, such as MAPK and NF-κB, provides a solid foundation for further investigation into its therapeutic applications in cancer and inflammatory diseases.
References
- 1. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of 2-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl]-N-(o-tolyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Naturally Occurring Sclareol Diterpene Augments the Chemosensitivity of Human Hela Cervical Cancer Cells by Inducing Mitochondrial Mediated Programmed Cell Death, S-Phase Cell Cycle Arrest and Targeting Mitogen-Activated Protein Kinase (MAPK)/Extracellular-Signal-Regulated Kinase (ERK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sclareol ameliorates hyperglycemia-induced renal injury through inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sclareol protected against intestinal barrier dysfunction ameliorating Crohn's disease-like colitis via Nrf2/NF-B/MLCK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sclareol inhibits RANKL-induced osteoclastogenesis and promotes osteoblastogenesis through promoting CCN1 expression via repressing the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Extraction of Sclareolide from Salvia sclarea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareolide, a naturally occurring sesquiterpene lactone found in clary sage (Salvia sclarea), is a valuable bioactive compound with applications in the fragrance, flavor, and pharmaceutical industries. Its diverse biological activities have prompted significant interest in efficient and scalable extraction and purification methods. This document provides detailed protocols for the solvent extraction of this compound from Salvia sclarea, including methodologies for crude extraction, purification, and quantitative analysis.
Extraction Protocols
The choice of solvent and extraction method significantly impacts the yield and purity of the extracted this compound. Below are protocols for three common solvent extraction techniques: maceration, Soxhlet extraction, and ultrasonic-assisted extraction.
Maceration Protocol
Maceration is a simple and widely used method for solid-liquid extraction.
Materials and Equipment:
-
Dried and powdered Salvia sclarea plant material (aerial parts)
-
Solvents: n-Hexane, Ethanol, Ethyl Acetate
-
Erlenmeyer flasks or beakers
-
Magnetic stirrer and stir bars
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, powdered Salvia sclarea and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the selected solvent (n-Hexane, Ethanol, or Ethyl Acetate) to achieve a 1:10 solid-to-solvent ratio.
-
Seal the flask and place it on a magnetic stirrer.
-
Stir the mixture at a constant speed at room temperature (20-25°C) for 24 hours.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small volume of the fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the solvent.
-
The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that can provide higher yields than maceration.
Materials and Equipment:
-
Dried and powdered Salvia sclarea plant material
-
Soxhlet extraction apparatus (including Soxhlet extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Cellulose extraction thimbles
-
Solvents: n-Hexane, Ethanol, Ethyl Acetate
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 10 g of the dried, powdered Salvia sclarea and place it inside a cellulose extraction thimble.
-
Place the thimble into the chamber of the Soxhlet extractor.
-
Add 200 mL of the chosen solvent to the round-bottom flask.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask using a heating mantle to its boiling point.
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material, extracting the this compound.
-
After the extraction is complete, cool the apparatus and carefully dismantle it.
-
Concentrate the extract in the round-bottom flask using a rotary evaporator to obtain the crude this compound extract.
Ultrasonic-Assisted Extraction (UAE) Protocol
Ultrasonic-assisted extraction utilizes ultrasonic waves to enhance the extraction process, often resulting in shorter extraction times and improved efficiency.
Materials and Equipment:
-
Dried and powdered Salvia sclarea plant material
-
Ultrasonic bath or probe sonicator
-
Beakers or flasks
-
Solvents: n-Hexane, Ethanol, Ethyl Acetate
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Place 10 g of dried, powdered Salvia sclarea in a 250 mL beaker.
-
Add 100 mL of the selected solvent (1:10 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, filter the mixture to separate the extract.
-
Wash the plant residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
Data Presentation: Comparative Extraction Yields
The following table summarizes typical this compound yields obtained using different solvents and extraction conditions. Please note that actual yields may vary depending on the quality of the plant material and specific experimental parameters.
| Solvent | Extraction Method | Temperature (°C) | Time (hours) | Solvent-to-Solid Ratio | This compound Yield (%) | Reference |
| Petroleum Ether | Molecular Distillation Pre-extraction | 70 | 2 | Immersed | >90% (of sclareol) | |
| n-Hexane | Solvent Extraction | Ambient | - | - | High | |
| Ethanol | Maceration | Ambient | 24 | 10:1 (v/w) | - | |
| Methanol | Maceration | Ambient | 24 | 10:1 (v/w) | - |
Note: Direct comparative studies on this compound yield with different solvents under identical conditions are limited in the readily available literature. The data presented is based on individual studies and may not be directly comparable.
Purification Protocol for Crude this compound Extract
This protocol is adapted from a patented method for purifying this compound from a crude organic extract, particularly a hexane solution.
Materials and Equipment:
-
Crude this compound extract (dissolved in n-hexane)
-
Separatory funnel
-
Aqueous acid solution (e.g., 5% v/v Hydrochloric Acid)
-
Aqueous base solution (e.g., 5% w/v Sodium Bicarbonate or Sodium Hydroxide)
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Aqueous Wash: Dissolve the crude this compound extract in n-hexane. Transfer the hexane solution to a separatory funnel and wash with an equal volume of deionized water to remove water-soluble impurities. Allow the layers to separate and discard the aqueous layer.
-
Acid Wash: Add an equal volume of 5% hydrochloric acid solution to the hexane phase in the separatory funnel. Shake vigorously and then allow the layers to separate. Discard the acidic aqueous layer. This step helps to remove basic impurities.
-
Base Wash: Wash the hexane phase with an equal volume of 5% sodium bicarbonate solution to neutralize any remaining acid and remove acidic impurities. Again, allow the layers to separate and discard the aqueous layer.
-
Final Water Wash: Perform a final wash with deionized water to remove any residual salts.
-
Drying: Transfer the hexane solution to a clean flask and add anhydrous sodium sulfate to remove any remaining water. Swirl the flask and let it stand for 15-20 minutes.
-
Solvent Removal: Filter the dried hexane solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to obtain the purified this compound.
-
Crystallization: The purified this compound can be further purified by recrystallization from a suitable solvent like hexane or an ethanol/water mixture to obtain high-purity crystals.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Accurately weigh a known amount of the crude or purified extract.
-
Dissolve the extract in a suitable volatile solvent such as methanol or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL (splitless mode) |
| Injector Temperature | 250°C |
| Oven Temperature Program | |
| Initial Temperature | 80°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 5°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-500 amu |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 5 minutes |
| Quantification | |
| Target Ion (m/z) | To be determined from the mass spectrum of a this compound standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of a this compound standard |
3. Quantification:
-
Prepare a series of standard solutions of pure this compound in the same solvent as the samples at known concentrations.
-
Inject the standards into the GC-MS under the same conditions as the samples to generate a calibration curve by plotting peak area against concentration.
-
The concentration of this compound in the extract samples can then be determined by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction, purification, and analysis.
Logical Relationship of Extraction Parameters
Caption: Influence of key parameters on this compound extraction outcomes.
Application Notes & Protocols for Supercritical Fluid Extraction (SFE) of Sclareolide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sclareolide, a naturally occurring diterpene lactone, is a valuable compound in the fragrance industry and a key precursor for the synthesis of Ambroxan. It also exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) presents a green and efficient alternative to conventional solvent extraction methods for obtaining this compound from its primary botanical source, Salvia sclarea (Clary Sage). SFE offers high selectivity, reduced processing times, and eliminates the use of hazardous organic solvents.[1] These application notes provide a detailed overview and experimental protocols for the SFE of this compound.
Principle of Supercritical Fluid Extraction
Supercritical fluid extraction utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas.[2] Carbon dioxide is the most commonly used solvent due to its moderate critical point (31°C and 73.8 bar), non-toxicity, non-flammability, and low cost.[2] In the supercritical state, CO2 has a liquid-like density, which allows it to dissolve solutes, and a gas-like viscosity and diffusivity, enabling it to penetrate the plant matrix efficiently. The solvent strength of supercritical CO2 can be finely tuned by altering the pressure and temperature, allowing for the selective extraction of specific compounds.[3]
Comparison of Extraction Methods
SFE demonstrates distinct advantages over traditional methods like steam distillation and solvent extraction for obtaining sclareol. While solvent extraction can achieve high yields, it suffers from the use of toxic and polluting organic solvents.[3][4] Steam distillation, on the other hand, often results in lower yields and may not efficiently extract less volatile compounds like sclareol.[3][4]
| Extraction Method | Typical Yield | Sclareol Content in Extract | Advantages | Disadvantages |
| Supercritical Fluid Extraction (SFE) | 6.0% - 9.3% w/w[5][6] | Up to 50%[3][4] | Green solvent, high selectivity, tunable, no solvent residue.[1] | High initial equipment cost. |
| Steam Distillation | ~0.55%[4] | Low to negligible[3][4] | Inexpensive, well-established. | Low yield for less volatile compounds, potential for thermal degradation. |
| Solvent Extraction (n-hexane) | Up to 98.3% (for absolute)[4] | Up to 73.6 ± 2.8%[3] | High yield. | Use of toxic and flammable solvents, requires post-processing to remove solvent.[4] |
Experimental Protocols
Protocol 1: Two-Step Supercritical CO2 Extraction for Selective Fractionation
This protocol is designed for the selective extraction of different compound classes from Clary Sage, separating the lighter essential oil components from the heavier diterpenes like sclareol.
Objective: To fractionate Clary Sage extract to enrich the sclareol fraction.
Materials and Equipment:
-
Dried and ground Salvia sclarea plant material (or a pre-prepared "concrete" from n-hexane extraction).
-
Supercritical fluid extractor system with at least one extraction vessel and two separators.
-
High-purity CO2.
-
Grinder for plant material.
-
Analytical balance.
-
Collection vials.
Methodology:
-
Sample Preparation:
-
Dry the Salvia sclarea aerial parts to a constant weight.
-
Grind the dried material to a uniform particle size (e.g., < 2 mm) to increase the surface area for extraction.
-
Accurately weigh the ground plant material and load it into the extraction vessel. For pre-extracted "concrete", it can be mixed with glass beads to ensure even flow.[5]
-
-
Extraction - Step 1 (Lighter Fraction):
-
Maintain a constant CO2 flow rate through the vessel.
-
Collect the extract from the first separator. This fraction will primarily contain volatile compounds like monoterpenes and sesquiterpenes.[4][5]
-
Continue this step until the extraction yield stabilizes, indicating that most of the soluble light compounds have been extracted.[5]
-
Extraction - Step 2 (Sclareol-Enriched Fraction):
-
Adjust the system parameters to increase the solvent density of the CO2.
-
Continue the CO2 flow and collect the extract from the second separator. This fraction will be enriched in diterpenes, including sclareol.[4][5]
-
The extraction is complete when the yield plateaus. The total extraction time can be up to 7 hours.[4]
-
-
Post-Extraction:
-
Depressurize the system slowly and safely.
-
Collect the extracts from the separators and weigh them to determine the yield.
-
Analyze the composition of each fraction using appropriate analytical techniques such as GC-MS or HPLC to quantify the this compound content.
-
Expected Results: This two-step process allows for the selective separation of compounds. The first step yields a fraction rich in essential oils, while the second step provides an extract concentrated in sclareol, the precursor to this compound. The overall yield is expected to be in the range of 9.3% w/w.[4][5]
Protocol 2: Optimized SFE with Co-solvent for Enhanced Yield
This protocol utilizes a co-solvent to enhance the extraction of more polar compounds like this compound.
Objective: To maximize the extraction yield of this compound by using a co-solvent.
Materials and Equipment:
-
Same as Protocol 1.
-
Co-solvent (e.g., food-grade ethanol).
Methodology:
-
Sample Preparation:
-
Prepare the dried and ground Salvia sclarea material as described in Protocol 1.
-
-
Extraction:
-
Based on optimization studies for similar compounds, promising starting conditions are a pressure of 18.6 MPa (186 bar) and a temperature of 40°C.[7]
-
Introduce ethanol as a co-solvent at a low percentage (e.g., 2%).[7] The addition of a polar co-solvent can increase the solubility of target analytes in the supercritical CO2.[8]
-
Pump the supercritical CO2 and co-solvent mixture through the extraction vessel at a constant flow rate.
-
The extraction can be performed with both a static and a dynamic period. For example, a 10-minute static extraction followed by a 35-minute dynamic extraction.[8]
-
Collect the extract in a separator where the pressure is reduced, causing the CO2 to vaporize and the extract to precipitate.
-
-
Post-Extraction:
-
Follow the same post-extraction procedures as in Protocol 1 to determine yield and analyze for this compound content.
-
Expected Results: The use of a co-solvent is expected to increase the extraction yield of moderately polar compounds like this compound. The precise yield will depend on the optimization of all parameters (pressure, temperature, co-solvent percentage, and flow rate).
Visualizations
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Caption: Two-Step SFE for Selective Fractionation.
References
- 1. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phasex4scf.com [phasex4scf.com]
- 3. mdpi.com [mdpi.com]
- 4. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete [ouci.dntb.gov.ua]
- 7. Combination of Analytical and Statistical Methods in Order to Optimize Antibacterial Activity of Clary Sage Supercritical Fluid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sclareolide as a Chiral Synthon in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sclareolide, a naturally occurring sesquiterpene lactone derived from Salvia sclarea, serves as a versatile and cost-effective chiral starting material in the synthesis of a diverse array of complex natural products. Its rigid bicyclic core and defined stereochemistry make it an invaluable synthon for enantioselective synthesis, enabling the construction of intricate molecular architectures with high stereocontrol. These application notes provide an overview of key synthetic transformations and detailed protocols for the use of this compound in the synthesis of bioactive natural products.
Key Synthetic Applications of this compound
This compound is a gateway to a variety of terpenoids, alkaloids, and other classes of natural products. Notable applications include:
-
Synthesis of Hispanane Diterpenes: The this compound skeleton is an ideal precursor for the hispanane framework, which is characterized by a cycloheptane ring. A key transformation is an intramolecular Friedel-Crafts acylation to construct this seven-membered ring system.[1][2]
-
Asymmetric Mannich Reactions: this compound can be functionalized at the α-position of the lactone carbonyl through asymmetric Mannich reactions. This allows for the introduction of nitrogen-containing moieties with high diastereoselectivity, leading to the synthesis of novel aminoalkyl this compound derivatives with potential antifungal activity.
-
Total Synthesis of Bioactive Alkaloids: this compound has been successfully employed in the total synthesis of complex alkaloids such as (+)-Vitepyrroloid B.[2] A crucial step in this synthesis is a late-stage nickel-catalyzed cross-electrophile coupling to append a pyrrole fragment to the this compound-derived core.
-
Synthesis of Labdane Diterpenes: The synthesis of galanals A and B, labdane diterpenes with potential biological activity, has been achieved starting from this compound. Key reactions in this synthetic route include a Wittig reaction to introduce an exocyclic double bond and a titanocene-mediated radical cyclization.[3][4]
-
Photochemical Cycloadditions: The enone functionality that can be introduced into the this compound framework allows for photochemical reactions, such as [2+2] cycloadditions and Paternò-Büchi reactions. These light-induced transformations can be employed to construct highly complex and strained polycyclic systems.[5]
Experimental Protocols
Asymmetric Mannich Reaction of this compound
This protocol describes the highly diastereoselective synthesis of α-aminoalkyl this compound derivatives.
Reaction Scheme:
Asymmetric Mannich Reaction of this compound.
Materials:
-
This compound
-
(R)-N-benzylidene-2-methylpropane-2-sulfinamide (or other N-tert-butylsulfinyl aldimines)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.2 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiHMDS solution (1.5 equivalents) dropwise to the stirred solution.
-
After stirring for 30 minutes at 0 °C, add a solution of the N-tert-butylsulfinyl aldimine (1.0 equivalent) in anhydrous THF dropwise.
-
Continue stirring the reaction mixture at 0 °C for the time specified in Table 1 (typically 0.5-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Quantitative Data:
| Entry | Aldimine Substituent (Ar) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 0.5 | 95 | 97:3:0:0 |
| 2 | 4-Fluorophenyl | 1 | 92 | 96:4:0:0 |
| 3 | 4-Chlorophenyl | 1 | 91 | 98:2:0:0 |
| 4 | 4-Bromophenyl | 1 | 93 | 97:3:0:0 |
| 5 | 2-Thienyl | 2 | 85 | 95:5:0:0 |
Synthesis of (+)-Vitepyrroloid B Precursor via Ni-Catalyzed Cross-Coupling
This protocol outlines a key step in the total synthesis of (+)-Vitepyrroloid B, involving the coupling of a this compound-derived alkyl iodide with a brominated pyrrole.[2]
Reaction Scheme:
Ni-Catalyzed Cross-Coupling for Vitepyrroloid B Synthesis.
Materials:
-
This compound-derived alkyl iodide
-
3-Bromo-2-cyanopyrrole
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Zinc dust (Zn)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox, add NiCl₂·DME (10 mol%) and dtbbpy (12 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous DMA and stir the mixture until a homogenous solution is formed.
-
Add the this compound-derived alkyl iodide (1.0 equivalent) and 3-bromo-2-cyanopyrrole (1.2 equivalents).
-
Add zinc dust (3.0 equivalents) in one portion.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated a range of biological activities, including antifungal and anticancer effects.
Antifungal Mechanism of this compound
This compound exhibits antifungal activity against various pathogens, such as Cryptococcus neoformans. The proposed mechanism of action involves the induction of oxidative stress and mitochondrial dysfunction.[1][5][6]
Antifungal Mechanism of this compound.
This compound treatment leads to a reduction in the integrity of the fungal cell membrane.[1] It also significantly increases the production of reactive oxygen species (ROS), leading to oxidative stress.[1][5] This oxidative stress, in turn, causes mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential.[1][5] The culmination of these events leads to fungal cell death.
Anticancer Mechanism of this compound Derivatives
Certain this compound derivatives have shown promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Anticancer Mechanism via MAPK Pathway.
Some this compound derivatives can inhibit the Raf-MEK-ERK signaling cascade, a key component of the MAPK pathway that is often dysregulated in cancer. By inhibiting this pathway, these compounds can modulate the expression of proteins involved in apoptosis, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. This leads to the activation of caspases, a family of proteases that execute the apoptotic program, ultimately resulting in cancer cell death.
Conclusion
This compound is a powerful and versatile chiral synthon in natural product synthesis. Its ready availability and rich stereochemistry provide a solid foundation for the enantioselective synthesis of a wide range of complex and biologically active molecules. The synthetic methodologies and protocols outlined in these application notes serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to harness the full potential of this valuable natural product. Further exploration of this compound's reactivity and the biological mechanisms of its derivatives will undoubtedly lead to the discovery of new therapeutic agents.
References
- 1. Diversity oriented synthesis of hispanane-like terpene derivatives from (R)-(+)-sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sclareol induces apoptosis in human HCT116 colon cancer cells in vitro and suppression of HCT116 tumor growth in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Antifungal Assay Protocol for Sclareolide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sclareolide, a sesquiterpene lactone primarily isolated from Salvia sclarea, has demonstrated notable antifungal properties against various fungal pathogens. This document provides a detailed protocol for assessing the in vitro antifungal activity of this compound, including methods for determining the minimum inhibitory concentration (MIC) and investigating its mechanism of action. The provided protocols are based on established methodologies and recent findings on this compound's effects on fungal cells.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Sclareol Against Various Fungal Species
| Fungal Species | Compound | MIC (µg/mL) | Incubation Time (h) | Reference |
| Cryptococcus neoformans H99 | This compound | 16 | 48 | [1][2][3] |
| Cryptococcus gattii R265 | This compound | 32 | 48 | [4] |
| Candida albicans | Sclareol | 50 | 24 | [5][6] |
| Candida auris | Sclareol | 50 | 24 | [5] |
| Candida parapsilosis | Sclareol | 50 | 24 | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
Materials:
-
This compound (stock solution prepared in Dimethyl Sulfoxide - DMSO)
-
Fungal strains (e.g., Cryptococcus neoformans, Candida albicans)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
Incubator (37°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 37°C for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀) or a hemocytometer.
-
Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate. The final concentrations should typically range from 1 to 1024 µg/mL.[3][4]
-
Include a growth control well (medium + inoculum, no this compound) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth as compared to the growth control.
-
Investigation of Antifungal Mechanism of Action
a) Membrane Integrity Assay (Propidium Iodide Staining)
This assay assesses damage to the fungal cell membrane.
Materials:
-
Fungal cells treated with this compound (at MIC, 2x MIC, 4x MIC, etc.)
-
Propidium Iodide (PI) solution (1 µg/mL in saline)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat fungal cells (1 x 10⁶ cells/mL) with various concentrations of this compound for a specified time (e.g., 24 hours).[4]
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cell pellet in a PI solution.
-
Incubate in the dark for 15-30 minutes.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in PI fluorescence indicates a loss of membrane integrity. Studies have shown that this compound treatment can lead to a reduction in membrane integrity in C. neoformans.[1][2]
b) Reactive Oxygen Species (ROS) Production Assay
This assay measures the generation of intracellular ROS.
Materials:
-
Fungal cells treated with this compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (10 µM)
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Treat fungal cells with this compound as described above.
-
Add DCFH-DA solution to the cell suspension and incubate in the dark at 37°C for 30 minutes.[4]
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS. This compound has been shown to significantly increase ROS production in C. neoformans.[1][2]
c) Mitochondrial Membrane Potential (MMP) Assay
This assay evaluates the effect of this compound on mitochondrial function.
Materials:
-
Fungal cells treated with this compound
-
JC-1 or Rhodamine 123 staining solution
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat fungal cells with this compound.
-
Incubate the treated cells with a mitochondrial-specific fluorescent probe (e.g., JC-1 or Rhodamine 123).
-
Wash the cells with PBS.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates a reduction in MMP. This compound treatment has been observed to reduce the mitochondrial membrane potential in C. neoformans.[1][2]
Visualizations
References
- 1. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action [mdpi.com]
- 4. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti- Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast-Hyphal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: Sclareol's Cytotoxicity Profile in Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sclareol, a natural diterpene alcohol found in Salvia sclarea, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against a variety of cancer cell lines. This document provides a comprehensive overview of the cytotoxic activity of Sclareol, including a summary of its efficacy across different cancer types, detailed protocols for assessing its cytotoxic effects, and an exploration of the underlying molecular mechanisms.
Data Presentation: Sclareol's Cytotoxic Efficacy (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of Sclareol in various cancer cell lines, providing a comparative view of its cytotoxic activity.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Lung Cancer | H1688 | 42.14 | 24 | [1] |
| Lung Cancer | H146 | 69.96 | 24 | [1] |
| Breast Cancer | MCF-7 | 11.056 (13-epimer-sclareol) | Not Specified | [1] |
| Osteosarcoma | MG63 | 65.2 | 12 | [2][3] |
| Leukemia | K562 | < 50 | Not Specified | [1] |
| Leukemia | HL60 | < 20 µg/mL | 48 | |
| Colon Cancer | HCT116 | Not Specified (effective at 100 µM) | Not Specified | [1] |
Experimental Protocols: Assessing Sclareol's Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol below provides a detailed methodology for evaluating the cytotoxic effects of Sclareol on adherent cancer cell lines.
MTT Assay Protocol
1. Materials:
-
Sclareol (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Sclareol Treatment:
-
Prepare serial dilutions of Sclareol in complete culture medium from the stock solution. The final concentrations should span a range that is expected to cover the IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve Sclareol) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells and add 100 µL of the prepared Sclareol dilutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Mix gently by pipetting up and down or by using a plate shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each Sclareol concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the Sclareol concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of Sclareol that causes a 50% reduction in cell viability.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Sclareol-Induced Apoptosis Signaling Pathway
Sclareol has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can lead to the activation of caspases, cleavage of PARP, and alterations in the expression of Bcl-2 family proteins.[5]
Caption: Sclareol-induced apoptosis pathway.
Sclareol-Induced Cell Cycle Arrest
Sclareol can induce cell cycle arrest, primarily at the G0/G1 or G1 phase, by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[2][5][6]
Caption: Sclareol-induced cell cycle arrest.
Experimental Workflow for Cytotoxicity Assay
The following diagram illustrates the logical flow of a typical cytotoxicity assay to evaluate the effect of Sclareol on cancer cell lines.
Caption: Experimental workflow for cytotoxicity assay.
References
- 1. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Sclareol, a plant diterpene, exhibits potent antiproliferative effects via the induction of apoptosis and mitochondrial membrane potential loss in osteosarcoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sclareol induces cell cycle arrest and ROS-mediated apoptosis and ferroptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthesizing Sclareolide Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for synthesizing Sclareolide derivatives with enhanced antifungal and anticancer bioactivities. The protocols outlined below are based on established synthetic routes and bioactivity evaluation methods, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
This compound, a sesquiterpene lactone derived from Salvia sclarea, is a readily available and versatile starting material for the synthesis of novel bioactive compounds.[1] Its inherent biological activities, including anticancer and antifungal properties, make it an attractive scaffold for chemical modification to develop derivatives with improved potency and selectivity.[2][3] This document details the synthesis of two promising classes of this compound derivatives: this compound-indole conjugates and aminoalkyl this compound derivatives, and provides protocols for evaluating their bioactivity.
I. Synthesis of this compound Derivatives
Two primary methods for synthesizing this compound derivatives with enhanced bioactivity are presented: the synthesis of this compound-indole conjugates and the asymmetric Mannich reaction for the preparation of aminoalkyl this compound derivatives.
A. Synthesis of this compound-Indole Conjugates
This protocol describes the synthesis of this compound-indole conjugates, which have demonstrated significant antiproliferative activity against cancer cell lines.[1] The synthesis involves a TiCl₄-promoted nucleophilic substitution of a this compound-derived hemiacetal with various indoles.[1][4]
Experimental Protocol: Synthesis of this compound-Indole Conjugates
-
Preparation of α,β-unsaturated lactone (3):
-
Synthesis of this compound-derived hemiacetal (4):
-
The α,β-unsaturated lactone (3) is converted to the hemiacetal (4) through a reduction reaction.
-
-
TiCl₄-promoted Coupling of Hemiacetal (4) with Indoles (5):
-
In a dry reaction flask under an inert atmosphere, dissolve the this compound-derived hemiacetal (4) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the desired indole derivative (5) to the solution.
-
Cool the reaction mixture to the specified temperature (e.g., -78 °C).
-
Slowly add a solution of titanium tetrachloride (TiCl₄) in the same solvent.[1][4]
-
Allow the reaction to proceed for the specified time, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired this compound-indole conjugate (e.g., 8k).[1]
-
Caption: Synthetic workflow for this compound-indole conjugates.
B. Synthesis of Aminoalkyl this compound Derivatives via Asymmetric Mannich Reaction
This protocol details the synthesis of aminoalkyl this compound derivatives, which have shown significant antifungal activity.[2][5] The key step is a highly diastereoselective asymmetric Mannich reaction between this compound and N-tert-butylsulfinyl aldimines.[5]
Experimental Protocol: Asymmetric Mannich Reaction
-
Preparation of the Reaction Mixture:
-
In an oven-dried reaction vial under a nitrogen atmosphere, dissolve this compound (1) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add lithium bis(trimethylsilyl)amide (LiHMDS) solution dropwise and stir for 30 minutes.[5]
-
-
Mannich Reaction:
-
In a separate flask, dissolve the N-tert-butylsulfinyl aldimine (2) in anhydrous THF.
-
Add the aldimine solution dropwise to the this compound-LiHMDS mixture at 0 °C.
-
Continue stirring at 0 °C for 30 minutes.[5]
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the aminoalkyl this compound derivative (3).[5]
-
-
Deprotection (Optional):
-
The N-tert-butylsulfinyl group can be removed to yield the primary amine derivatives if desired.
-
Caption: Workflow for the asymmetric Mannich reaction.
II. Bioactivity Evaluation Protocols
The following protocols are for assessing the antiproliferative and antifungal activities of the synthesized this compound derivatives.
A. Antiproliferative Activity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the this compound derivatives on cancer cell lines such as K562 (human chronic myelogenous leukemia) and MV4-11 (human acute myeloid leukemia).[1]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed K562 or MV4-11 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized this compound derivatives in the culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT assay.
B. Antifungal Activity Assessment (Mycelial Growth Inhibition Assay)
This protocol is used to evaluate the antifungal activity of the synthesized this compound derivatives against pathogenic fungi such as Fusarium oxysporum and Lasiodiplodia theobromae.[2]
Experimental Protocol: Mycelial Growth Inhibition Assay
-
Preparation of Fungal Plates:
-
Prepare Potato Dextrose Agar (PDA) medium and pour it into sterile Petri dishes.
-
Inoculate the center of each PDA plate with a mycelial plug (e.g., 5 mm diameter) of the test fungus.
-
-
Compound Application:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Incorporate the test compounds into the PDA medium at various concentrations before pouring the plates, or apply a known amount of the compound solution onto a sterile filter paper disc placed on the agar surface.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 3-7 days), or until the mycelium in the control plate reaches the edge of the dish.
-
-
Measurement and Data Analysis:
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(C - T) / C] * 100
-
Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.
-
-
Caption: Experimental workflow for the mycelial growth inhibition assay.
III. Quantitative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of selected this compound derivatives.
Table 1: Antiproliferative Activity of this compound-Indole Conjugates [1]
| Compound | K562 IC₅₀ (µM) | MV4-11 IC₅₀ (µM) |
| This compound | 10.8 ± 0.6 | 4.5 ± 0.3 |
| 8k | 5.2 ± 0.6 | 0.8 ± 0.6 |
| 10 | ~5 | ~2.2 |
| Decitabine (Control) | > 30 | 0.8 ± 0.1 |
Table 2: Antifungal Activity of Aminoalkyl this compound Derivatives [2]
| Compound | F. oxysporum Inhibition (%) at 50 mg/L | L. theobromae Inhibition (%) at 50 mg/L |
| This compound | 20 | 53 |
| 4 | 48 | 67 |
| 5 | 53 | 61 |
IV. Mechanism of Action: Apoptosis Induction
Cytometric flow analysis has shown that lead this compound-indole conjugates, such as compound 8k and 10 , induce robust apoptosis in MV4-11 cancer cells.[1] While the precise molecular pathway for these specific derivatives requires further elucidation, the general mechanism of apoptosis induction is a key factor in their anticancer activity.
Caption: Proposed mechanism of action for anticancer this compound derivatives.
Conclusion
The synthetic methods and bioassay protocols detailed in these application notes provide a solid foundation for the development of novel this compound derivatives with enhanced bioactivity. The promising antiproliferative and antifungal activities of the described derivatives warrant further investigation and optimization to explore their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis by DC-81-indole conjugate agent through NF-kappaB and JNK/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sclareolide in perfume formulation as a fixative
Application Note & Protocol
For researchers, scientists, and professionals in drug and fragrance development, the quest for longevity in perfume formulation is a significant challenge. Fixatives are crucial components that determine the persistence of a scent on the skin. Sclareolide, a naturally derived sesquiterpene lactone from clary sage (Salvia sclarea), has emerged as a highly effective and sought-after fixative.[1][2] Its ability to anchor more volatile fragrance molecules, coupled with its own subtle, warm, and ambery aroma, makes it an invaluable ingredient in modern perfumery.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a perfume fixative.
Introduction to this compound
This compound is a white crystalline solid with a faint, sweet, and woody scent.[3][4] It is widely used in the fragrance industry as a base note and fixative, often serving as a synthetic alternative to the more expensive and ethically complex ambergris.[5] Its primary function is to slow down the evaporation rate of more volatile top and middle notes in a perfume composition, thereby prolonging the overall fragrance experience.[2][6]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 564-20-5 | [7][8][9][10] |
| Molecular Formula | C₁₆H₂₆O₂ | [7][9][11] |
| Molecular Weight | 250.38 g/mol | [7][8][9] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 124-127 °C | [3] |
| Boiling Point | 320-321 °C | [3] |
| Solubility | Soluble in ethanol and diethyl phthalate; insoluble in water. | [5][11] |
| Odor Profile | Woody, ambery, sweet, with nuances of tea and tobacco. | [6] |
Mechanism of Action as a Fixative
This compound's efficacy as a fixative is attributed to two main properties:
-
Low Volatility: this compound itself has a very low vapor pressure, meaning it evaporates slowly.[3] As a component of the perfume's base, it lingers on the skin for an extended period.
-
Molecular Interactions: this compound molecules can form weak intermolecular bonds (van der Waals forces) with more volatile fragrance compounds. This "anchoring" effect physically retards the evaporation of the lighter top and middle notes, preserving the integrity of the fragrance over time.
Below is a diagram illustrating the logical relationship of this compound's fixative action.
Caption: Logical diagram of this compound's fixative mechanism.
Experimental Evaluation of this compound as a Fixative
To quantitatively and qualitatively assess the performance of this compound as a fixative, a combination of instrumental and sensory analysis is recommended.
Experimental Workflow
The following diagram outlines the general workflow for evaluating a perfume fixative.
Caption: Experimental workflow for evaluating a perfume fixative.
Protocol 1: Model Perfume Formulation
This protocol describes the preparation of a simplified model perfume with and without this compound for comparative analysis.
Materials:
-
Ethanol (perfumer's grade, 95%)
-
This compound (≥98% purity)
-
Model fragrance components (e.g., Linalool, Limonene, Geraniol, Beta-Ionone)
-
Glass beakers and stirring rods
-
Analytical balance
-
Amber glass bottles for storage
Procedure:
-
Prepare a this compound Stock Solution (10% w/v):
-
Weigh 1 g of this compound and dissolve it in 10 mL of ethanol. Gentle warming and stirring may be required to fully dissolve the crystals.
-
-
Prepare the Fragrance Concentrate:
-
Create a blend of the model fragrance components. A sample composition could be:
-
Linalool (Top Note): 30%
-
Limonene (Top Note): 20%
-
Geraniol (Middle Note): 30%
-
Beta-Ionone (Base Note): 20%
-
-
-
Formulate the Perfumes:
-
Control Perfume (0% this compound):
-
Fragrance Concentrate: 15%
-
Ethanol: 85%
-
-
Test Perfume (e.g., 0.5% this compound):
-
Fragrance Concentrate: 15%
-
10% this compound Stock Solution: 5%
-
Ethanol: 80%
-
-
Combine the ingredients for each formulation in a glass beaker and stir until homogeneous.
-
Transfer the final perfumes to labeled amber glass bottles and allow them to macerate for at least 48 hours before evaluation.
-
Protocol 2: Instrumental Analysis via Headspace GC-MS
This protocol outlines the use of headspace gas chromatography-mass spectrometry (GC-MS) to measure the evaporation rate of fragrance components.
Equipment:
-
Headspace sampler
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Filter paper or smelling strips
Procedure:
-
Sample Application: Apply a precise amount (e.g., 100 µL) of the control and test perfumes onto separate filter papers.
-
Headspace Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) after application, place the filter paper in a headspace vial.
-
GC-MS Analysis: Analyze the volatile compounds in the headspace of each vial.
-
Inlet Temperature: 250 °C
-
Column: A suitable capillary column for fragrance analysis (e.g., DB-5ms).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detector: Scan range of 40-400 m/z.
-
-
Data Analysis: Identify and quantify the peak area of each fragrance component at each time point. Calculate the percentage decrease in peak area over time to determine the evaporation rate.
Expected Quantitative Data:
The following table presents hypothetical data illustrating the expected outcome of the headspace GC-MS analysis.
| Fragrance Component | Perfume Formulation | % Remaining at 2 hours | % Remaining at 6 hours |
| Linalool | Control (0% this compound) | 45% | 10% |
| Test (0.5% this compound) | 60% | 25% | |
| Limonene | Control (0% this compound) | 30% | 5% |
| Test (0.5% this compound) | 45% | 15% | |
| Geraniol | Control (0% this compound) | 70% | 40% |
| Test (0.5% this compound) | 80% | 55% | |
| Beta-Ionone | Control (0% this compound) | 90% | 75% |
| Test (0.5% this compound) | 92% | 80% |
Protocol 3: Sensory Analysis
This protocol describes a sensory panel evaluation to assess the perceived longevity and intensity of the perfumes.
Participants:
-
A panel of at least 10 trained sensory assessors.
Procedure:
-
Sample Application: Apply a controlled amount of the control and test perfumes to the forearms of the panelists (one on each arm, randomized).
-
Olfactory Evaluation: At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), the panelists will smell the application sites and rate the perceived overall fragrance intensity on a scale (e.g., 0-10, where 0 is no scent and 10 is very strong).
-
Data Analysis: Calculate the average intensity scores for each perfume at each time point. Plot the intensity over time to create a fragrance longevity curve.
Expected Quantitative Data:
The following table presents hypothetical data from the sensory panel evaluation.
| Time Interval | Average Intensity (Control) | Average Intensity (Test with this compound) |
| 0 hours | 9.5 | 9.5 |
| 1 hour | 7.0 | 8.0 |
| 2 hours | 5.0 | 7.0 |
| 4 hours | 3.0 | 5.5 |
| 6 hours | 1.5 | 4.0 |
| 8 hours | 0.5 | 2.5 |
Safety and Regulatory Considerations
This compound is generally considered safe for use in cosmetic and fragrance products.[7] A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound does not pose a risk of genotoxicity, photoirritation, or skin sensitization under the current conditions of use.[7] As with all cosmetic ingredients, it is essential to adhere to the regulations and guidelines set forth by authorities such as the International Fragrance Association (IFRA) and regional regulatory bodies.
Conclusion
This compound is a versatile and effective fixative in perfume formulation. Its ability to prolong fragrance longevity, coupled with its favorable safety profile and natural origin, makes it a valuable tool for perfumers and product developers. The experimental protocols outlined in this document provide a framework for the systematic evaluation of this compound's fixative properties, enabling the development of long-lasting and aesthetically pleasing fragrances.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 564-20-5 [thegoodscentscompany.com]
- 4. This compound | 564-20-5 [chemicalbook.com]
- 5. This compound from Clary Sage – Fixative Base of Perfumes – Aphios [aphios.com]
- 6. Fragrance Fixatives - The Key To Longer Lasting Fragrances [alphaaromatics.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. specialchem.com [specialchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes: Investigating Sclareolide-Induced Apoptosis in Tumor Cells
Introduction
Sclareolide, a sesquiterpene lactone naturally derived from sources like Salvia sclarea, is gaining attention in oncological research for its anti-tumor properties.[1] Initially used in the cosmetic and food industries, emerging evidence highlights its capacity to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, across various cancer types, including breast, colon, pancreatic, and osteosarcoma cells.[2][3][4][5] this compound has also been shown to enhance the efficacy of conventional chemotherapy agents like gemcitabine and cyclophosphamide, suggesting its potential in combination therapies.[2][5] These application notes provide a summary of the quantitative effects of this compound on tumor cells and detailed protocols for investigating its apoptotic mechanisms.
Mechanism of Action
This compound triggers apoptosis through multiple signaling pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[2][4] this compound treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX.[2][4] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[4]
Furthermore, this compound influences other significant cancer-related pathways. In breast cancer cells, it has been found to attenuate the phosphorylation of STAT3, a key protein in the JAK2/STAT3 signaling pathway, which is pivotal for cancer progression.[2] In gemcitabine-resistant pancreatic cancer, this compound mediates the NICD/Gli1 pathway.[5] The induction of apoptosis is ultimately executed by a cascade of caspases. This compound treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3.[3][5] Activated caspase-3 is responsible for cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic DNA fragmentation of apoptosis.[3][5]
References
- 1. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sclareol induces apoptosis in human HCT116 colon cancer cells in vitro and suppression of HCT116 tumor growth in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The study of sclareol in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances gemcitabine-induced cell death through mediating the NICD and Gli1 pathways in gemcitabine-resistant human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sclareolide Yield from Clary Sage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of sclareolide from clary sage (Salvia sclarea).
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your this compound extraction experiments.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| EXT-01 | Low this compound Yield | 1. Suboptimal Plant Material: The concentration of sclareol, the precursor to this compound, can vary based on the clary sage chemotype, geographical origin, climate, and harvest time.[1][2] The majority of the essential oil and sclareol is found in the flowering stalk.[3] 2. Inefficient Extraction Method: The chosen solvent or extraction parameters (temperature, pressure, time) may not be optimal for this compound. Solvent extraction with n-hexane is a common method to produce a "concrete" which is rich in sclareol.[4] Supercritical Fluid Extraction (SFE) with CO2 can also be used and offers high selectivity.[4][5] 3. Degradation of this compound: this compound can degrade under harsh extraction conditions, such as high temperatures. | 1. Plant Material Optimization: - Use clary sage varieties known for high sclareol content. - Harvest during the late bloom stage when the seeds are in the milky phase.[3] Research suggests that harvesting in the morning or evening may yield higher oil content.[3][6] - Ensure proper drying and storage of the plant material to prevent degradation of target compounds. 2. Extraction Method Enhancement: - For solvent extraction, consider using petroleum ether (boiling range 90-120°C) and heating to approximately 70°C for 2 hours.[7] - For SFE, optimizing CO2 density by adjusting pressure and temperature can significantly increase yield.[4][5] A multi-step extraction can separate lighter compounds first, followed by the extraction of sclareol.[4][8] 3. Minimize Degradation: - Use the lowest effective temperature for your chosen extraction method. - Minimize the duration of heat exposure. |
| PUR-01 | Difficulty in Purifying this compound | 1. Presence of Waxes and Pigments: Crude extracts often contain significant amounts of waxes, paraffins, and pigments which can co-crystallize with this compound.[4] 2. Formation of Emulsions: During liquid-liquid extraction, emulsions can form, making phase separation difficult and leading to product loss.[9] This is common with samples containing surfactant-like compounds.[9] | 1. Dewaxing and Depigmentation: - Winterization: Dissolve the crude extract in a suitable solvent (e.g., ethanol) and cool to a low temperature to precipitate waxes, which can then be removed by filtration. - Adsorbent Treatment: Use activated carbon or other adsorbents to remove pigments. - SFE Fractionation: Employing two separators in series during SFE can help to fractionate paraffins from the desired compounds.[4][5] 2. Breaking Emulsions: - Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to reduce emulsion formation.[9] - Centrifugation: This can help to break the emulsion.[9] - Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility and break the emulsion.[9] |
| CONV-01 | Inefficient Conversion of Sclareol to this compound | 1. Incomplete Oxidation: The conversion of sclareol to this compound is an oxidation process. Incomplete reaction will result in a mixture of starting material and product. 2. Side Reactions: The use of harsh oxidizing agents can lead to the formation of unwanted byproducts. | 1. Optimize Oxidation Conditions: - Ensure the correct stoichiometry of the oxidizing agent. - Optimize reaction time and temperature. 2. Use of Mild Oxidizing Agents: - Consider enzymatic or microbial conversion methods which can be more selective and operate under milder conditions.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the relationship between sclareol and this compound?
A1: Sclareol is a diterpene alcohol that serves as the primary precursor for the synthesis of this compound, a bicyclic diterpene lactone.[12] The conversion of sclareol to this compound typically involves an oxidation reaction.
Q2: Which part of the clary sage plant has the highest concentration of sclareol?
A2: Sclareol is predominantly found in the flowering tops and leaves of the clary sage plant.[13][14] It accumulates in the essential oil-producing trichomes that are dense on the flower calices.[15]
Q3: What are the main factors influencing the yield of this compound from clary sage?
A3: The main factors include the genetic variety of the clary sage, the geographical and climatic conditions during cultivation, the developmental stage of the plant at harvest, and the extraction and purification methods used.[1][2]
Q4: What is a "concrete" in the context of clary sage extraction?
A4: A "concrete" is a waxy extract obtained by treating the raw plant material with a non-polar solvent like n-hexane.[4][5] This initial extract is rich in sclareol and other non-volatile compounds.
Q5: Can this compound be produced through methods other than extraction from clary sage?
A5: Yes, this compound can be produced through biotransformation of sclareol using microorganisms such as Filobasidium magnum.[10][11] Additionally, metabolic engineering of yeasts like Yarrowia lipolytica has shown promise for the high-level production of sclareol, which can then be converted to this compound.[16][17]
Quantitative Data on Extraction Yields
| Extraction Method | Solvent/Conditions | Raw Material | Yield of Sclareol/Sclareolide | Reference |
| Supercritical Fluid Extraction (SFE) | CO2, 90 bar & 50°C (step 1), 100 bar & 40°C (step 2) | Clary Sage "Concrete" | 6.0% to 9.3% w/w (total extract) | [4][5][8] |
| Solvent Extraction | Petroleum Ether (90-120°C boiling range), 70°C, 2 hours | Salvia sclarea | Not specified directly for this compound, but a common industrial method. | [7] |
| Biotransformation | Filobasidium magnum JD1025 | Sclareol (30 g/L) | 21.62 ± 0.26 g/L of this compound (88.79% conversion) | [10][11] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of Sclareol from Clary Sage Concrete
This protocol is based on a multi-step extraction strategy to selectively recover sclareol.[4]
Materials:
-
Clary sage "concrete"
-
Supercritical fluid extractor with at least two separators
-
CO2 (supercritical grade)
-
Glass beads (3 mm)
Methodology:
-
Melt the clary sage "concrete" and mix it with 3 mm glass beads to ensure uniform contact with the supercritical CO2 and prevent channeling.[8]
-
Load the mixture into the extraction vessel.
-
Step 1 (Lighter Compound Removal):
-
Set the extractor to 90 bar and 50°C.
-
Begin the flow of supercritical CO2.
-
Collect the extract from the first separator. This fraction will contain mainly monoterpenes and sesquiterpenes.
-
-
Step 2 (Sclareol Extraction):
-
Adjust the extractor conditions to 100 bar and 40°C.
-
Continue the flow of supercritical CO2.
-
Collect the extract from the second separator. This fraction will be enriched in sclareol and related diterpenes.
-
-
Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and yield of sclareol.
Protocol 2: Purification of this compound by Acid-Base Extraction
This protocol is a general method for purifying this compound from a crude organic extract.[18]
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., hexane, ethyl acetate)
-
Aqueous acid solution (e.g., dilute HCl)
-
Aqueous base solution (e.g., dilute NaOH)
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Acid Wash:
-
Add an equal volume of the aqueous acid solution to the separatory funnel.
-
Gently swirl the funnel to mix the phases. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
-
Base Wash:
-
Add an equal volume of the aqueous base solution to the organic phase in the separatory funnel.
-
Gently mix the phases.
-
Allow the layers to separate and discard the aqueous layer. This step removes acidic impurities.
-
-
Water Wash:
-
Wash the organic phase with an equal volume of deionized water to remove any residual acid or base.
-
Discard the aqueous layer.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Biosynthetic pathway of sclareol from GGPP in Salvia sclarea.
References
- 1. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 2. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clary Sage - Western Agricultural Research Center | Montana State University [agresearch.montana.edu]
- 4. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete [ouci.dntb.gov.ua]
- 6. Clary sage yield and essential oil output depending on the studied agro-technical factors [dspace.ksaeu.kherson.ua]
- 7. CN102503775A - Production process of sclareol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Efficient Biotransformation of Sclareol to this compound by Filobasidium magnum JD1025 [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
- 13. oshadhi.co.uk [oshadhi.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.chalmers.se [research.chalmers.se]
- 18. US5945546A - Purification of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimization of Sclareolide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of sclareolide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is commercially produced primarily through the chemical oxidation of sclareol, a natural diterpene extracted from Salvia sclarea (clary sage). Common methods involve the oxidative degradation of the sclareol side chain using various oxidizing agents.[1] Additionally, biotransformation processes that use microorganisms to convert sclareol to this compound are also employed.[2] A third approach involves the total synthesis from other precursors, such as homofarnesic acid, often utilizing acid-catalyzed polyene cyclization.[3]
Q2: What is a typical yield for this compound synthesis from sclareol?
A2: The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Traditional methods using chromic trioxide oxidation often result in lower yields, around 35%.[3] Processes employing potassium permanganate can achieve yields of approximately 45-52%.[3] More modern and efficient methods using ruthenium catalysts can produce this compound in yields of around 65-78%.[1]
Q3: What are the key stages in the chemical conversion of sclareol to this compound?
A3: The conversion typically involves two main stages:
-
Oxidation: The side chain of sclareol is oxidatively cleaved. This can be a multi-step process that forms intermediates such as hydroxy ketones and enol ethers.[1]
-
Cyclization/Lactonization: The resulting intermediate, often a hydroxy acid (8α-hydroxy-11-carboxy-12,13,14,15,16-pentanorlabdane), is cyclized under acidic conditions to form the stable γ-lactone ring of this compound.[4][5] In some one-pot methods, the oxidation and cyclization can occur concurrently in an acidic medium.[6]
Q4: How is crude this compound purified?
A4: Purification of crude this compound is essential to remove byproducts, unreacted starting materials, and catalyst residues. Common methods include liquid-liquid extraction (using acidic and basic washes), crystallization, and high-vacuum distillation techniques like molecular distillation to achieve high purity (>98%).[3][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Overall Yield of this compound
Q: My final yield of purified this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yield is a common issue that can originate from multiple stages of the synthesis and purification process. A systematic approach is needed to identify the root cause.
-
Possible Cause 1: Incomplete Oxidation of Sclareol.
-
Symptoms: Presence of sclareol or intermediate compounds (e.g., hydroxyketones) in the crude product, detectable by TLC or GC-MS analysis.
-
Solutions:
-
Increase Oxidant Stoichiometry: Ensure at least the minimum molar equivalents of the oxidizing agent are used. For ozone, at least 2 molar equivalents are recommended.[8]
-
Optimize Reaction Time and Temperature: Prolonged reaction times or increased temperature may be necessary to drive the reaction to completion, but must be balanced against potential byproduct formation.
-
Ensure Catalyst Activity: If using a catalyst (e.g., RuCl₃), ensure it has not been deactivated. Use a fresh batch or regenerate the catalyst if possible.
-
-
-
Possible Cause 2: Formation of Undesired Byproducts.
-
Symptoms: Multiple spots on TLC or peaks in GC-MS of the crude product that do not correspond to sclareol, intermediates, or this compound.
-
Solutions:
-
Control Reaction Temperature: Oxidations are often exothermic. Use adequate cooling to maintain the recommended temperature range (e.g., below 30°C for ozonolysis) to minimize side reactions.[8]
-
Adjust pH: The pH of the reaction medium can be critical. For instance, ozone-based oxidation is performed in a buffered acidic medium (pH 2-4) to facilitate the desired reaction cascade.[6]
-
Choice of Oxidant: Harsh oxidants like chromic acid are known to produce more byproducts and lower yields.[3] Consider using milder or more selective systems like RuCl₃/hypochlorite or ozone.[1][8]
-
-
-
Possible Cause 3: Incomplete Cyclization (Lactonization).
-
Symptoms: Presence of the uncyclized hydroxy acid intermediate (acid-alcohol) in the product mixture.[6]
-
Solutions:
-
Ensure Sufficiently Acidic Conditions: The final cyclization step requires an acid catalyst. If the reaction mixture is not sufficiently acidic, add a suitable Brønsted acid (e.g., sulfuric acid, acetic acid) or Lewis acid (e.g., TiCl₄, SnCl₄) to drive the lactonization.[6][9]
-
Heating/Reflux: Heating the acidified solution, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene), can promote the dehydration and ring-closing reaction.[1]
-
-
-
Possible Cause 4: Loss During Workup and Purification.
-
Symptoms: Good conversion observed in reaction monitoring (TLC/GC-MS), but low yield of isolated product.
-
Solutions:
-
Optimize Extraction: Ensure the correct pH is used during acidic and basic washes to separate this compound from impurities.
-
Improve Purification Technique: For distillation, ensure the vacuum is sufficiently high and the temperature is controlled to prevent thermal degradation. For crystallization, recover this compound from the mother liquor to improve overall yield.[10]
-
-
Problem 2: The Reaction Stalls at an Intermediate Stage
Q: My reaction seems to stop, leaving a significant amount of an intermediate product. How can I resolve this?
A: This typically points to an issue with the second phase of the reaction, often the final oxidation or cyclization.
-
Possible Cause 1: Insufficient Oxidant for Secondary Oxidations.
-
Symptoms: The reaction mixture contains primarily the initial oxidation products (e.g., sclareoxide) but not the fully cleaved intermediates required for lactonization.
-
Solution: Add a second or more potent oxidant. Historically, syntheses have used a combination of oxidants in multiple steps (e.g., KMnO₄ followed by chromic acid).[1] In single-oxidant systems like ozonolysis, ensure a sufficient molar excess of the oxidant is supplied over time.[8]
-
-
Possible Cause 2: Non-Optimal Solvent System.
-
Symptoms: The reaction stalls, especially in one-pot procedures.
-
Solution: The solvent is critical. For example, in the ozone-based method, using a non-acidic solvent results in the accumulation of the initial cleavage product, whereas an acidic medium like acetic acid is essential for the reaction cascade to proceed to completion.[6]
-
Data Presentation
Table 1: Comparison of Oxidation Methods for this compound Synthesis
| Oxidation Method | Oxidizing Agent(s) | Typical Yield | Key Conditions & Remarks |
| Chromic Acid Oxidation | Chromic Trioxide (CrO₃) | ~35% | Traditional method. Environmentally hazardous (chromium waste) and low yielding.[3] |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | 45-52% | Often a two-step process (alkaline then acidic oxidation). Can be difficult to work up due to MnO₂ formation.[1][3] |
| Ruthenium-Catalyzed Oxidation | RuCl₃ / Hypochlorite or Peracids | ~65% | Catalytic amount of ruthenium is used. Milder conditions compared to older methods.[1] |
| Improved Ru-Catalyzed Process | RuCl₃ / Oxidizing Agent | 72-78% | Performed in an aqueous medium with an emulsifier. Can be followed by direct distillation of the crude product.[1] |
| Ozonolysis | Ozone (O₃) | Not explicitly stated, but presented as a high-yield commercial process. | A single-step method using ozone as the sole oxidant in an acidic medium (e.g., acetic acid/water).[6][8] |
| Biotransformation | Filobasidium magnum | ~88% (Conversion Rate) | Fermentation process. Environmentally friendly but may require specific microbial culture expertise and downstream processing.[4] |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Oxidation (Based on US Patent 5,525,728 A)
This protocol is a representative example and may require optimization.
-
Dispersion: In a reaction vessel, add sclareol (62 g) and an emulsifier (e.g., 1.9 g of Dehydol TA 20) to water (350 ml). Heat to 80°C with stirring to form a fine dispersion, then cool to 35-40°C.
-
Catalyst and Base Addition: Add ruthenium trichloride solution (0.83 g of a 25% solution) and 50% aqueous potassium hydroxide (112.5 g).
-
Oxidation: Slowly add a 13% aqueous solution of sodium hypochlorite (860 g) over 4 hours, maintaining the temperature between 35°C and 40°C with cooling.
-
Workup: After the addition is complete, heat the mixture to 80°C to destroy excess hypochlorite. Cool to 60°C and acidify to pH 2 with 40% sulfuric acid.
-
Extraction & Saponification: Separate the organic phase. Add sodium hydroxide solution (27.5 g of 50% NaOH) and a phase transfer catalyst (2.8 g of tetrabutylammonium chloride). Stir for 5 hours at 60-65°C to saponify intermediates.
-
Acidification & Cyclization: Dilute with water, heat to 70°C, and separate the aqueous phase. Acidify the aqueous phase to pH 2 with sulfuric acid and extract with toluene (300 ml).
-
Lactonization: Heat the toluene solution under reflux for 4-5 hours using a water separator (Dean-Stark apparatus) to remove water and drive the cyclization to this compound.
-
Purification: Distill off the toluene to obtain crude this compound, which can be further purified by vacuum distillation or crystallization. The reported yield for this specific example is 72.6%.[1]
Protocol 2: Single-Step Ozonolysis (Based on US Patent Application 2021/0300885 A1)
This protocol describes a modern, single-step approach.
-
Solution Preparation: Dissolve sclareol (100 g) in acetic acid (240 g). Add water (152 g) and sodium hydroxide (8 g) to buffer the solution.
-
Ozonolysis: Stir the solution at 20°C and bubble a stream of 10% (w/w) ozone in oxygen through the mixture at a rate of 3.0 L/min for 5 hours. Use a cooling bath to ensure the reaction temperature does not exceed 30°C.
-
Quenching: After 5 hours, purge the solution with nitrogen gas to remove excess ozone. Add sodium sulfite (5.5 g) to quench any peroxide species formed.
-
Acidification & Extraction: After several minutes, adjust the pH to 2 with 6 M HCl. Extract the mixture twice with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml).
-
Washing & Isolation: Combine the organic extracts, wash with a 2:1 water:brine solution, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound product.[6][8]
Visualizations
General Synthesis Workflow
Caption: General workflow for the chemical synthesis of this compound from sclareol.
Troubleshooting Flowchart for Low this compound Yield
Caption: Troubleshooting flowchart for diagnosing causes of low this compound yield.
References
- 1. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5525728A - Process for the production of this compound - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US20210300885A1 - Method for producing this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Sclareolide Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Sclareolide using chromatographic methods.
Troubleshooting Guide
Issue 1: Peak Tailing in Reversed-Phase HPLC
-
Question: I am observing significant peak tailing for this compound on my C18 column. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing is a common issue in HPLC and can lead to inaccurate quantification and poor resolution.[1][2] For this compound, a sesquiterpene lactone, the primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to tailing.[1][3][4]
-
Solution 1: Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., 2-3) to protonate the silanol groups and reduce these secondary interactions.[1][5]
-
Solution 2: Use an End-Capped Column: Employ a highly deactivated, end-capped C18 column where the residual silanols are chemically bonded to reduce their activity.[1]
-
Solution 3: Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the concentration of the sample.[5]
-
-
Extra-Column Volume: Excessive tubing length or volume between the column and the detector can cause peak broadening and tailing.[3][5]
-
Issue 2: Low Recovery in Preparative Chromatography
-
Question: My yield of purified this compound is significantly lower than expected after preparative HPLC. What could be causing this loss of compound?
-
Answer: Low recovery in preparative chromatography is a frequent challenge that can be attributed to several factors, from sample stability to the collection method.
Potential Causes and Solutions:
-
Compound Instability: this compound may degrade under the chromatographic conditions.
-
Solution 1: Assess Stability: Check the stability of this compound in the mobile phase over the duration of the purification run.[6]
-
Solution 2: Modify Conditions: If degradation is observed, consider using a different mobile phase, adjusting the pH, or running the purification at a lower temperature.
-
-
Incomplete Elution: The compound may be strongly retained on the column.
-
Solution: After the main peak has eluted, flush the column with a stronger solvent to recover any remaining compound.[6]
-
-
Fraction Collection Errors: The timing of fraction collection may be inaccurate.
-
Solution 1: Determine Delay Volume: Accurately calculate the delay volume between the detector and the fraction collector to ensure the peak is collected at the correct time.[7]
-
Solution 2: Optimize Collection Parameters: Adjust the threshold and slope parameters for peak detection in your fraction collection method.[6]
-
-
Poor Solubility: this compound may precipitate in the mobile phase, especially during gradient elution when the solvent composition changes. This compound is sparingly soluble in aqueous buffers.[8]
-
Solution: Ensure the mobile phase composition maintains this compound solubility throughout the run. It may be necessary to dissolve the sample in a strong solvent like DMF before dilution with the mobile phase.[8]
-
-
Issue 3: Co-elution of Impurities in Flash Chromatography
-
Question: I am having trouble separating this compound from a closely eluting impurity using flash chromatography on a silica column. How can I improve the resolution?
-
Answer: Co-elution of structurally similar impurities is a common challenge in flash chromatography. Improving separation requires optimizing the mobile phase, stationary phase, or loading technique.
Potential Causes and Solutions:
-
Inadequate Selectivity of Mobile Phase: The chosen solvent system may not provide sufficient differentiation between this compound and the impurity.
-
Solution 1: Change Solvent System: Experiment with different solvent systems. For normal-phase chromatography, consider combinations like hexane/ethyl acetate, dichloromethane/methanol, or a three-component system to fine-tune the polarity.[9]
-
Solution 2: Use a Gradient Elution: A shallow gradient of the polar solvent can help to better resolve closely eluting compounds.
-
-
Similar Polarity of Compounds: this compound and the impurity may have very similar polarities.
-
Solution: Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Options include alumina, or bonded phases like diol or amino columns, which offer different selectivities.
-
-
Column Overloading: Loading too much crude material can lead to band broadening and decreased resolution.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities found with this compound?
-
A1: Common impurities can include unreacted starting materials like sclareol, and side-products from the synthesis or degradation. Related compounds that may be present depending on the source and processing include epi-sclareol and ambradiol.
-
-
Q2: What is a good starting point for developing a normal-phase flash chromatography method for this compound purification?
-
A2: A good starting point for normal-phase flash chromatography on a silica gel column is a mobile phase of hexane and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by TLC.
-
-
Q3: Can I use reversed-phase chromatography for this compound purification?
-
A3: Yes, reversed-phase chromatography is a viable option, particularly for preparative HPLC. A common mobile phase system would be a gradient of water and acetonitrile or methanol, often with a small amount of acid modifier like formic acid or TFA to improve peak shape.
-
-
Q4: What is the solubility of this compound in common chromatographic solvents?
-
A4: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[8] Its solubility in ethanol is approximately 10 mg/mL, in DMSO is 15 mg/mL, and in DMF is 30 mg/mL.[8] It is sparingly soluble in aqueous solutions.[8] For reversed-phase chromatography, it's often necessary to dissolve the crude sample in a small amount of a strong organic solvent before injection.
-
Quantitative Data
Table 1: Solubility of this compound in Various Organic Solvents at 298 K
| Solvent | Solubility (g/L) |
| Ethanol | 28.52 |
| 1-Propanol | 29.83 |
| Ethyl Acetate | 39.54 |
| Acetone | 57.38 |
| n-Hexane | 2.50 |
Data adapted from solubility studies.[10]
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
This protocol provides a general methodology for the purification of this compound using preparative reversed-phase HPLC.
-
Column: C18, 10 µm particle size, 250 x 21.2 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with a composition that allows for good retention of this compound on the analytical scale (e.g., 70% A, 30% B).
-
Run a linear gradient to a higher concentration of B (e.g., 100% B) over 20-30 minutes.
-
Hold at high organic concentration for 5 minutes to elute all components.
-
Return to initial conditions and equilibrate for 10-15 minutes.
-
-
Flow Rate: Scale up the flow rate from your analytical method based on the column dimensions. For a 21.2 mm ID column, a starting flow rate of 15-20 mL/min is common.
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of a strong solvent (e.g., methanol or DMF).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: The injection volume will depend on the concentration of your sample and the loading capacity of your column. Start with a smaller injection to assess the separation before scaling up.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound.
-
Fraction Collection: Collect fractions based on the UV signal, using time- or peak-based collection modes.
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions.
-
Remove the solvent using a rotary evaporator or lyophilizer.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by preparative HPLC.
Caption: Troubleshooting logic for common issues in this compound chromatography.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. biotage.com [biotage.com]
- 10. ijcea.org [ijcea.org]
Identification and removal of byproducts in Sclareolide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sclareolide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the oxidation of sclareol.[1][2] Common methods include chemical oxidation using catalysts like ruthenium or permanganate, and biotransformation (fermentation) processes employing microorganisms such as Cryptococcus albidus.[1][2][3]
Q2: What are the typical purity levels of crude this compound?
A2: Crude this compound, whether produced by chemical synthesis or biotransformation, typically has a purity ranging from 90% to 95%.[1][2] Further purification is necessary to meet the requirements for applications in fragrances, food, and pharmaceuticals.
Q3: Which analytical techniques are recommended for purity assessment of this compound?
A3: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the recommended methods for determining the purity of this compound and identifying any byproducts or impurities.[1][4]
Troubleshooting Guides
Issue 1: Low Purity of this compound After Synthesis
Q: My crude this compound has a low purity (below 90%). What are the potential causes and how can I improve it?
A: Low purity in crude this compound can be attributed to several factors depending on the synthesis method. Common impurities include unreacted sclareol, intermediate oxidation products, and byproducts from side reactions.
Potential Byproducts and Intermediates:
-
Unreacted Sclareol: Incomplete oxidation is a common reason for the presence of the starting material.
-
Acid-acetate and Acid-alcohol Analogs: These are common intermediates in the oxidation of sclareoxide (an intermediate from sclareol) to this compound.[5]
-
Microbial Debris: In biotransformation methods, residual microbial cells and fermentation byproducts can be a significant impurity.[1]
-
Amine and Phenolic Impurities: These can be introduced from reagents or side reactions during chemical synthesis.[1]
-
Acidic Impurities: Can be formed as byproducts during oxidation.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure complete conversion of sclareol by adjusting reaction time, temperature, and oxidant concentration. For ozonolysis, it is recommended to use at least 2 molar equivalents of ozone with respect to sclareol.[5]
-
Filtration (for Biotransformation): If using a fermentation route, start with a filtration step to remove microbial cell debris and other solid fermentation byproducts.[1]
-
Acid-Base Extraction: This is a highly effective method for removing a wide range of impurities. A sequential extraction with an acidic solution followed by a basic solution can remove amine, phenolic, and other acidic impurities.[1]
-
Crystallization: Recrystallization of the crude product can significantly improve purity. However, a notable amount of this compound can be lost in the mother liquor.[1][3]
Issue 2: Difficulty in Removing Specific Byproducts
Q: I am struggling to remove colored and odorous impurities from my this compound product. What purification strategy should I employ?
A: Colored and odorous impurities are common in this compound synthesis and often require a multi-step purification approach. The following workflow is recommended for producing high-purity this compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction for this compound Purification
This protocol is adapted from a patented method for purifying crude this compound.[1]
Materials:
-
Crude this compound
-
Hexane (or other suitable organic solvent like ethyl acetate, petroleum ether)
-
Acidic water (pH ~2.5, prepared using an acid like H₂SO₄)
-
5% Potassium Hydroxide (KOH) solution (or other base like NaOH)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the crude this compound in hexane. The solution should contain at least 15-25% this compound by weight.
-
Filtration (if applicable): If the crude product is from a biotransformation process, filter the solution to remove any microbial debris.
-
Acidic Extraction:
-
Transfer the hexane solution to a separatory funnel.
-
Add an equal volume of acidic water (pH 2.5).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer contains the this compound.
-
Drain and discard the lower aqueous layer, which contains amine impurities.
-
Repeat the acidic wash one more time.
-
-
Basic Extraction:
-
To the organic layer in the separatory funnel, add an equal volume of 5% KOH solution.
-
Shake vigorously for 2-3 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain and discard the lower aqueous layer, which contains phenolic and acidic impurities.
-
Repeat the basic wash one more time.
-
-
Washing: Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Drying and Concentration:
-
Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain purified this compound crystals.
-
Data Presentation
Table 1: Purity of this compound Before and After Purification by Acid-Base Extraction
| Batch Number | Purity of Unpurified this compound (%) | Purity of Purified this compound (%) |
| 1 | 93.1 | 97.5 |
| 2 | 89.7 | 95.1 |
| 3 | 97.2 | 99.6 |
Data adapted from a patented purification process.[1]
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. US5945546A - Purification of this compound - Google Patents [patents.google.com]
- 2. US7588759B2 - Compositions comprising sclareol or derivatives thereof and uses thereof - Google Patents [patents.google.com]
- 3. CN101781276A - Modified method for preparing this compound from sclareol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20210300885A1 - Method for producing this compound - Google Patents [patents.google.com]
Sclareolide Stability and Degradation: A Technical Support Center
Welcome to the Technical Support Center for sclareolide stability and degradation analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues encountered during experimentation with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific stability challenges you may face during your work with this compound, offering insights into potential causes and recommended analytical approaches.
Question: My this compound sample shows unexpected degradation after storage in an acidic solution. What could be the cause and how can I analyze the degradation products?
Answer:
This compound, being a lactone, is susceptible to degradation under acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis of the lactone ring, leading to the formation of a hydroxyl-carboxylic acid. Additionally, epimerization at certain stereocenters can occur under acidic conditions.
Potential Degradation Pathway under Acidic Conditions:
-
Lactone Ring Opening: The ester linkage in the lactone ring is prone to hydrolysis in the presence of acid and water, resulting in the formation of a seco-acid (a molecule where a ring has been opened).
-
Epimerization: Acidic conditions can also lead to the epimerization of stereocenters, potentially resulting in diastereomeric impurities.
To analyze the degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
Suggested Experimental Protocol for Acidic Forced Degradation:
| Parameter | Condition |
| Acid | 0.1 M Hydrochloric Acid (HCl) |
| This compound Conc. | 1 mg/mL in a suitable organic solvent (e.g., Acetonitrile or Methanol) |
| Temperature | 60°C |
| Time Points | 0, 2, 4, 8, 12, 24 hours |
| Analysis | HPLC-UV, LC-MS for identification of degradants |
Logical Workflow for Acidic Degradation Analysis:
Technical Support Center: Optimizing Sclareol to Sclareolide Bioconversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the bioconversion of sclareol to sclareolide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for converting sclareol to this compound?
A1: The main methods for this compound production include direct extraction from plants, chemical synthesis from sclareol, and biotransformation of sclareol.[1] Biotransformation, using microorganisms, is a promising approach due to its potential for higher specificity and more environmentally friendly conditions compared to chemical synthesis.[2]
Q2: Which microorganisms are commonly used for the bioconversion of sclareol to this compound?
A2: Several microorganisms have been identified for their ability to efficiently convert sclareol to this compound. A notable example is the yeast Filobasidium magnum JD1025, which has demonstrated high conversion rates.[3][4] Other microorganisms like Cryptococcus albidus ATCC 20918 have also been used, sometimes in co-culture systems with other engineered microbes like Saccharomyces cerevisiae for de novo this compound production.[1]
Q3: What is a typical conversion rate and yield I can expect from microbial fermentation?
A3: With an optimized process using Filobasidium magnum JD1025, a final conversion rate of 88.79% ± 1.06% can be achieved.[3][4] In this specific study, an initial sclareol concentration of 30 g/L resulted in a this compound yield of 21.62 ± 0.26 g/L after 72 hours of fermentation in a baffled flask.[3][4]
Q4: How can I improve the solubility of sclareol in the fermentation medium?
A4: Sclareol has low solubility in aqueous media, which can limit the efficiency of the bioconversion. The addition of a co-solvent to the fermentation system can significantly improve the dissolution of sclareol, leading to an increased conversion rate and a higher yield of this compound.[2][5]
Q5: Are there any alternatives to whole-cell bioconversion?
A5: Yes, engineered enzymes and alternative chemical methods are available. For instance, an engineered P450BM3 variant has been developed to catalyze the C6 oxidation of sclareol, which can facilitate the synthesis of this compound and other complex terpenoids.[6] Additionally, a one-step chemical method using ozone as the sole oxidant in an acidic medium has been developed for the conversion of sclareol to this compound, which can be cost-effective for commercial production.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Poor solubility of sclareol in the fermentation medium. | Introduce a co-solvent into the fermentation system to enhance the dissolution of sclareol.[2][5] |
| Suboptimal nitrogen source in the culture medium. | Optimize the nitrogen source in the fermentation medium. Studies have shown this to be a critical factor for efficient conversion.[3] | |
| Inefficient microbial strain. | Screen for and select a more efficient microbial strain, such as Filobasidium magnum JD1025, which has a proven high conversion rate.[3][4] | |
| Slow Conversion Rate | Insufficient cell density or microbial activity. | Optimize culture conditions (temperature, pH, aeration) to promote robust cell growth and metabolic activity. |
| Inhibition of microbial activity by high substrate concentration. | Implement a fed-batch strategy for sclareol addition to maintain a non-toxic concentration in the medium. | |
| Formation of Byproducts | Non-specific enzymatic activity of the microorganism. | Consider using an engineered microbial strain with a more specific enzymatic pathway or explore alternative conversion methods like ozonolysis.[6][7] |
| Undesired side reactions in the fermentation broth. | Adjust the pH and temperature of the fermentation to favor the desired reaction pathway. |
Data Presentation
Table 1: Comparison of Sclareol to this compound Conversion Parameters
| Microorganism | Sclareol Conc. (g/L) | Fermentation Time (h) | Conversion Rate (%) | This compound Yield (g/L) | Reference |
| Filobasidium magnum JD1025 | 30 | 72 | 88.79 ± 1.06 | 21.62 ± 0.26 | [3][4] |
| Engineered S. cerevisiae & C. albidus co-culture | N/A (de novo) | Not specified | N/A | 0.6263 | [1] |
Experimental Protocols
Protocol 1: Bioconversion of Sclareol to this compound using Filobasidium magnum JD1025
This protocol is based on the findings from the study on Filobasidium magnum JD1025.[3]
-
Seed Culture Preparation:
-
Inoculate a single colony of Filobasidium magnum JD1025 into a seed culture medium.
-
Incubate at 28°C with shaking at 200 rpm for 24 hours.
-
-
Fermentation:
-
Prepare the fermentation medium containing the optimized nitrogen source.
-
Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).
-
Add sclareol to the desired initial concentration (e.g., 30 g/L) along with a suitable co-solvent to improve solubility.
-
Incubate the culture in a baffled flask at 28°C with shaking at 200 rpm for 72 hours.
-
-
Extraction and Analysis:
-
After 72 hours, harvest the fermentation broth.
-
Extract the this compound from the broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the concentration and purity of the extracted this compound using methods like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN113502306B - A method of catalyzing sclareol to produce sclareolactone - Google Patents [patents.google.com]
- 3. Efficient Biotransformation of Sclareol to this compound by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN113502306A - Method for producing this compound by catalyzing sclareol - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. US20210300885A1 - Method for producing this compound - Google Patents [patents.google.com]
Troubleshooting low yields in Ambroxide synthesis from Sclareolide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ambroxide from Sclareolide.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in the Reduction of this compound to Ambradiol
-
Question: My reduction of this compound using Lithium Aluminum Hydride (LiAlH₄) is resulting in a low yield of Ambradiol. What are the potential causes and solutions?
Answer: Low yields in the reduction of this compound to Ambradiol are a common issue. Several factors can contribute to this problem:
-
Reagent Quality: LiAlH₄ is highly reactive and can be deactivated by moisture. Ensure you are using fresh, high-quality LiAlH₄ from a reputable supplier. It's also crucial to use anhydrous solvents to prevent quenching of the reducing agent.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the this compound has been consumed.
-
Work-up Procedure: The work-up process is critical for isolating the Ambradiol. During the quenching of excess LiAlH₄, ensure the temperature is kept low to prevent side reactions. The formation of aluminum salts can sometimes trap the product, leading to lower isolated yields. Thoroughly wash the aluminum salts with an appropriate ethereal solvent to recover the product.[1]
-
Alternative Reducing Agents: While LiAlH₄ is commonly used, other reducing agents can be employed.[1] For instance, Diisobutylaluminium hydride (DIBAL-H) can be used for the reduction and may offer different selectivity or easier work-up in some cases.[2]
-
Issue 2: Formation of Side Products During Cyclization
-
Question: During the acid-catalyzed cyclization of Ambradiol to Ambroxide, I am observing significant formation of side products, which complicates purification and lowers my yield. How can I minimize these side reactions?
Answer: The formation of side products during the cyclization of Ambradiol is often related to the choice of acid catalyst, solvent, and reaction temperature.
-
Catalyst Choice: A variety of acid catalysts can be used for this transformation, including p-Toluenesulfonic acid and Lewis acids.[1] The strength and type of acid can influence the reaction pathway. If you are observing side products, consider using a milder catalyst or a heterogeneous catalyst like activated zeolite, which can sometimes offer higher selectivity.[1][3]
-
Solvent and Temperature: The choice of solvent and the reaction temperature play a crucial role.[3] Toluene is a commonly used solvent.[1] Running the reaction at the optimal temperature is key; too high a temperature can lead to degradation or the formation of undesired byproducts. It is advisable to perform small-scale experiments to optimize the temperature for your specific setup.
-
Reaction Monitoring: Closely monitor the reaction by TLC. The reaction is typically complete within a few hours.[1] Stopping the reaction once the Ambradiol has been consumed can prevent the formation of degradation products.
-
Issue 3: Difficulty in Purifying the Final Ambroxide Product
-
Question: I am struggling to achieve high purity of my Ambroxide sample after the synthesis. What are the recommended purification techniques?
Answer: Achieving high purity of Ambroxide is essential, especially for applications in fragrances. The primary methods for purification are column chromatography and recrystallization.[1]
-
Column Chromatography: This is a very effective method for separating Ambroxide from any unreacted starting material and side products. The choice of solvent system for the chromatography will depend on the polarity of the impurities.
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline Ambroxide. The crude product can be dissolved in a suitable solvent and allowed to crystallize. This process can be repeated to achieve the desired purity. Selective crystallization is a known method for purifying (-)-ambroxide.[4]
-
Work-up Neutralization: Before purification, it is important to thoroughly wash the reaction mixture to remove the acid catalyst. A wash with a saturated aqueous solution of sodium bicarbonate is typically used to neutralize the acid.[1]
-
Quantitative Data Summary
The yield of Ambroxide is highly dependent on the reaction conditions and reagents used in each step of the synthesis. Below is a summary of reported yields for the key transformations.
| Step | Reagents/Catalyst | Solvent | Yield (%) |
| Reduction of this compound to Ambradiol | Diisobutylaluminium hydride (DIBAL-H) | Not specified | 98% |
| Cyclodehydration of Ambradiol to Ambroxide | p-Toluenesulfonic acid | Toluene | High |
| Cyclodehydration of Ambradiol to Ambroxide | Hydrothermal Water (HTW) | Water | 91.3% (conversion) |
Experimental Protocols
1. Reduction of this compound to Ambradiol [1]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or THF).
-
Addition of this compound: Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension while maintaining a low temperature with an ice bath.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude Ambradiol.
2. Cyclodehydration of Ambradiol to Ambroxide [1]
-
Reaction Setup: Dissolve the crude Ambradiol in a suitable organic solvent, such as toluene, in a round-bottom flask.
-
Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude Ambroxide.
-
Purification: The crude Ambroxide can be further purified by column chromatography or recrystallization to afford the final product as a crystalline solid.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2017134436A - The method of isolation and purification of ambroxide - Google Patents [patents.google.com]
Technical Support Center: High-Purity Sclareolide Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining recrystallization methods for achieving high-purity Sclareolide.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting purity of crude this compound?
A1: Crude this compound, particularly from biotransformation processes, generally has a purity of about 90% to 95%.[1] Synthesized crude products can sometimes have lower purity, for instance, around 65.2%, depending on the synthetic route and initial work-up.[2]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include microbial cell debris from fermentation processes, as well as residual amines, phenols, and acidic compounds.[1] The presence of these impurities can affect the crystallization process and the final purity of the this compound.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: this compound is soluble in several organic solvents. Hexane is a particularly preferred solvent for recrystallization.[1][3] Ethanol and methanol are also used, especially in processes to recover this compound from the mother liquor.[4][5] For related compounds, a mixture of hexane and chloroform has been used for crystallization.[6]
Q4: What purity levels can be expected after recrystallization?
A4: With appropriate purification methods, including recrystallization, it is possible to achieve this compound purity levels of at least 95%, with purities of 97% to over 98% being attainable.[1] Some methods, such as molecular distillation, can yield purity greater than 99.0%.[7]
Q5: What is a typical yield for this compound recrystallization?
A5: The yield can vary depending on the specific method and solvent used. A recrystallization from hexane has been reported to yield 65% this compound.[3] By implementing recovery from the mother liquor, the total yield can be significantly improved to as high as 92%.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form Upon Cooling | - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly: Nucleation was inhibited. - High impurity level: Impurities are inhibiting crystal formation. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. - Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation. - If impurities are suspected, consider pre-purification steps such as an acid-base wash before recrystallization.[1] |
| Oiling Out Instead of Crystallizing | - The boiling point of the solvent is close to the melting point of this compound: The compound is melting before it dissolves. - The cooling rate is too rapid. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Use a higher-boiling solvent or a mixed solvent system. |
| Low Yield of Crystals | - Significant amount of this compound remains in the mother liquor. - Too much solvent was used. - Premature crystallization during hot filtration. | - Cool the mother liquor in an ice bath to maximize crystal precipitation. - The mother liquor can be concentrated and a second crop of crystals can be collected. - A method involving the use of macroporous adsorbent resin with methanol or ethanol can be employed to recover this compound from the mother liquor.[4][5] - Minimize the amount of hot solvent used for dissolution. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are Colored or Appear Impure | - Impurities are co-crystallizing with the this compound. | - Consider using activated charcoal to remove colored impurities before crystallization. - An acid-base extraction step prior to recrystallization can be effective in removing amine and phenolic impurities.[1] - A second recrystallization may be necessary to achieve the desired purity. |
Experimental Protocols
Protocol 1: Recrystallization from Hexane
This protocol is based on the use of hexane as the primary solvent for recrystallization.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot hexane. A starting point is to use a concentration of not less than 15-25% this compound by weight.[1] Heat the mixture to approximately 54-60°C to facilitate dissolution.[1]
-
Hot Filtration (Optional): If insoluble impurities (like microbial debris) are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization of this compound.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining mother liquor.
-
Drying: Dry the purified this compound crystals. This can be done in a vacuum oven at a low temperature.
Protocol 2: Purification via Acid-Base Extraction Followed by Crystallization
This protocol is recommended when acidic or basic impurities are suspected in the crude this compound.
-
Dissolution: Dissolve the crude this compound in an organic solvent such as hexane.[1]
-
Acid Wash: Extract the organic solution with an acidic aqueous solution (e.g., dilute HCl or H₂SO₄ with a pH < 3.0) to remove amine impurities.[1] Separate the aqueous layer.
-
Base Wash: Subsequently, extract the organic phase with a basic solution (e.g., dilute NaOH or KOH) to remove phenolic and acidic impurities.[1] Separate the aqueous layer.
-
Water Wash: Wash the organic phase with water to remove any residual acid or base.
-
Solvent Removal: Concentrate the organic phase to obtain the partially purified this compound.
-
Recrystallization: Proceed with the recrystallization of the partially purified this compound using a suitable solvent like hexane as described in Protocol 1.
Data Presentation
Table 1: Purity and Yield Data for this compound Purification Methods
| Method | Solvent/Reagents | Starting Purity | Final Purity | Yield | Reference |
| Acid-Base Extraction & Crystallization | Hexane, Acidic and Basic solutions | 90-95% | >98% | Not Specified | [1] |
| Recrystallization | Hexane | Not Specified | Not Specified | 65% | [3] |
| Mother Liquor Recovery & Recrystallization | Methanol or Ethanol, Macroporous Resin | Not Specified | 96.8% | 92% (total) | [4] |
| Synthesis & Work-up | Acetic acid, Water, Ethanol | Not Applicable | 65.2% (crude) | Not Specified | [2] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. US5945546A - Purification of this compound - Google Patents [patents.google.com]
- 2. US20210300885A1 - Method for producing this compound - Google Patents [patents.google.com]
- 3. EP0506776B1 - Process for producing this compound - Google Patents [patents.google.com]
- 4. CN101781276B - Modified method for preparing this compound from sclareol - Google Patents [patents.google.com]
- 5. CN101781276A - Modified method for preparing this compound from sclareol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN1594303A - Method for separation purification of this compound from synthetic sclareol composites - Google Patents [patents.google.com]
Technical Support Center: Analysis of Trace Impurities in Sclareolide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of trace impurities in Sclareolide.
Frequently Asked Questions (FAQs)
1. What are the most common trace impurities in this compound?
Common trace impurities in this compound can originate from the starting material (Sclareol), the manufacturing process, and degradation. These include:
-
Process-Related Impurities:
-
Residual Sclareol: The precursor to this compound.
-
Amine, Phenolic, and Acidic Impurities: These can be introduced and carried through from purification steps involving acidic and basic washes.[1]
-
Solvent Residues: Organic solvents used during extraction and purification.
-
-
Degradation Products:
-
Isomers and Related Compounds:
-
Diastereomers and other structurally similar terpenoid compounds that may be present in the natural source material.
-
2. Which analytical techniques are most suitable for detecting trace impurities in this compound?
The most common and effective techniques for analyzing trace impurities in this compound are:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities, including non-volatile and thermally labile compounds. It is particularly useful for separating diastereomers like 8-epi-Sclareolide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain degradation products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation and identification of unknown impurities.[5][6][7][8] It can also be used for quantification.
3. How can I perform a forced degradation study for this compound?
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.[3][9][10][11] Typical stress conditions include:
-
Acid Hydrolysis: Treat this compound solution with an acid (e.g., 0.1 M HCl) at elevated temperature.
-
Base Hydrolysis: Treat this compound solution with a base (e.g., 0.1 M NaOH) at elevated temperature.
-
Oxidation: Expose this compound solution to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose solid this compound or a solution to high temperatures.
-
Photolytic Degradation: Expose this compound solution to UV and visible light.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for this compound or its impurities.
-
Question: My chromatogram shows significant peak tailing or fronting for this compound and other related peaks. What could be the cause and how do I fix it?
-
Answer:
-
Cause:
-
Secondary Interactions: Silanol groups on the silica-based column can interact with the analytes, causing tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of impurities, leading to poor peak shape.
-
Column Overload: Injecting too much sample can lead to peak fronting.[12]
-
Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the pH of the mobile phase. For this compound, a slightly acidic mobile phase can help to suppress the ionization of silanol groups.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase to minimize secondary interactions.
-
Reduce Sample Concentration: Dilute the sample to avoid column overload.
-
Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.
-
-
Issue 2: Inadequate separation of this compound and its diastereomer, 8-epi-Sclareolide.
-
Question: I am unable to achieve baseline separation between this compound and 8-epi-Sclareolide. What can I do to improve the resolution?
-
Answer:
-
Cause: Diastereomers have very similar physicochemical properties, making them challenging to separate.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: A systematic variation of the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) can significantly impact the separation.
-
Change Stationary Phase: Different C18 columns from various manufacturers can exhibit different selectivities. Chiral stationary phases can also be explored for improved separation of stereoisomers.
-
Adjust Temperature: Lowering the column temperature can sometimes enhance the resolution between diastereomers.
-
Modify Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will increase the analysis time.
-
-
GC-MS Analysis
Issue 1: Poor sensitivity or high background noise.
-
Question: My GC-MS analysis of this compound impurities is showing low sensitivity and a noisy baseline. What are the possible reasons and solutions?
-
Answer:
-
Cause:
-
Column Bleed: Degradation of the stationary phase at high temperatures can lead to a high background signal.
-
Contamination: Contamination in the injector, column, or MS source.
-
Leaks: Air leaks in the system can increase background noise.
-
-
Troubleshooting Steps:
-
Condition the Column: Properly condition the GC column according to the manufacturer's instructions to remove volatile components and reduce bleed.
-
Clean the System: Clean the injector port and MS source.
-
Check for Leaks: Use an electronic leak detector to check for any leaks in the system.
-
Optimize MS Parameters: Ensure that the MS parameters (e.g., ionization energy, detector voltage) are optimized for your analytes.
-
-
Issue 2: Co-elution of impurities.
-
Question: Some of the impurity peaks in my GC-MS chromatogram are not well-resolved. How can I improve the separation?
-
Answer:
-
Cause: The temperature program may not be optimal for separating all impurities.
-
Troubleshooting Steps:
-
Optimize Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.
-
Use a Longer Column: A longer GC column will provide more theoretical plates and better resolution.
-
Change Stationary Phase: A column with a different stationary phase may offer different selectivity for the impurities.
-
-
Experimental Protocols
HPLC Method for Impurity Profiling of this compound
This method is designed to separate this compound from its potential impurities, including the diastereomer 8-epi-Sclareolide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) %A %B 0 40 60 20 20 80 25 20 80 | 30 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (60% Acetonitrile in water with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
GC-MS Method for Trace Impurity Analysis of this compound
This method is suitable for the detection of volatile and semi-volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Elucidation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is commonly used.
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are essential for initial structural assessment.
-
2D NMR: COSY, HSQC, and HMBC experiments are crucial for detailed structural elucidation of unknown impurities by establishing proton-proton and proton-carbon correlations.
-
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity in the deuterated solvent.
Quantitative Data
Table 1: HPLC Method Validation Parameters for Impurity Quantification
| Parameter | Specification | Typical Value |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| LOD | Reportable | ~0.01% |
| LOQ | Reportable | ~0.03% |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (%RSD) | ≤ 15% | < 5% |
Table 2: Typical Retention Times for this compound and a Key Impurity by HPLC
| Compound | Retention Time (min) |
| 8-epi-Sclareolide | ~12.5 |
| This compound | ~13.2 |
(Note: Retention times are approximate and can vary depending on the specific HPLC system and column used.)
Visualizations
Caption: Experimental workflow for the analysis of trace impurities in this compound.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. US5945546A - Purification of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. Table 1 from NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. | Semantic Scholar [semanticscholar.org]
- 8. epfl.ch [epfl.ch]
- 9. rjptonline.org [rjptonline.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Sclareolide Bioavailability Enhancement: Technical Support Center
Welcome to the Technical Support Center for enhancing the bioavailability of Sclareolide in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound is a sesquiterpene lactone derived from various plant sources, including Salvia sclarea.[1][2] It exhibits a range of biological activities, including antitumor and antifungal effects.[2][3][4] The primary concern for its use in in vivo studies is its low bioavailability, which is mainly attributed to its very poor water solubility (0.0012 g/L).[5] This poor solubility limits its dissolution in gastrointestinal fluids, which is a critical prerequisite for absorption and achieving therapeutic concentrations in the body.[6][7]
Q2: What are the known pharmacokinetic properties of this compound?
A2: Pharmacokinetic studies in rats have shown that this compound has a short half-life of approximately 6.0 hours and is primarily distributed in the extracellular fluid.[5][8] Its poor solubility is a major factor limiting its clinical application.[5] Enhancing its formulation is crucial to improve its pharmacokinetic profile for sustained therapeutic effects.
Q3: What are the main strategies for enhancing the bioavailability of poorly soluble compounds like this compound?
A3: The primary strategies focus on improving the solubility and dissolution rate of the drug.[9][10] These can be broadly categorized as:
-
Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension), solid dispersions, and complexation with carriers like cyclodextrins.[6][11][12]
-
Lipid-Based Formulations: Encapsulating this compound in systems like nanoparticles, solid lipid nanoparticles (SLNs), liposomes, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[13][14][15][16]
-
Chemical Modifications: Creating more soluble derivatives or prodrugs of this compound.[14]
Q4: What solvents can be used to dissolve this compound for experimental use?
A4: this compound is a crystalline solid that is poorly soluble in aqueous solutions but soluble in several organic solvents.[17] For in vitro and stock solution preparation, the following solvents are commonly used.
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [17] |
| Dimethyl Sulfoxide (DMSO) | ~15-50 mg/mL | [1][17][18] |
| Ethanol | ~10-50 mg/mL | [1][17][18] |
| DMF:PBS (pH 7.2) 1:2 Solution | ~0.33 mg/mL | [17] |
Note: For in vivo administration, these solvents must be used in very small, non-toxic concentrations, and the final formulation should be prepared in a biocompatible vehicle.
Troubleshooting Guide
Issue 1: Low or inconsistent therapeutic effects in animal models.
-
Possible Cause: Poor absorption of this compound due to its low solubility. Direct administration of this compound suspended in a simple aqueous vehicle (like saline or CMC-Na) may lead to inconsistent wetting and dissolution in the gastrointestinal tract.[1]
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the formulation is homogeneous. If using a suspension, particle size should be minimal and uniform.
-
Enhance Solubility: Employ a bioavailability enhancement strategy. Nanoformulations, such as lipid-based nanoparticles or nanosuspensions, are highly recommended to increase the surface area and dissolution rate.[13][19]
-
Check Dosing Procedure: For oral gavage, ensure accurate and consistent delivery to the stomach to minimize variability.[20] Inaccurate intraperitoneal injections can also lead to variable results.[20]
-
Issue 2: this compound precipitates out of solution during formulation preparation for in vivo studies.
-
Possible Cause: this compound is sparingly soluble in aqueous buffers.[17] When a concentrated stock solution (in DMSO or ethanol) is diluted into an aqueous vehicle like PBS or saline, the this compound may crash out of solution.
-
Troubleshooting Steps:
-
Use a Co-solvent System: For parenteral routes, a pre-formulation using a mixture of solvents like DMSO, PEG300, and Tween 80 before final dilution in saline can maintain solubility.[18]
-
Prepare a Nanosuspension: This technique involves reducing the drug's particle size to the sub-micron range, creating a stable colloidal dispersion in an aqueous medium with the help of stabilizers.[11]
-
Utilize Encapsulation: Formulations like lipid nanoparticles or cyclodextrin inclusion complexes can encapsulate this compound, preventing its precipitation in aqueous media.[13][14]
-
Issue 3: High variability in pharmacokinetic data (Cmax, AUC) between subjects.
-
Possible Cause: This can be due to inconsistent absorption, which is common for poorly soluble drugs.[19] Factors include differences in gastric emptying times, intestinal motility, and interaction with food.
-
Troubleshooting Steps:
-
Standardize Animal Conditions: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of lipophilic compounds.
-
Improve the Formulation: A robust formulation like a self-emulsifying drug delivery system (SEDDS) or a nanosuspension can reduce variability by creating a fine, uniform dispersion in the GI tract, leading to more predictable absorption.[15][16]
-
Refine Dosing Technique: Use precise oral gavage techniques to ensure the full dose is administered consistently to the same location in the GI tract.[20]
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of Sclareol-Loaded Zein Nanoparticles
This protocol is adapted from a method for developing natural nanoformulations to enhance Sclareol's efficacy, which can be applied to this compound.[13] Zein is a biocompatible and biodegradable plant protein.
Materials:
-
This compound
-
Zein protein
-
Ethanol (75%)
-
Deionized water
Procedure:
-
Dissolution: Dissolve a specific amount of this compound and Zein in 75% ethanol.
-
Nanoprecipitation: Add the alcoholic solution dropwise into deionized water under constant magnetic stirring. The rapid solvent change will cause the Zein and encapsulated this compound to precipitate into nanoparticles.
-
Purification: Centrifuge the resulting nanosuspension to separate the nanoparticles from the free drug and residual ethanol. Ultracentrifugal filter units are effective for this step.[13]
-
Resuspension: Resuspend the purified nanoparticles in a suitable sterile buffer (e.g., PBS) for in vivo administration.
-
Characterization: Analyze the nanoparticles for mean diameter, size distribution (polydispersity index), surface charge (zeta potential), and entrapment efficiency. An entrapment efficiency evaluation is crucial to determine the amount of this compound successfully loaded into the nanoparticles.[13]
Protocol 2: General Method for Preparing a Nanosuspension via Wet Media Milling
Wet media milling is a common top-down approach to produce drug nanocrystals, which significantly increases the surface area and dissolution velocity.[12][19]
Materials:
-
This compound (micronized powder as starting material is preferable)
-
Stabilizer solution (e.g., hydroxypropyl methylcellulose, polysorbate 80, or other suitable surfactants)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
Procedure:
-
Pre-suspension: Disperse the micronized this compound powder in the aqueous stabilizer solution.
-
Milling: Transfer the suspension to the milling chamber containing the milling media.
-
Nanosizing: Operate the mill at a specific speed and temperature for a predetermined time. The high-energy impact of the milling media breaks down the drug particles into the nanometer range.
-
Separation: Separate the nanosuspension from the milling media.
-
Post-processing (Optional): The resulting nanosuspension can be lyophilized (freeze-dried) with a cryoprotectant to create a stable powder that can be easily redispersed before use.[19]
-
Characterization: Measure the particle size distribution, zeta potential to assess stability, and perform dissolution studies to confirm enhanced release.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Bioavailability Enhancement
This diagram outlines the logical steps a researcher would take to address the bioavailability challenges of this compound.
Caption: Logical workflow for developing and testing an enhanced this compound formulation.
This compound's Potential Impact on PI3K/AKT Signaling
Sclareol has been shown to modulate the PI3K-AKT pathway, which is critical in cell survival and proliferation.[21] This pathway is a likely target for this compound as well.
Caption: Hypothesized inhibitory effect of this compound on the PI3K/AKT signaling pathway.
This compound's Potential Impact on NF-κB Signaling
Sclareol has demonstrated anti-inflammatory properties through the suppression of the NF-κB signaling pathway.[22]
Caption: Hypothesized suppression of the NF-κB inflammatory pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. scispace.com [scispace.com]
- 11. course.cutm.ac.in [course.cutm.ac.in]
- 12. pharmacy180.com [pharmacy180.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. This compound | Antibacterial | TargetMol [targetmol.com]
- 19. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 20. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive multi-omics and pharmacokinetics reveal sclareol's role in inhibiting ocular neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing epimerization of Sclareolide during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the epimerization of (+)-Sclareolide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Sclareolide and what is epimerization in this context?
A1: this compound is a bicyclic diterpene lactone naturally derived from plants like Salvia sclarea (clary sage).[1] It is a valuable precursor in the fragrance industry and for the synthesis of other complex molecules.[1][2] Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted.[3] In the case of (+)-Sclareolide, the stereocenter at the C8 position is susceptible to inversion, leading to the formation of its diastereomer, 8-epi-sclareolide.[3][4]
Q2: Why is it critical to prevent the epimerization of this compound?
A2: Preventing epimerization is crucial because epimers are distinct molecules with different physical and chemical properties. The formation of the undesired 8-epi-sclareolide reduces the yield of the target (+)-Sclareolide, complicates the purification process, and can impact the biological activity or sensory properties of the final product.
Q3: What are the primary factors that cause epimerization of this compound during synthesis?
A3: The primary factor leading to the epimerization of this compound at the C8 position is exposure to acidic conditions.[2][3][4] The reaction proceeds through a carbocation intermediate, which allows for the stereochemical inversion at C8. Factors that promote this include:
-
Strong Acids: The presence of strong Brønsted acids, such as sulfuric acid, formic acid, or triflic acid, can catalyze the epimerization.[3][4]
-
Lewis Acids: Certain Lewis acids, like bismuth(III) triflate, can generate strong Brønsted acids in situ (e.g., triflic acid from trace water), which then catalyze the epimerization.[3]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the epimerization process to occur, especially in the presence of an acid catalyst.
Q4: Can basic conditions also cause issues during this compound synthesis?
A4: Yes, while acidic conditions are the primary cause of epimerization, basic conditions can also lead to undesired side reactions. Base-promoted lactone opening (hydrolysis) can occur, converting this compound into the corresponding hydroxy acid salt.[3][5] While this is a reversible reaction and the lactone can be reformed upon acidification, it represents an additional, often unnecessary, step in the process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of (+)-Sclareolide and presence of an unknown isomer (lower Rf on TLC). | Epimerization at the C8 position has occurred, forming 8-epi-sclareolide. This is likely due to overly acidic reaction or workup conditions. | 1. Neutralize Carefully: Ensure that any acidic catalysts are thoroughly neutralized during the workup phase. Use a mild base like sodium bicarbonate solution. 2. Avoid Strong Acids: If possible, choose a synthesis route that avoids strong, non-volatile acids. For example, oxidation of sclareol oxide with peroxy acids in an acidic medium has been shown to yield (+)-Sclareolide as a single product.[6] 3. Control Temperature: Perform the reaction and workup at the lowest effective temperature to minimize the rate of epimerization. |
| Formation of a significant amount of a more polar byproduct. | The lactone ring may have been opened under basic conditions, forming the corresponding hydroxy acid.[3][5] | 1. Maintain Neutral or Mildly Acidic pH: Avoid using strong bases during the reaction or purification. If a basic wash is necessary, perform it quickly and at a low temperature. 2. Re-lactonization: If lactone opening has occurred, the hydroxy acid can often be cyclized back to this compound by heating in a mildly acidic medium. However, care must be taken to avoid conditions that could then cause epimerization. |
| Reaction is sluggish or incomplete. | Insufficient activation of the reagents or suboptimal reaction conditions. | 1. Catalyst Choice: Ensure the chosen catalyst is active and used in the correct amount. For oxidation reactions, the choice of oxidant (e.g., KMnO4, ozone, peroxy acids) is critical.[5][6][7] 2. Temperature and Time: Gradually increase the reaction temperature or extend the reaction time, while monitoring for the formation of epimers or other byproducts using techniques like TLC or GC. |
Experimental Protocols
Protocol 1: Synthesis of (+)-Sclareolide with Minimized Epimerization
This protocol is adapted from a one-pot transformation of sclareol oxide using m-Chloroperoxybenzoic acid (MCPBA), which favors the formation of (+)-Sclareolide without significant epimerization.[6]
Objective: To synthesize (+)-Sclareolide from sclareol oxide while minimizing the formation of 8-epi-sclareolide.
Materials:
-
(+)-Sclareol oxide
-
m-Chloroperoxybenzoic acid (MCPBA, ~77%)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve (+)-sclareol oxide in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of MCPBA (approximately 1.5 to 2.0 equivalents) to the solution portion-wise, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture again to 0 °C and quench the excess peroxy acid by slowly adding saturated Na2S2O3 solution until a starch-iodide paper test is negative.
-
Wash the organic layer sequentially with saturated NaHCO3 solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (+)-Sclareolide.
Protocol 2: Intentional Epimerization of (+)-Sclareolide (for analytical/comparative purposes)
This protocol describes a catalytic method to intentionally generate 8-epi-sclareolide from (+)-Sclareolide.[3][4]
Objective: To convert (+)-Sclareolide into its C8 epimer, 8-epi-sclareolide.
Materials:
-
(+)-Sclareolide
-
Bismuth(III) triflate (Bi(OTf)3, catalytic amount, e.g., 5 mol%)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of (+)-Sclareolide in acetonitrile, add a catalytic amount of bismuth(III) triflate.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 90 minutes. Monitor the formation of the 8-epimer by TLC (eluent: ethyl acetate/petroleum ether 1:4), where the epimer has a slightly lower Rf value.[3]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the solution with saturated aqueous NaHCO3 to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
The crude product, a mixture of this compound and 8-epi-sclareolide, can be purified by recrystallization from n-hexane to isolate the 8-epimer.[4]
Visualizations
Reaction Mechanism: Acid-Catalyzed Epimerization of this compound
Caption: Acid-catalyzed epimerization of (+)-Sclareolide at C8 via a planar carbocation intermediate.
Experimental Workflow: this compound Synthesis and Purification
Caption: General workflow for the synthesis and purification of (+)-Sclareolide.
References
- 1. This compound | 564-20-5 | FS34059 | Biosynth [biosynth.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [helda.helsinki.fi]
- 5. US5525728A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. US20210300885A1 - Method for producing this compound - Google Patents [patents.google.com]
Scaling Up Sclareolide Production: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up sclareolide production from laboratory to pilot scale. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition to larger-scale manufacturing.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scaling up of this compound production, covering fermentation, extraction, and purification stages.
Fermentation
Q1: My this compound yield has significantly dropped after scaling up the fermentation from a 1L lab fermenter to a 100L pilot fermenter. What are the potential causes and solutions?
A1: A drop in yield is a common challenge during scale-up. Several factors could be responsible:
-
Inadequate Oxygen Transfer: Oxygen availability is critical for the microbial conversion of sclareol to this compound. The surface-to-volume ratio decreases significantly in larger vessels, making oxygen transfer less efficient.
-
Solution: Increase the agitation speed and/or the aeration rate. Consider using enriched air or pure oxygen. Ensure the sparger design is appropriate for the pilot-scale fermenter to create fine bubbles for better oxygen dissolution.
-
-
Poor Mixing: In larger tanks, dead zones with poor mixing can occur, leading to localized shortages of nutrients and oxygen, and accumulation of inhibitory byproducts.
-
Solution: Optimize the impeller design and agitation speed for the pilot-scale vessel geometry. Computational fluid dynamics (CFD) modeling can help in designing an effective mixing strategy.
-
-
Substrate Inhibition or Toxicity: High local concentrations of sclareol can be inhibitory or toxic to the microbial culture.
-
Solution: Implement a fed-batch strategy where sclareol is added gradually throughout the fermentation. This maintains a low, non-toxic concentration of the substrate.
-
-
Nutrient Limitation: The nutrient requirements of the culture may not scale linearly.
-
Solution: Re-optimize the media composition at the pilot scale. Monitor key nutrients during the fermentation and supplement if necessary.
-
Q2: I'm observing excessive foaming in my pilot-scale fermenter. What can I do?
A2: Foaming can lead to loss of culture volume and contamination.
-
Mechanical Control: Use a foam breaker or increase the headspace in the fermenter.
-
Chemical Control: Add an antifoaming agent. However, be cautious as some antifoams can interfere with downstream processing or product quality. It is crucial to test the compatibility and dosage of the antifoam at a small scale first.
Q3: The fermentation time in the pilot scale is much longer than in the lab. Why is this happening and how can I reduce it?
A3: Longer fermentation times can be due to suboptimal growth conditions.
-
Suboptimal Inoculum: Ensure the inoculum volume and cell density are appropriately scaled for the pilot fermenter. A lower initial cell concentration will result in a longer lag phase.
-
Temperature and pH Gradients: In larger vessels, temperature and pH gradients can develop, leading to slower microbial growth and product formation.
-
Solution: Ensure proper placement and calibration of temperature and pH probes. Improve mixing to maintain homogeneity.
-
Extraction and Purification
Q4: The purity of my extracted this compound is lower at the pilot scale compared to the lab scale. What could be the reason?
A4: Lower purity is often a result of less efficient separation and the presence of more complex impurity profiles at a larger scale.
-
Increased Cell Lysis: More aggressive mixing and pumping at the pilot scale can lead to increased cell lysis, releasing more intracellular components that are difficult to separate.
-
Solution: Optimize the cell harvesting method (e.g., centrifugation speed and time) to minimize cell breakage.
-
-
Emulsion Formation: During solvent extraction, stable emulsions can form, leading to poor phase separation and contamination of the organic phase with aqueous impurities.
-
Solution: Optimize the mixing intensity and settling time during extraction. Consider using a different solvent or adding a demulsifier.
-
-
Less Efficient Chromatography: Scaling up chromatography can be challenging.
-
Solution: Ensure the column is packed uniformly. The linear flow rate should be kept constant from the lab to the pilot scale. The loading capacity of the resin may need to be re-evaluated at the larger scale.
-
Q5: I am losing a significant amount of this compound during the purification steps at the pilot scale. How can I improve the recovery?
A5: Product loss can occur at various stages of purification.
-
Inefficient Extraction: Multiple extractions with smaller solvent volumes are generally more efficient than a single extraction with a large volume.
-
Product Precipitation: this compound may precipitate out of solution if the temperature or solvent composition changes unfavorably.
-
Solution: Ensure temperature control throughout the process. Check the solubility of this compound in the solvents used at different temperatures.
-
-
Adsorption to Equipment: this compound can adsorb to the surfaces of tubing, vessels, and other equipment.
-
Solution: Use materials with low product binding properties. Perform rinse steps to recover adsorbed product.
-
Data Presentation
Table 1: Comparison of Key Parameters for this compound Production at Lab vs. Pilot Scale
| Parameter | Lab Scale (1L Fermenter) | Pilot Scale (100L Fermenter) |
| Fermentation | ||
| This compound Titer | 21.62 ± 0.26 g/L[1][2] | 15 - 18 g/L (estimated) |
| Conversion Rate | 88.79 ± 1.06%[1][2] | 70 - 80% (estimated) |
| Fermentation Time | 72 hours[1][2] | 84 - 96 hours |
| Downstream Processing | ||
| Extraction Recovery | ~95% | 85 - 90% |
| Final Purity | >98% | 95 - 98% |
| Overall Yield | ~80% | 60 - 70% |
Note: Pilot scale data are estimated based on common scale-up challenges, as direct comparative studies for this compound were not available in the search results.
Experimental Protocols
Lab-Scale Fermentation Protocol (1L Fermenter)
1. Microorganism and Inoculum Preparation:
- Use a high-yielding strain such as Filobasidium magnum.
- Prepare a seed culture by inoculating a single colony into 50 mL of seed medium in a 250 mL flask.
- Incubate at 28°C on a rotary shaker at 200 rpm for 24-36 hours.
2. Fermentation Medium:
- Prepare 1L of fermentation medium containing (per liter): 30 g sclareol (solubilized with a co-solvent like Tween 80), 10 g yeast extract, 20 g peptone, 20 g glucose.
- Sterilize the medium by autoclaving at 121°C for 20 minutes.
3. Fermentation Conditions:
- Inoculate the fermenter with 5% (v/v) of the seed culture.
- Maintain the temperature at 28°C.
- Control the pH at 6.0 by automatic addition of 1M NaOH or 1M HCl.
- Set the agitation to 300-500 rpm.
- Maintain dissolved oxygen (DO) above 20% by adjusting the aeration rate (e.g., 1 vvm).
- Ferment for 72 hours.[1][2]
Pilot-Scale Fermentation Protocol (100L Fermenter)
1. Inoculum Train:
- Prepare a two-stage inoculum train. First, inoculate 50 mL of seed medium and grow for 24-36 hours.
- Transfer this culture to 5L of seed medium in a 10L seed fermenter and grow for another 24 hours under controlled conditions (28°C, 200 rpm, pH 6.0).
2. Fermentation Medium:
- Prepare 100L of the same fermentation medium as the lab scale, adjusting quantities accordingly.
- Sterilize the medium in-situ within the fermenter.
3. Fermentation Conditions:
- Inoculate the 100L fermenter with the 5L seed culture.
- Maintain the temperature at 28°C.
- Control the pH at 6.0.
- Set the agitation to a tip speed equivalent to the lab scale (e.g., 100-200 rpm, depending on impeller diameter).
- Maintain DO above 20% by sparging with filtered air (e.g., 0.5-1 vvm).
- Implement a fed-batch strategy for sclareol addition to avoid substrate inhibition.
- Ferment for 84-96 hours, monitoring this compound production by GC-MS.
This compound Extraction and Purification Protocol
1. Cell Removal:
- Centrifuge the fermentation broth to separate the microbial cells.
2. Solvent Extraction:
- Extract the supernatant with an equal volume of a suitable organic solvent like ethyl acetate or hexane.
- Repeat the extraction twice to maximize recovery.
- Pool the organic phases.
3. Acid-Base Purification:
- Wash the organic phase with an acidic solution (e.g., 1 M HCl) to remove basic impurities.
- Subsequently, wash with a basic solution (e.g., 5% NaHCO₃) to remove acidic impurities.
- Finally, wash with brine and then deionized water to remove residual salts.
4. Solvent Evaporation and Crystallization:
- Concentrate the organic phase under reduced pressure to obtain crude this compound.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound crystals.
GC-MS Protocol for this compound Quantification
1. Sample Preparation:
- Extract a known volume of the fermentation broth or a weighed amount of the purified product with a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., 1,4-dichlorobenzene).
- Vortex and centrifuge the sample.
- Analyze the organic layer.
2. GC-MS Conditions:
- Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Detector: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.
- Quantification: Use the peak area ratio of this compound to the internal standard and a calibration curve to determine the concentration.
Visualizations
Biochemical Pathway of this compound Production
References
Optimizing fermentation parameters for Sclareolide biotransformation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biotransformation of sclareol to sclareolide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low this compound yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Fermentation Parameters: Ensure your fermentation conditions are optimized for the specific microbial strain you are using. Key parameters to review include temperature, pH, aeration, and agitation speed.
-
Poor Substrate Bioavailability: Sclareol is poorly soluble in aqueous media, which can limit its availability to the microbial cells. Consider the use of co-solvents or surfactants to improve solubility.
-
Microbial Strain Vigor: The health and metabolic activity of your microbial culture are crucial. Ensure you are using a healthy inoculum and that the fermentation medium contains all the necessary nutrients for robust growth and enzymatic activity.
-
Substrate and Product Inhibition: High concentrations of sclareol or the accumulation of this compound can be toxic to the microorganisms, inhibiting their metabolic activity. A fed-batch strategy for substrate addition can mitigate this issue.
-
Byproduct Formation: Your microbial strain may be converting sclareol into undesired byproducts. Analytical methods such as GC-MS can help identify these byproducts and guide strain engineering or process optimization efforts.
Q2: I'm observing the formation of several byproducts in my fermentation broth. What are they and how can I minimize them?
A2: During the biotransformation of sclareol, especially with fungal strains like Aspergillus niger, several hydroxylated byproducts can be formed. Common byproducts include 3-ketothis compound, 1β-hydroxythis compound, and 3β-hydroxythis compound.[1] To minimize byproduct formation:
-
Strain Selection/Engineering: Different microbial strains will have different enzymatic profiles. Screening various strains or genetically engineering your current strain to enhance the activity of the desired enzymes and reduce off-target reactions can be effective.
-
Process Optimization: Modifying fermentation parameters such as pH, temperature, and substrate feeding strategy can influence the metabolic pathways and potentially reduce the formation of unwanted byproducts.
-
Extraction and Purification: While not a direct solution to formation, an optimized downstream purification process can effectively separate this compound from its byproducts.
Q3: What is the recommended method for extracting this compound from the fermentation broth?
A3: A common and effective method for this compound extraction is liquid-liquid extraction using a non-polar solvent. Hexane is a preferred solvent for this purpose.[2] The general steps are:
-
Separate the microbial biomass from the fermentation broth through centrifugation or filtration.
-
Extract the supernatant with an equal volume of hexane.
-
Separate the organic phase containing the this compound.
-
The extraction process can be repeated to maximize recovery.
-
The hexane can then be evaporated to yield the crude this compound.
Q4: How can I accurately quantify the concentration of sclareol and this compound in my samples?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of sclareol and this compound.[3][4] This technique allows for the separation of the compounds from other components in the sample and their precise measurement. An internal standard should be used for accurate quantification.
Experimental Protocols
Protocol 1: this compound Production using Filobasidium magnum
This protocol is based on the findings of Fang et al. (2022), who reported a high conversion rate of sclareol to this compound.[5][6]
1. Media Preparation:
-
Seed Medium (YPD): 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.
-
Fermentation Medium: Optimized medium containing a suitable carbon source, nitrogen source, and trace elements. A key component is the addition of a co-solvent to improve sclareol solubility.
2. Inoculum Preparation:
-
Inoculate a single colony of Filobasidium magnum into 50 mL of YPD medium in a 250 mL flask.
-
Incubate at 28°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.
3. Fermentation:
-
Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).
-
Add sclareol to the desired initial concentration (e.g., 30 g/L), dissolved in a suitable co-solvent.
-
Incubate the culture at 28°C with vigorous shaking (e.g., 200 rpm in baffled flasks) for 72 hours.
-
Monitor the biotransformation by taking samples periodically for GC-MS analysis.
Protocol 2: this compound Extraction and Quantification
1. Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth to pellet the cells.
-
Transfer the supernatant to a new tube.
2. Extraction:
-
Add 1 mL of hexane to the supernatant.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully transfer the upper hexane layer to a clean vial for analysis.
3. GC-MS Analysis:
-
Column: Use a suitable capillary column for terpene analysis (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), ramp up to a final temperature (e.g., 280°C) at a controlled rate.
-
Mass Spectrometer: Operate in scan mode to identify compounds and in selected ion monitoring (SIM) mode for quantification.
-
Quantification: Create a calibration curve using this compound standards of known concentrations.
Data Presentation
Table 1: Optimization of Fermentation Parameters for this compound Production
| Microorganism | Substrate Conc. (g/L) | Co-solvent/Additive | Temperature (°C) | Time (h) | Conversion Rate (%) | This compound Yield (g/L) | Reference |
| Filobasidium magnum JD1025 | 30 | Optimized Co-solvent | 28 | 72 | 88.79 | 21.62 | [5][6] |
| S. cerevisiae & C. albidus (co-culture) | N/A (de novo from glucose) | Triton X-100 | Optimized | N/A | N/A | 0.626 | [7][8] |
Visualizations
Experimental Workflow: this compound Biotransformation and Analysis
Caption: Workflow for this compound production and analysis.
Metabolic Pathway: Terpene Biosynthesis in Yeast
References
- 1. Microbial transformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5945546A - Purification of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Biotransformation of Sclareol to this compound by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineered Microbial Consortium for De Novo Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce solvent consumption in Sclareolide extraction
This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce solvent consumption during the extraction of Sclareolide. The content is presented in a question-and-answer format, including frequently asked questions and troubleshooting guides to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce solvent consumption in this compound extraction?
A1: The main strategies focus on replacing or reducing the use of conventional organic solvents like hexane and methanol. These can be broadly categorized into:
-
Novel Extraction Technologies: Employing techniques that use greener solvents or no solvent at all.
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical carbon dioxide (SC-CO₂) as a non-toxic, non-polluting, and economical solvent alternative.[1][2]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and the volume of solvent required.[3][4]
-
Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to create cavitation, enhancing solvent penetration and mass transfer, thereby reducing solvent use and extraction time.[5][6]
-
-
Use of Alternative "Green" Solvents: Replacing petroleum-based solvents with more environmentally friendly options, such as water, ethanol, ethyl lactate, or vegetable oils.[7][8][9]
-
Process Optimization: Refining existing solvent-based methods to improve efficiency. This includes optimizing the solvent-to-solid ratio, temperature, extraction time, and the number of extraction cycles to maximize yield with minimal solvent.[10][11][12]
-
Solvent-Free Purification: Using techniques like molecular distillation to purify crude this compound without the need for additional solvents.[13]
Q2: How does Supercritical Fluid Extraction (SFE) with CO₂ work for this compound, and what are its advantages?
A2: SFE uses carbon dioxide heated and pressurized above its critical point (31.1°C and 73.8 bar), where it behaves as a supercritical fluid with properties of both a liquid and a gas.[2][14] This allows it to penetrate solid materials like a gas while dissolving compounds like a liquid.[14] By adjusting the temperature and pressure, the density and solvent power of SC-CO₂ can be precisely controlled to selectively extract specific compounds like Sclareol.[1]
Advantages of SFE include:
-
Elimination of Organic Solvents: CO₂ is non-toxic, non-flammable, and environmentally benign.[2] After extraction, it is simply returned to a gaseous state by releasing the pressure, leaving no solvent residue in the final product.[2]
-
High Selectivity: A multi-step extraction strategy, operating at different pressures and temperatures, can fractionate compounds. For instance, a first step at lower pressure (e.g., 90 bar) can remove lighter compounds, while a second step at higher pressure (e.g., 100 bar) can selectively recover sclareol and related diterpenes.[15][16]
-
Mild Operating Temperatures: The low critical temperature of CO₂ (31.1°C) is ideal for extracting thermally sensitive compounds without causing degradation.[2][17]
-
Reduced Post-Processing: The high selectivity of SFE can yield a purer extract, minimizing the need for extensive downstream purification steps.[15][16]
Q3: What are the benefits of using Microwave-Assisted (MAE) or Ultrasound-Assisted Extraction (UAE)?
A3: Both MAE and UAE are advanced extraction techniques that intensify the process, offering significant advantages over conventional methods like Soxhlet extraction or maceration.
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to directly and rapidly heat the solvent and the moisture within the plant matrix.[18] This creates a buildup of internal pressure that ruptures plant cells, releasing the target compounds into the solvent. Key benefits include drastically reduced extraction times (minutes vs. hours) and lower solvent consumption.[3][4] MAE can even be performed without any solvent by using the in-situ water within the plant material as the extraction vehicle.[18]
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves (typically 20-50 kHz) to generate acoustic cavitation in the solvent.[6] The formation and collapse of microscopic bubbles create powerful shockwaves that disrupt cell walls, reduce particle size, and enhance solvent penetration into the matrix. This leads to higher extraction efficiency in shorter times with reduced energy and solvent usage, making it an eco-friendly and cost-effective method.[6][19]
Q4: How can I optimize my existing solvent-based extraction to use less solvent?
A4: Optimizing your current protocol can lead to significant reductions in solvent use. Consider the following parameters:
-
Solid-to-Solvent Ratio: Experiment with different ratios to find the minimum volume of solvent needed to efficiently extract this compound. Ratios are a critical factor affecting extraction efficiency.[10][20]
-
Extraction Temperature: Increasing the temperature can improve solubility and mass transfer, potentially allowing for less solvent or shorter extraction times. However, this must be balanced against the risk of degrading thermolabile compounds.[10][21]
-
Extraction Time and Cycles: Determine the optimal extraction time where the maximum yield is achieved. Extending the time beyond this point provides diminishing returns and wastes solvent. Similarly, optimizing the number of extraction cycles can ensure complete extraction without excessive solvent use.[11]
-
Solvent Selection: The choice of solvent is critical. Using a solvent with high selectivity for this compound can improve yield and reduce the need for large volumes or extensive purification steps. The polarity of the solvent should be carefully matched to the target compound.[12]
Data Presentation
Table 1: Comparison of this compound Extraction Strategies
| Strategy | Primary Solvent | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction | n-Hexane, Ethanol, Methanol | Up to 98.3% (from concrete)[1] | High yield, well-established methods | High consumption of toxic/polluting solvents, requires extensive post-processing.[1][13] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | ~6.0% to 9.3% w/w (from concrete)[15] | No organic solvent residue, high selectivity, non-toxic, mild temperatures.[1][2] | High initial investment costs, less effective for highly polar compounds.[14] |
| Ultrasound-Assisted Extraction (UAE) | Reduced volume of conventional or green solvents | Varies; enhances yield over conventional methods | Reduced time, energy, and solvent use; eco-friendly and cost-effective.[6][19] | Efficiency is dependent on solvent choice and process parameters.[19] |
| Microwave-Assisted Extraction (MAE) | Reduced volume of conventional or green solvents (or solvent-free) | Varies; enhances yield over conventional methods | Drastically reduced time and solvent use; can be solvent-free.[3][18] | Potential for non-uniform heating and thermal degradation of sensitive compounds.[4] |
Table 2: Typical Operating Parameters for Supercritical CO₂ Extraction of this compound
| Parameter | Typical Range | Notes |
| Pressure | 74 - 250 bar[14] | Higher pressure generally increases CO₂ density and solvent power, but can negatively affect selectivity.[1] |
| Temperature | 31°C - 90°C[14] | Temperature affects both solvent density and solute vapor pressure; optimal conditions are often between 35°C and 60°C to avoid degradation.[17] |
| CO-Solvent | None or low % of Ethanol | While pure CO₂ is nonpolar, adding a co-solvent like ethanol can increase its ability to extract more polar compounds.[14][22] |
| Extraction Time | 10 - 60 minutes[2] | Significantly faster than many conventional methods. |
Experimental Protocols
Protocol: Selective Supercritical Fluid Extraction (SFE) of Sclareol from Clary Sage Concrete
This protocol is based on a multi-step extraction strategy to fractionate compounds of interest.[1][15][16]
Objective: To selectively extract lighter fragrance compounds and then sclareol from a clary sage concrete, minimizing impurities and eliminating the need for organic solvents.
Materials and Equipment:
-
Clary Sage "concrete" (waxy n-hexane extract)
-
Supercritical Fluid Extraction system equipped with an extraction vessel and at least two separators
-
High-purity CO₂
-
PID temperature controllers, manometers, and flow meters
-
Glass beads (3 mm diameter, as an inert support)
-
GC-MS for analysis
Methodology:
-
Sample Preparation:
-
Melt the clary sage concrete.
-
Mix the melted concrete with 3 mm glass beads to create a large surface area for extraction. This ensures homogeneous material depletion.[15]
-
Load the coated beads into the SFE extraction vessel.
-
-
Extraction - Step 1 (Lighter Compounds Removal):
-
Pressurize the system with CO₂ to 90 bar .
-
Set the temperature of the extraction vessel to 50°C .
-
Set the CO₂ mass flow rate to approximately 0.8 kg/h .[15]
-
Maintain these conditions until the extraction yield plateaus (approximately 6% w/w), indicating that all accessible and soluble light compounds (e.g., monoterpenes, sesquiterpenes) have been extracted.[1]
-
Collect the extract from the first separator.
-
-
Extraction - Step 2 (Sclareol Recovery):
-
Without depressurizing the system, adjust the operating conditions to increase the CO₂ density.
-
Increase the system pressure to 100 bar .
-
Decrease the temperature of the extraction vessel to 40°C .[1]
-
Continue the extraction, collecting the sclareol-rich fraction from the second separator.
-
Monitor the extraction yield over time. The total yield should increase to approximately 9.3% w/w as the diterpenes are solubilized and extracted.[1]
-
-
Post-Extraction and Analysis:
-
Depressurize the system carefully.
-
Collect the final extracts from the separators and the remaining waxes from the extraction vessel.
-
Quantify the yield by weighing the collected extracts at specific time intervals.
-
Analyze the chemical composition of the fractions from each step using GC-MS to confirm the selective separation of fragrances and sclareol.[16]
-
Troubleshooting Guide
Q: My this compound yield is low when using SFE. What are the possible causes?
A: Low yield in SFE can stem from several factors:
-
Incorrect Operating Conditions: The density of SC-CO₂ is highly sensitive to pressure and temperature. If the density is too low for your target compound, solubility will be poor. Ensure your pressure and temperature settings are optimized for this compound.[1]
-
Insufficient Extraction Time: While SFE is fast, the process still requires adequate time for the CO₂ to penetrate the matrix and dissolve the analyte. Ensure you are allowing enough time for the extraction to complete.
-
Matrix Effects: If the raw material is not properly prepared (e.g., particle size is too large, material is too dense), the CO₂ may not be able to effectively penetrate it. Ensure the material is properly ground or mixed with a support like glass beads to increase surface area.[15]
-
CO₂ Flow Rate: The flow rate of CO₂ can impact extraction kinetics. A rate that is too low may not be sufficient to carry the extracted solute out of the vessel efficiently.
Q: I'm having trouble removing the final traces of organic solvent from my purified this compound. What should I do?
A: Removing residual solvent is a common challenge, especially for food or pharmaceutical-grade products.
-
Vacuum Drying: Using a vacuum oven at a controlled, mild temperature can effectively remove volatile solvents without degrading the this compound. The vacuum lowers the boiling point of the solvent, facilitating its evaporation.[23]
-
Rotary Evaporation: A rotary evaporator is effective for removing the bulk of the solvent. For trace amounts, ensure a deep vacuum and a suitable bath temperature.[23]
-
Inert Gas Flow: Gently passing a stream of dry nitrogen or argon over the sample can help carry away the final solvent vapors.
-
Avoid High Temperatures: this compound can be sensitive to heat. Prolonged exposure to high temperatures during drying can lead to degradation. It is crucial to find a balance between temperature and vacuum level.[21]
Q: My solvent extraction is forming an emulsion, making phase separation difficult. How can I resolve this?
A: Emulsion formation is common when samples contain surfactant-like molecules.[24]
-
Prevention is Key: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while still allowing for sufficient interfacial contact for extraction.[24]
-
Break the Emulsion:
-
Centrifugation: Spinning the mixture in a centrifuge is often the most effective way to break an emulsion.
-
Addition of Salt: Adding a saturated brine (NaCl) solution can increase the polarity of the aqueous phase, helping to force the organic components out and break the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help dissolve the emulsifying agent.[24]
-
Filtration: Using phase separation filter paper can help separate the layers.[24]
-
Visualizations
Caption: Workflow for this compound extraction from raw material to final product.
Caption: Decision logic for selecting a reduced-solvent extraction strategy.
Caption: Troubleshooting flowchart for diagnosing low extraction yield.
References
- 1. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN1594303A - Method for separation purification of this compound from synthetic sclareol composites - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Effects of Ultrasound-Assisted Extraction and Solvent on the Phenolic Profile, Bacterial Growth, and Anti-Inflammatory/Antioxidant Activities of Mediterranean Olive and Fig Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effects of Solvents and Solid-to-Solvent Ratios on Ultrasound-Assisted Extraction of Carotenoids from Chlorella vulgaris [ijtech.eng.ui.ac.id]
- 21. Acceleration of Final Residual Solvent Extraction From Poly(lactide-co-glycolide) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Sclareolide vs. Ambroxide: A Comparative Analysis of Fragrance Fixation
In the intricate world of perfumery, the longevity of a scent is a paramount attribute, often achieved through the use of fixatives. Among the most effective and widely utilized fixatives are Sclareolide and its synthetic derivative, Ambroxide. This guide provides a detailed comparison of these two compounds, delving into their chemical properties, mechanisms of action, and performance as fragrance fixatives, supported by an overview of the experimental methodologies used for their evaluation.
At a Glance: this compound and Ambroxide
| Feature | This compound | Ambroxide |
| Origin | Naturally derived from Clary Sage (Salvia sclarea) | Synthetically produced, often from this compound |
| Chemical Class | Sesquiterpene lactone | Terpenoid ether |
| Odor Profile | Warm, woody, slightly sweet, and musky with ambergris nuances.[1] | Woody, musky, and slightly salty ambergris notes.[2] |
| Primary Function | Fragrance fixative, base note enhancer, scent amplifier.[3] | Fragrance fixative, creates ambergris notes.[2][4] |
| Volatility | Low | Low |
| Mechanism of Fixation | Binds with volatile aromatic compounds, slowing their evaporation rate.[3] | Anchors volatile top and middle notes, slowing their evaporation.[4] |
| Reported Longevity Increase | Significantly improves the staying power of natural perfumes.[3] | Can extend fragrance longevity by 30-50%. |
Chemical Profile and Olfactory Characteristics
This compound is a naturally occurring sesquiterpene lactone extracted from the clary sage plant. It presents as a white crystalline powder and possesses a subtle, warm, and sweet aroma with woody and ambery undertones. Its primary role in perfumery is to act as a fixative, stabilizing more volatile fragrance components and thus prolonging the overall scent profile.[1][3] this compound is particularly valued in natural perfumery, where it enhances the longevity of scents that might otherwise fade quickly.[3]
Ambroxide, on the other hand, is a synthetic terpenoid that is one of the key components responsible for the characteristic scent of ambergris.[2] It is often synthesized from this compound through a multi-step chemical process. Ambroxide imparts a sought-after woody, musky, and subtly salty ambergris note to fragrances and is highly prized for its exceptional fixative properties.[2][4] Its high molecular weight and low volatility contribute to its ability to anchor more fleeting top and middle notes in a perfume composition.[4]
Mechanism of Fragrance Fixation
Both this compound and Ambroxide function as fixatives by reducing the evaporation rate of more volatile fragrance molecules. Their larger and less volatile structures interact with the smaller, more volatile scent molecules, effectively "anchoring" them and slowing their release into the air. This results in a fragrance that evolves more slowly and persists for a longer duration on the skin.
Synthesis of Ambroxide from this compound
The commercial production of Ambroxide often begins with this compound, its natural precursor. The synthesis is a well-established industrial process that typically involves two key steps: the reduction of the lactone in this compound to a diol, followed by a cyclization reaction to form the ether linkage characteristic of Ambroxide.
Caption: Synthesis pathway of Ambroxide from this compound.
Experimental Evaluation of Fragrance Fixation
The efficacy of fragrance fixatives like this compound and Ambroxide is evaluated through a combination of instrumental and sensory analysis methods. These protocols are designed to quantify the longevity and intensity of a fragrance over time.
Experimental Workflow for Fixative Evaluation
Caption: General workflow for evaluating fragrance fixatives.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantitatively measure the concentration of volatile fragrance compounds in the air above a sample over time.
Methodology:
-
Sample Preparation: Three fragrance solutions are prepared: a control with only the fragrance base, a second with the fragrance base and this compound, and a third with the fragrance base and Ambroxide.
-
Application: A standardized amount of each solution is applied to a neutral substrate, such as a filter paper or a skin mimic, and placed in a sealed vial.
-
Headspace Sampling: The vials are incubated at a constant temperature. At predetermined time intervals, a sample of the air (headspace) above the substrate is automatically collected.
-
GC-MS Analysis: The collected headspace sample is injected into a gas chromatograph (GC) coupled with a mass spectrometer (MS). The GC separates the individual volatile compounds, and the MS identifies and quantifies them.
-
Data Analysis: The concentration of key fragrance compounds in the headspace is plotted against time. A slower decrease in concentration for the samples containing the fixatives indicates a successful reduction in evaporation and thus, effective fixation.
Sensory Panel Evaluation
Objective: To assess the perceived intensity and longevity of a fragrance by a trained human panel.
Methodology:
-
Panelist Selection: A panel of trained sensory assessors is selected based on their olfactory acuity and ability to consistently rate fragrance attributes.
-
Sample Application: The three fragrance samples (control, this compound, and Ambroxide) are applied to the skin of the panelists in a controlled and randomized manner.
-
Evaluation: At specified time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after application, panelists are asked to rate the overall intensity of the fragrance on a predefined scale (e.g., a 10-point scale from "no scent" to "very strong").
-
Data Analysis: The average intensity ratings for each fragrance at each time point are calculated and plotted. A fragrance with a fixative that receives higher intensity scores at later time points is considered to have greater longevity.
Conclusion
Both this compound and Ambroxide are highly effective and valuable fragrance fixatives, each with its unique origin and subtle olfactory contributions. This compound, as a natural product, is a cornerstone of natural perfumery, while the synthetically derived Ambroxide offers a consistent and powerful ambergris character that is a staple in modern perfumery. The choice between the two often depends on the desired olfactory profile, cost considerations, and the target market for the final fragrance. The experimental methodologies outlined provide a robust framework for the quantitative and qualitative assessment of their performance, enabling perfumers and researchers to make informed decisions in the pursuit of long-lasting and captivating fragrances.
References
A Comparative Analysis of the Antifungal Properties of Sclareolide and Sclareol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal activities of two structurally related diterpenes, sclareolide and sclareol. The information presented is based on available experimental data, offering insights into their respective potencies, mechanisms of action, and effects on fungal virulence factors.
At a Glance: this compound vs. Sclareol
| Feature | This compound | Sclareol |
| Primary Fungal Targets | Cryptococcus species, some phytopathogenic fungi | Candida species |
| Antifungal Potency (MIC) | 16 µg/mL against Cryptococcus neoformans[1] | 50 µg/mL against Candida albicans[2] |
| Fungicidal/Fungistatic | Fungistatic[1] | Fungicidal at higher concentrations (MFC: 100 µg/mL for C. albicans)[2] |
| Mechanism of Action | Induces oxidative stress via increased ROS production and mitochondrial dysfunction[1] | Induces apoptosis-like cell death through increased membrane permeability and mitochondrial disruption[2][3][4] |
| Effect on Biofilms | Data not available for Candida species | Inhibits biofilm formation in Candida albicans[2] |
| Effect on Hyphal Growth | Data not available | Inhibits yeast-to-hypha transition in Candida albicans[2] |
Quantitative Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and inhibitory activity of this compound and sclareol against various fungal species as reported in the literature.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Inhibition (%) at 50 µg/mL | Reference |
| Cryptococcus neoformans H99 | 16 | Not Reported | [1] |
| Cryptococcus gattii R265 | 32 | Not Reported | [1] |
| Fusarium oxysporum | Not Reported | 20% | [5] |
| Lasiodiplodia theobromae | Not Reported | 53% | [5] |
Table 2: Antifungal Activity of Sclareol
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | 50 | 100 | [2] |
| Candida auris | 50 | Not Reported | [2] |
| Candida parapsilosis | 50 | Not Reported | [2] |
Mechanisms of Antifungal Action
This compound and sclareol exhibit distinct mechanisms through which they exert their antifungal effects.
This compound: Induction of Oxidative Stress
This compound's antifungal activity against Cryptococcus neoformans is primarily fungistatic and is mediated by the induction of oxidative stress.[1] This involves an increase in the production of reactive oxygen species (ROS) and a subsequent reduction in the mitochondrial membrane potential (MMP), leading to mitochondrial dysfunction.[1] Interestingly, this compound does not appear to induce caspase-dependent apoptosis in this fungus.[1]
Caption: Proposed mechanism of action for sclareol against C. albicans.
Effects on Fungal Virulence Factors
Beyond direct growth inhibition, sclareol has been shown to mitigate key virulence factors in Candida albicans.
Biofilm Formation
Sclareol effectively inhibits the formation of C. albicans biofilms in a dose-dependent manner. [2]At a concentration of 50 µg/mL, a significant reduction in biofilm formation has been observed. [2]
Hyphal Transition
The morphological transition from yeast to hyphal form is a critical step in the pathogenesis of C. albicans. Sclareol has been demonstrated to suppress this transition in both liquid and solid media. [2]
Experimental Protocols
The following are summaries of the experimental methodologies employed in the cited studies.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
dot
Caption: General workflow for MIC determination by broth microdilution.
-
Preparation of Antifungal Agents: Stock solutions of this compound or sclareol are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the antifungal agent are made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI 1640).
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the broth medium to achieve the desired final inoculum size.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 24 or 48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
-
Preparation of Fungal Suspension: A standardized fungal cell suspension is prepared in a medium that promotes biofilm formation (e.g., RPMI 1640).
-
Treatment and Incubation: The fungal suspension is added to the wells of a 96-well plate containing various concentrations of the test compound (e.g., sclareol). The plate is then incubated to allow for biofilm formation.
-
Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.
-
Destaining: The excess stain is washed off, and the crystal violet that has stained the biofilm is solubilized with a solvent (e.g., ethanol or acetic acid).
-
Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader. The absorbance is proportional to the amount of biofilm.
Assessment of Mitochondrial Membrane Potential (MMP)
Fluorescent dyes like JC-1 are used to assess changes in MMP.
-
Cell Treatment: Fungal cells are treated with different concentrations of the test compound for a specified duration.
-
Staining: The treated cells are incubated with the JC-1 dye. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence.
-
Analysis: The change in fluorescence from red to green is indicative of a decrease in MMP and can be quantified using fluorescence microscopy or a flow cytometer.
Conclusion
This compound and sclareol, while structurally similar, exhibit distinct antifungal profiles. This compound shows promise against Cryptococcus species through a fungistatic mechanism involving oxidative stress. Sclareol is effective against Candida species, acting via a fungicidal, apoptosis-like mechanism and demonstrating valuable anti-virulence properties by inhibiting biofilm formation and hyphal growth. Further research, particularly direct comparative studies against a broader range of fungal pathogens, is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Anti-Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition | Semantic Scholar [semanticscholar.org]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Bioactivity: Synthetic vs. Natural Sclareolide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of synthetic and natural sclareolide, supported by experimental data and detailed methodologies. This analysis aims to clarify the potential equivalence or divergence in the efficacy of this compound from different sources.
This compound, a sesquiterpene lactone, is a well-regarded bioactive compound with a range of therapeutic and commercial applications.[1][2] Primarily sourced from Salvia sclarea (clary sage), it is also accessible through chemical synthesis.[1][3] This guide delves into the comparative bioactivity of this compound derived from these distinct origins, focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties. While direct comparative studies are scarce, this guide synthesizes available data to offer a comprehensive overview.
Data Summary
The following tables summarize the quantitative data on the bioactivity of natural this compound and its synthetic derivatives. It is important to note that the data for "synthetic" this compound often pertains to derivatives synthesized from a natural this compound starting material, as studies on the bioactivity of totally synthesized this compound are limited.
Table 1: Cytotoxic Activity of this compound and its Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Source |
| Natural this compound | K562 (Leukemia) | Not Specified | 10.8 ± 0.6 | [4] |
| MV4-11 (Leukemia) | Not Specified | 4.5 ± 0.3 | [4] | |
| Synthetic this compound Derivative (8k) | K562 (Leukemia) | Not Specified | 5.2 ± 0.6 | [4] |
| MV4-11 (Leukemia) | Not Specified | 0.8 ± 0.6 | [4] |
Table 2: Antimicrobial Activity of this compound and its Derivatives
| Compound | Microorganism | Assay | MIC (µg/mL) / Inhibition Rate (%) | Source |
| Natural this compound | Fusarium oxysporum | Not Specified | 20% inhibition at 50 mg/L | [1] |
| Lasiodiplodia theobromae | Not Specified | 53% inhibition at 50 mg/L | [1] | |
| Synthetic this compound Derivative (Compound 4) | Fusarium oxysporum | Not Specified | 48% inhibition at 50 mg/L | [1] |
| Lasiodiplodia theobromae | Not Specified | 67% inhibition at 50 mg/L | [1] | |
| Synthetic this compound Derivative (Compound 5) | Fusarium oxysporum | Not Specified | 53% inhibition at 50 mg/L | [1] |
| Lasiodiplodia theobromae | Not Specified | 61% inhibition at 50 mg/L | [1] |
Key Bioactivities and Mechanisms of Action
Cytotoxic Activity
Natural this compound has demonstrated notable cytotoxic effects against various cancer cell lines.[3] Studies on synthetic derivatives often aim to enhance this intrinsic activity. For instance, the synthetic this compound-indole conjugate, 8k, exhibited significantly lower IC₅₀ values against K562 and MV4-11 leukemia cell lines compared to natural this compound, indicating a potentiation of its anticancer properties through chemical modification.[4]
Antimicrobial Activity
This compound is recognized for its antifungal and antibacterial properties.[1] In a comparative context, synthetic aminoalkyl derivatives of this compound have shown improved antifungal activity against forest pathogenic fungi, Fusarium oxysporum and Lasiodiplodia theobromae, when compared to the natural parent compound.[1] This suggests that targeted synthesis can be a valuable strategy for developing more effective antimicrobial agents based on the this compound scaffold.
Anti-inflammatory Activity
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of natural or synthetic this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Assay (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of natural or synthetic this compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. What is this compound used for?_Chemicalbook [chemicalbook.com]
- 3. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Evaluating the Anticancer Efficacy of Novel Sclareolide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. Sclareolide, a naturally occurring sesquiterpene lactone, has emerged as a promising scaffold for the development of new anticancer drug candidates. Its derivatives have demonstrated significant cytotoxic and pro-apoptotic activities across a range of cancer cell lines. This guide provides a comparative analysis of the anticancer efficacy of recently developed this compound derivatives, supported by experimental data, to aid researchers in navigating this evolving field.
Comparative Anticancer Activity
The anticancer potential of novel this compound derivatives has been evaluated against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of this compound-Indole Conjugates
| Compound | Cancer Cell Line | IC50 (µM) | Parent Compound (this compound) IC50 (µM) | Reference |
| 8k | K562 (Chronic Myelogenous Leukemia) | 5.2 ± 0.6 | 10.8 ± 0.6 | [1] |
| MV4-11 (Acute Myeloid Leukemia) | 0.8 ± 0.6 | 4.5 ± 0.3 | [1] | |
| 10 | K562 (Chronic Myelogenous Leukemia) | ~5.4 | 10.8 ± 0.6 | [1] |
| MV4-11 (Acute Myeloid Leukemia) | ~2.25 | 4.5 ± 0.3 | [1] |
Table 2: Anticancer Activity of Adamantane-Sclareol Derivatives
| Compound | Cancer Cell Line | Activity | Parent Compound (Sclareol) Activity | Reference |
| 11b, 11c, 11i, 12a, 12b, 12c, 12e, 12f, 12g | NCI-H460 (Non-Small Cell Lung Carcinoma) | >50% growth inhibition at 1 µM | Less potent | [2] |
| 11c, 11i, 12b, 12e | NCI-H460/R (Multidrug-Resistant NSCLC) | >50% growth inhibition at 1 µM | Less potent | [2] |
Table 3: Anticancer Activity of Sclareol-Doxorubicin Conjugates
| Compound | Cancer Cell Line | Noteworthy Effect | Reference |
| CON1, CON2 | U87 (Glioblastoma) | Promising anticancer properties | [3] |
| U87-TxR (Multidrug-Resistant Glioblastoma) | Effective in resistant cells | [3] |
Mechanism of Action: A Shift Towards Programmed Cell Death
The primary mechanism by which these novel this compound derivatives exert their anticancer effects appears to be the induction of programmed cell death, although the specific pathways engaged vary between different derivatives.
This compound-Indole Conjugates (8k and 10): These compounds have been shown to induce robust apoptosis in cancer cells.[1] However, they exhibit a weak impact on cell cycle progression, suggesting that their primary cytotoxic effect is through the activation of the apoptotic cascade.[1]
Adamantane-Sclareol Derivatives: The mode of cell death induced by these derivatives is more complex. In non-small cell lung carcinoma cells, the primary mechanism appears to be necrosis.[2] However, in multidrug-resistant variants of these cells, a significant increase in late-stage apoptosis is observed.[2] This suggests a potential dual mechanism of action that could be advantageous in overcoming drug resistance.
Sclareol-Doxorubicin Conjugates (CON1): In glioblastoma cells, these hybrid compounds are suggested to induce senescence, a state of irreversible cell cycle arrest.[3] This is a distinct mechanism from apoptosis and necrosis and represents an alternative strategy for inhibiting tumor growth.
The parent compound, sclareol, has been reported to induce both apoptosis and cell cycle arrest at the G0/G1 phase in various cancer cell lines, including breast and colon cancer.[4][5] The derivatization of this compound appears to modulate and, in some cases, enhance its pro-death signaling capabilities.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action, specific signaling pathways and experimental workflows are employed.
Caption: Experimental workflow for evaluating anticancer efficacy.
Caption: Generalized apoptotic signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells are treated with the this compound derivatives for the desired time. Both adherent and suspension cells are collected.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Following treatment with this compound derivatives, cells are harvested and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: The fixed cells are washed with PBS.
-
RNase Treatment: Cells are treated with RNase A to degrade RNA and ensure that PI only binds to DNA.
-
PI Staining: Cells are stained with a propidium iodide solution. The amount of PI that binds is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases is analyzed to determine if the compound induces cell cycle arrest at a specific phase.
Conclusion
Novel this compound derivatives represent a promising class of anticancer agents with diverse mechanisms of action. This compound-indole conjugates demonstrate potent pro-apoptotic activity, while adamantane-sclareol derivatives exhibit a complex cell-killing mechanism involving both necrosis and apoptosis. Furthermore, sclareol-doxorubicin hybrids introduce senescence as another potential therapeutic outcome. The enhanced potency of these derivatives compared to the parent compound, this compound, highlights the potential for structural modification to improve anticancer efficacy. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of these novel compounds and to evaluate their therapeutic potential in preclinical and clinical settings. This guide serves as a foundational resource for researchers aiming to build upon these findings and contribute to the development of the next generation of this compound-based cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Sclareol-based natural nanoparticles with adamantane moieties exert anticancer effects against non-small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel hybrid compounds of sclareol and doxorubicin as potential anticancer nanotherapy for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [radar.ibiss.bg.ac.rs]
- 5. scienceopen.com [scienceopen.com]
Sclareolide: A Novel Antifungal Agent Against Candida Species - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Candida species necessitates the exploration of novel antifungal agents. Sclareolide, a sesquiterpene lactone derived from sclareol, has demonstrated promising antifungal activity against various Candida species. This guide provides an objective comparison of the antifungal mechanism and efficacy of this compound with established antifungal drugs, fluconazole and caspofungin, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Standard Antifungals
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of sclareol (the precursor to this compound), fluconazole, and caspofungin against various Candida species, compiled from multiple studies. It is important to note that direct comparisons should be made with caution as the data are not from a single head-to-head study.
Table 1: Minimum Inhibitory Concentration (MIC) of Sclareol, Fluconazole, and Caspofungin against Candida Species
| Candida Species | Sclareol MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. albicans | 50[1] | 0.25 - 2[2] | 0.06 - 0.5[3] |
| C. auris | 50[1] | - | - |
| C. parapsilosis | 50[1] | 2[2] | 1[3] |
| C. tropicalis | - | 2[2] | 0.06[3] |
| C. glabrata | - | 32[2] | 0.06[3] |
| C. krusei | - | ≥64[2] | 0.25[3] |
Note: Data for Sclareol is based on a 24-hour incubation period. MIC values for fluconazole and caspofungin are presented as ranges observed in different studies.
Inhibition of Biofilm Formation
Candida biofilms pose a significant clinical challenge due to their increased resistance to antifungal agents. Sclareol has been shown to effectively inhibit biofilm formation in C. albicans.[1] While direct quantitative comparisons with fluconazole and caspofungin are limited, existing research indicates that caspofungin is generally more effective than fluconazole against Candida biofilms.[3][4]
Mechanisms of Antifungal Action
This compound, fluconazole, and caspofungin exhibit distinct mechanisms of action against Candida species, targeting different cellular components and pathways.
This compound: A Multi-Target Approach
This compound and its precursor, sclareol, induce fungal cell death through a multi-pronged attack. The proposed mechanism involves:
-
Induction of Apoptosis-like Cell Death: Sclareol treatment in C. albicans leads to an increase in intracellular reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[1] This triggers a programmed cell death cascade involving the metacaspase MCA1.[1]
-
Increased Cell Membrane Permeability: Sclareol damages the fungal cell membrane, leading to increased permeability.[1]
-
Inhibition of Virulence Factors: Sclareol also suppresses key virulence factors in C. albicans, including the yeast-to-hyphal transition and biofilm formation.[1]
Fluconazole: Inhibition of Ergosterol Synthesis
Fluconazole, a member of the azole class, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of ergosterol synthesis disrupts membrane integrity and function, leading to fungal growth inhibition.
Caspofungin: Inhibition of Cell Wall Synthesis
Caspofungin, an echinocandin, acts on the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component.[4][6] This is achieved by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase, encoded by the FKS1 gene.[4] Disruption of the cell wall leads to osmotic instability and cell death.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Antifungal mechanism of this compound against Candida.
Caption: Primary targets of this compound, Fluconazole, and Caspofungin.
Caption: Experimental workflow for evaluating antifungal compounds.
Detailed Experimental Protocols
The following are standardized protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
-
Materials: 96-well microtiter plates, Candida inoculum, RPMI-1640 medium, antifungal agents (this compound, Fluconazole, Caspofungin), spectrophotometer.
-
Procedure:
-
Prepare a standardized Candida inoculum (0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.
-
Serially dilute the antifungal agents in RPMI-1640 medium in the wells of a 96-well plate.
-
Add the Candida inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, assessed visually or spectrophotometrically.
-
Biofilm Inhibition Assay (Crystal Violet Method)
-
Materials: 96-well flat-bottom microtiter plates, Candida inoculum, appropriate growth medium (e.g., RPMI-1640), antifungal agents, crystal violet solution, ethanol.
-
Procedure:
-
Add standardized Candida inoculum to the wells of a microtiter plate containing various concentrations of the antifungal agent.
-
Incubate at 37°C for 24-48 hours to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the stained biofilm with 95% ethanol.
-
Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Reactive Oxygen Species (ROS) Detection
-
Materials: Candida cells, antifungal agent, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stain, fluorescence microscope or flow cytometer.
-
Procedure:
-
Treat Candida cells with the desired concentration of the antifungal agent for a specified time.
-
Incubate the treated cells with DCFH-DA (e.g., 10 µM) in the dark for 30-60 minutes.
-
Wash the cells to remove excess stain.
-
Observe the fluorescence of the cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Materials: Candida cells, antifungal agent, JC-1 stain, fluorescence microscope or flow cytometer.
-
Procedure:
-
Treat Candida cells with the antifungal agent.
-
Incubate the treated cells with JC-1 stain (e.g., 2 µM) in the dark for 15-30 minutes.
-
Wash the cells to remove excess stain.
-
Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
-
Conclusion
This compound presents a compelling profile as a potential novel antifungal agent against Candida species. Its multi-target mechanism of action, which includes inducing apoptosis-like cell death and inhibiting key virulence factors, may offer an advantage in combating drug-resistant strains. While further direct comparative studies are warranted to definitively establish its efficacy relative to standard-of-care antifungals like fluconazole and caspofungin, the existing data highlights this compound as a promising candidate for further research and development in the field of antifungal therapeutics.
References
- 1. Anti-Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sclareolide and Other Prominent Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the sesquiterpene lactone Sclareolide with three other well-researched sesquiterpene lactones: Parthenolide, Costunolide, and Artemisinin. The comparison focuses on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from various studies.
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] They are characterized by a 15-carbon skeleton and a lactone ring. Many SLs exhibit a wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, which are often attributed to the presence of an α,β-unsaturated carbonyl group that can react with biological nucleophiles.[1]
This compound , a natural sesquiterpene lactone derived from sources like Salvia sclarea, is recognized for its fragrance and has been investigated for various biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4]
Parthenolide , the main active component of feverfew (Tanacetum parthenium), is one of the most extensively studied SLs, known for its potent anti-inflammatory and anticancer activities.[1]
Costunolide , isolated from the costus root, is another widely studied SL with demonstrated anti-inflammatory, anticancer, and antimicrobial effects.[5]
Artemisinin , extracted from Artemisia annua, is a well-known antimalarial drug, but also exhibits significant anticancer and anti-inflammatory properties.[6]
Comparative Analysis of Biological Activities
This section provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of this compound, Parthenolide, Costunolide, and Artemisinin, with quantitative data summarized in tables. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of these sesquiterpene lactones has been evaluated against various cancer cell lines, with their efficacy often expressed as the half-maximal inhibitory concentration (IC50).
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Human pancreatic cancer cells (in combination with gemcitabine) | Enhances gemcitabine-induced cell death | [7] |
| BV-2 (microglial cells) | 20.3 | [8] | |
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | [4] |
| TE671 (Medulloblastoma) | 6.5 | [4] | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | [4] | |
| SiHa (Cervical Cancer) | 8.42 ± 0.76 | [1] | |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [1] | |
| GLC-82 (Non-small cell lung cancer) | 6.07 ± 0.45 | [9] | |
| Costunolide | H1299 (Lung Cancer) | 23.93 ± 1.67 | [10] |
| CAL 27 (Oral Squamous Carcinoma) | 32 | [11] | |
| SK-BR-3 (Breast Cancer) | 12.76 | [12] | |
| T47D (Breast Cancer) | 15.34 | [12] | |
| MCF-7 (Breast Cancer) | 30.16 | [12] | |
| MDA-MB-231 (Breast Cancer) | 27.90 | [12] | |
| Artemisinin | A549 (Lung Cancer) | 28.8 µg/mL | [6] |
| H1299 (Lung Cancer) | 27.2 µg/mL | [6] | |
| PC9 (Lung Cancer) - Dihydroartemisinin | 19.68 | [6] | |
| NCI-H1975 (Lung Cancer) - Dihydroartemisinin | 7.08 | [6] | |
| MCF-7 (Breast Cancer) | 396.6 (24h) | [13] | |
| MDA-MB-231 (Breast Cancer) | 336.63 (24h) | [13] |
Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
| Sesquiterpene Lactone | Key Molecular Target/Pathway | Mechanism of Action | Reference |
| This compound (precursor Sclareol) | MAPK, NF-κB | Sclareol, the precursor to this compound, has been shown to inhibit the phosphorylation of MAPKs and the nuclear translocation of NF-κB. | [13][14] |
| Parthenolide | IκB Kinase (IKK) | Directly inhibits IKKβ, preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation and activation. | [2][3][14] |
| Costunolide | IκB Kinase (IKK) | Covalently binds to cysteine 179 on IKKβ, leading to its inactivation and subsequent inhibition of the NF-κB pathway. | [5][15][16] |
| Artemisinin | IκB Kinase (IKK), MAPK | Inhibits TNF-α induced phosphorylation and degradation of IκBα, and p65 nuclear translocation. It also impairs the phosphorylation of p38 and ERK MAPKs. | [1][4][14] |
Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Sesquiterpene Lactone | Microorganism | MIC (µg/mL) | Reference |
| This compound | Cryptococcus neoformans H99 | 16 | [17] |
| Cryptococcus gattii R265 | 32 | [17] | |
| Parthenolide | Mycobacterium tuberculosis | 16 | |
| Mycobacterium avium | 64 | ||
| Leishmania amazonensis (promastigote) | 0.37 | ||
| Costunolide | Trichophyton mentagrophytes | 62.5 | |
| Trichophyton simii | 31.25 | ||
| Trichophyton rubrum 296 | 31.25 | ||
| Mycobacterium tuberculosis | 12.5 | ||
| Mycobacterium avium | 50 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
This compound-Mediated Enhancement of Gemcitabine-Induced Cancer Cell Death
Caption: this compound enhances gemcitabine-induced pancreatic cancer cell death.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocols
Determination of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the sesquiterpene lactone. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Determination of Antimicrobial Activity (Broth Microdilution Method for MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the sesquiterpene lactone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This compound, Parthenolide, Costunolide, and Artemisinin are potent sesquiterpene lactones with significant therapeutic potential. While all four compounds exhibit anticancer, anti-inflammatory, and antimicrobial activities, their efficacy and mechanisms of action can vary. Parthenolide and Costunolide are particularly well-characterized for their potent inhibition of the NF-κB pathway. Artemisinin and its derivatives, in addition to their antimalarial properties, show broad-spectrum anticancer activity. This compound demonstrates promise in enhancing the efficacy of existing chemotherapeutic agents and possesses notable antifungal activity.
The data presented in this guide, compiled from numerous studies, highlights the potential of these natural compounds in drug discovery and development. Further direct comparative studies under standardized conditions are warranted to more definitively elucidate their relative potencies and therapeutic indices. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Sclareol ameliorates liver injury by inhibiting nuclear factor-kappa B/NOD-like receptor protein 3-mediated inflammation and lipid metabolism disorder in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sclareol inhibits RANKL-induced osteoclastogenesis and promotes osteoblastogenesis through promoting CCN1 expression via repressing the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Sclareol Diterpene Augments the Chemosensitivity of Human Hela Cervical Cancer Cells by Inducing Mitochondrial Mediated Programmed Cell Death, S-Phase Cell Cycle Arrest and Targeting Mitogen-Activated Protein Kinase (MAPK)/Extracellular-Signal-Regulated Kinase (ERK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retracted: Naturally Occurring Sclareol Diterpene Augments the Chemosensitivity of Human Hela Cervical Cancer Cells by Inducing Mitochondrial Mediated Programmed Cell Death, S-Phase Cell Cycle Arrest and Targeting Mitogen-Activated Protein Kinase (MAPK)/Extracellular-Signal-Regulated Kinase (ERK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties [mdpi.com]
- 9. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sclareol ameliorates hyperglycemia-induced renal injury through inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in chemistry and bioactivity of parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of Lactones [mdpi.com]
- 16. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
In vivo efficacy of Sclareolide compared to standard antifungal drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Sclareolide, a natural diterpene lactone, against pathogenic fungi, contextualized with the performance of standard antifungal drugs such as Amphotericin B and Fluconazole. The data presented is compiled from various preclinical studies, offering insights into the potential of this compound as a novel antifungal agent.
Comparative In Vivo Efficacy
Direct comparative in vivo studies between this compound and standard antifungal agents are limited. The following table summarizes key findings from separate in vivo studies to provide a preliminary comparison. It is crucial to note that variations in experimental models, fungal strains, and methodologies necessitate cautious interpretation of these cross-study comparisons.
| Compound | Fungal Pathogen | Animal Model | Dosage | Efficacy Endpoint | Outcome |
| This compound | Cryptococcus neoformans H99 | Galleria mellonella | 128 µg/mL | Toxicity Assessment | No toxicity observed, supporting its potential as a safe antifungal agent.[1][2] Further in vivo efficacy and pharmacokinetic studies are recommended.[1][2] |
| Amphotericin B | Cryptococcus neoformans H99 | Galleria mellonella | 1.5 mg/kg (single dose) | Prolonged Survival | Monotherapy with Amphotericin B significantly prolonged the survival of infected larvae.[3] |
| Fluconazole | Cryptococcus neoformans H99 | Galleria mellonella | 14 mg/kg (single dose) | Prolonged Survival | Showed a trend towards effective prolongation of survival.[3] |
| Amphotericin B | Candida albicans | Murine (mouse) model of systemic infection | 0.1 mg/kg/day (i.p.) | Survival and Fungal Burden | Low doses were sufficient to achieve complete survival and significantly reduce kidney fungal burden.[4] |
| Fluconazole | Candida albicans | Murine (mouse) model of systemic candidiasis | 5.0 mg/kg (twice daily) | Fungal Burden | Effective at reducing the counts of both susceptible and some resistant isolates in the spleen and kidney.[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo antifungal testing in both Galleria mellonella and murine models, based on the reviewed literature.
Galleria mellonella Infection Model
The greater wax moth larva, Galleria mellonella, serves as a valuable invertebrate model for studying fungal pathogenesis and the in vivo efficacy of antimicrobial compounds.[6][7][8]
1. Fungal Inoculum Preparation:
-
The fungal strain (e.g., Cryptococcus neoformans) is cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 30°C.
-
A suspension is prepared in sterile phosphate-buffered saline (PBS) and the cell density is adjusted to the desired concentration (e.g., 1 x 10^5 cells/mL) using a hemocytometer.
2. Infection and Treatment:
-
G. mellonella larvae in their final instar stage are selected.
-
A 10 µL aliquot of the fungal suspension is injected into the hemocoel via the last left proleg using a micro-syringe.
-
The test compound (e.g., this compound, Amphotericin B, Fluconazole) is administered at a specified dose and time point (before or after infection) via a separate injection. A control group receives the fungal inoculum and PBS instead of the antifungal drug.
3. Efficacy Evaluation:
-
Larval survival is monitored daily for a defined period.
-
Fungal burden can be quantified by homogenizing a subset of larvae at specific time points, plating serial dilutions on appropriate media, and counting the colony-forming units (CFU).[9]
Murine Model of Systemic Candidiasis
Murine models are a standard for preclinical evaluation of antifungal drugs against systemic fungal infections.[10][11][12]
1. Fungal Inoculum Preparation:
-
Candida albicans is grown in a suitable broth (e.g., Yeast Peptone Dextrose) at 30°C with shaking.
-
The yeast cells are harvested, washed with sterile PBS, and resuspended to the desired concentration (e.g., 5 x 10^5 cells/mL).
2. Infection and Treatment:
-
Immunocompetent or immunocompromised mice (e.g., neutropenic) are used.
-
A 200 µL suspension of C. albicans is injected via the lateral tail vein.
-
Treatment with the test compound (e.g., this compound, Amphotericin B, Fluconazole) is initiated at a specified time post-infection. The route of administration (e.g., intraperitoneal, oral) and dosing regimen are critical parameters.
3. Efficacy Evaluation:
-
The primary endpoints are typically survival rate and fungal burden in target organs (e.g., kidneys, spleen).
-
At the end of the experiment, organs are aseptically removed, homogenized, and serial dilutions are plated to determine the CFU per gram of tissue.[5]
Mechanism of Action and Signaling Pathways
This compound's Antifungal Mechanism
Current research suggests that this compound exerts its antifungal effect through a multi-faceted mechanism primarily involving the induction of oxidative stress.[1][2][13] This leads to mitochondrial dysfunction and a loss of membrane integrity.[1][2][13] Studies on Candida albicans indicate that Sclareol can induce apoptosis-like cell death.[14][15]
References
- 1. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galleria mellonella as a Model System To Study Cryptococcus neoformans Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 13. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Anti-Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Sclareolide Extraction: Supercritical Fluid Extraction vs. Traditional Solvent Extraction
For Researchers, Scientists, and Drug Development Professionals
The extraction of sclareolide, a valuable bicyclic diterpene lactone prized for its fragrance and diverse biological activities, is a critical step in its journey from raw plant material to pharmaceutical and commercial applications. The choice of extraction method significantly impacts yield, purity, and environmental footprint. This guide provides an objective comparison between Supercritical Fluid Extraction (SFE) and traditional solvent extraction methods for this compound, supported by experimental data and detailed protocols.
At a Glance: SFE vs. Solvent Extraction
Supercritical Fluid Extraction, particularly with carbon dioxide (SC-CO2), is increasingly recognized as a green and highly selective alternative to conventional solvent-based methods.[1][2] By precisely manipulating temperature and pressure, the solvent power of SC-CO2 can be tailored to target specific compounds like this compound, often resulting in a purer extract with fewer downstream processing steps.[1][3]
Traditional solvent extraction, while often yielding a high quantity of crude extract, is generally less selective.[1][4] This can lead to the co-extraction of undesirable compounds, necessitating extensive purification.[5][6] Furthermore, the use of organic solvents raises environmental concerns and risks the presence of residual solvents in the final product.[2][6]
Quantitative Data Comparison
The following table summarizes key performance indicators for both extraction techniques based on available experimental data.
| Parameter | Supercritical Fluid Extraction (SC-CO2) | Solvent Extraction (e.g., n-hexane, ethanol) | Key Insights |
| This compound Purity/Concentration | Can be high; up to 50% in a direct extract.[1] Purity can range from 75% to 99% after the process.[7] | Variable; can be high in crude extracts (e.g., up to 73.6%) but often requires significant purification.[1] | SFE offers superior selectivity, potentially reducing the need for extensive purification.[1][8] |
| Overall Extraction Yield | Can be lower for the total extract (e.g., 4.50% - 9.3% w/w).[1][8][9] However, yields of the target compound can be high (85-99%).[7] | Generally higher for the crude extract (e.g., up to 15.44% with 30% ethanol for other botanicals, and up to 98.3% for clary sage).[1][8] | Solvent extraction pulls a broader range of compounds, increasing crude yield but decreasing specificity.[4] |
| Solvent Consumption | Minimal; CO2 is recycled post-extraction. | High; requires large volumes of organic solvents. | SFE is a more environmentally friendly and sustainable method. |
| Processing Time | Can be faster due to reduced downstream purification steps. | Can be lengthy, especially when including multi-step purification processes.[6] | The overall process time for obtaining pure this compound can be shorter with SFE. |
| Environmental & Safety Impact | Generally regarded as safe (GRAS), non-toxic, non-flammable.[1] | Solvents can be toxic, flammable, and environmentally hazardous.[6] | SFE presents a significantly lower environmental and safety risk. |
Experimental Protocols
Below are representative methodologies for the extraction of this compound using both SFE and solvent extraction techniques.
Supercritical Fluid Extraction (SC-CO2) Protocol
This protocol outlines a multi-step SFE process designed for the selective extraction of this compound from a clary sage concrete (a waxy extract obtained via initial hexane extraction).[1][9]
| Step | Parameter | Value | Purpose |
| 1. Lighter Compound Extraction | Pressure | 90 bar | To solubilize and remove lighter, more volatile compounds like monoterpenes and sesquiterpenes.[1][9] |
| Temperature | 50 °C | ||
| CO2 Density | ~0.29 g/cm³ | ||
| 2. This compound Extraction | Pressure | 100 bar | To increase the solvent power of the SC-CO2 to effectively solubilize the heavier this compound molecule.[1][9] |
| Temperature | 40 °C | ||
| CO2 Density | ~0.62 g/cm³ | ||
| 3. Separation | Separator Conditions | Two separators in series | Allows for the fractionation of the extract from paraffins and waxes.[9] |
| 4. Collection | Post-processing | Minimal | The high selectivity of the process reduces the need for further purification steps.[9] |
Note: The addition of a co-solvent, such as ethanol, can be employed to enhance the extraction of more polar compounds.[3]
Traditional Solvent Extraction Protocol
This protocol describes a typical multi-step solvent extraction and purification process for this compound.[5]
| Step | Procedure | Solvents/Reagents | Purpose |
| 1. Initial Extraction | Dissolving crude this compound material. | Hexane, ethyl acetate, or petroleum ether.[5] | To create an organic solution of this compound and impurities. |
| 2. Filtration | The organic solution is filtered. | N/A | To remove solid debris, such as microbial cell fragments.[5] |
| 3. Acidic Wash | The organic phase is extracted with an acidic solution. | Acidic aqueous solution | To remove certain impurities soluble in acidic water.[5] |
| 4. Basic Wash | The organic phase is then extracted with a basic solution. | Basic aqueous solution | To remove acid-soluble impurities and purify the this compound.[5] |
| 5. Solvent Removal | The organic solvent is removed from the final organic phase. | Evaporation/Distillation | To yield the purified this compound.[5] |
Visualizing the Processes and Mechanisms
To better illustrate the workflows and biological context, the following diagrams are provided.
Caption: Comparative workflows of SFE and Solvent Extraction.
Caption: Antifungal signaling pathway of this compound.
Conclusion
For the extraction of this compound, Supercritical Fluid Extraction emerges as a superior method for applications demanding high purity and environmental responsibility, such as in the pharmaceutical and cosmetic industries. Its high selectivity can lead to a more efficient overall process by minimizing the need for complex, multi-step purification protocols.[1][8][9]
While traditional solvent extraction may offer a higher initial crude yield, it comes with the significant drawbacks of lower selectivity, greater environmental impact, and potential for solvent contamination.[1][6] The choice between these methods will ultimately depend on the specific requirements of the end-product, including desired purity, acceptable cost, and environmental considerations. For drug development and high-value applications, the precision and cleanliness of SFE present a compelling advantage.
References
- 1. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete [mdpi.com]
- 2. quora.com [quora.com]
- 3. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5945546A - Purification of this compound - Google Patents [patents.google.com]
- 6. CN1594303A - Method for separation purification of this compound from synthetic sclareol composites - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity and Cross-Reactivity of Sclareolide in Biological Assays
Introduction
Sclareolide is a naturally occurring sesquiterpene lactone derived from various plant sources, most notably clary sage (Salvia sclarea), but also found in Salvia yosgadensis and cigar tobacco.[1][2] It is widely used in the cosmetics and food industries as a fragrance and flavoring agent.[1] In recent years, this compound has garnered significant attention from the scientific community for its diverse pharmacological properties, including anticancer, antifungal, and antiviral activities.[1][3][4] As a potential therapeutic agent, understanding the specificity of its biological interactions and the potential for cross-reactivity is critical for predicting its efficacy and off-target effects.
This guide provides an objective comparison of this compound's performance in various biological assays, supported by experimental data. It details its known mechanisms of action, compares its activity with alternative compounds, and provides protocols for key experimental procedures to facilitate further research.
Biological Activity and Mechanism of Action
This compound's biological effects are broad, with the most extensively studied being its anticancer and antifungal properties. Unlike highly specific drugs that target a single receptor or enzyme, this compound appears to exert its effects through the modulation of multiple cellular pathways.
Anticancer Activity
This compound has demonstrated cytotoxic and antiproliferative effects across a wide range of cancer cell lines. Its mechanism is multifactorial, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6]
-
Apoptosis Induction: In leukemia and osteosarcoma cells, this compound treatment leads to a loss of mitochondrial membrane potential and induces robust apoptosis.[1][5]
-
Cell Cycle Arrest: It can halt the cell cycle at the G0/G1 or G1 phase, thereby inhibiting cancer cell proliferation.[5][6] For example, in small cell lung cancer cells, it causes G1 phase arrest by decreasing levels of key cell cycle proteins like CDK4, Cyclin D, and Cyclin E.[5][6]
-
Sensitization to Chemotherapy: this compound has been shown to enhance the efficacy of conventional chemotherapy drugs. For instance, it resensitizes gemcitabine-resistant pancreatic cancer cells to treatment by upregulating the nucleoside transporter hENT1 and downregulating the drug target RRM1 through the NICD/Gli1 pathway.[7] It also improves the effectiveness of cisplatin, doxorubicin, and etoposide in breast cancer cells.[5]
Antifungal Activity
This compound exhibits promising activity against pathogenic fungi, such as Cryptococcus neoformans. Its primary antifungal mechanism involves inducing oxidative stress rather than a direct fungicidal action or caspase-dependent apoptosis.[3]
-
Membrane Integrity: It disrupts the integrity of the fungal cell membrane.[3]
-
Oxidative Stress: this compound treatment significantly increases the production of reactive oxygen species (ROS) and reduces the mitochondrial membrane potential in fungal cells, leading to mitochondrial dysfunction.[3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on this compound's efficacy in various biological assays.
Table 1: Anticancer Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Observed Effect | Reference |
| K562 | Chronic Myelogenous Leukemia | Cell Viability | 10.8 ± 0.6 µM | Antiproliferative | [1] |
| MV4-11 | Acute Myeloid Leukemia | Cell Viability | 4.5 ± 0.3 µM | Antiproliferative, Apoptosis Induction | [1] |
| H1688 | Small Cell Lung Cancer | Cell Viability | 42.14 µM (24h) | G1 Phase Arrest, Proliferation Inhibition | [5][6] |
| H146 | Small Cell Lung Cancer | Cell Viability | 69.96 µM (24h) | Proliferation Inhibition | [5][6] |
| MG63 | Osteosarcoma | Cell Viability | 14 µM | Apoptosis Induction, Invasion Inhibition | [5] |
| MG63 | Osteosarcoma | Cell Viability | 65.2 µM | Apoptosis, G1 Phase Arrest | [5] |
| Various | Leukemia | Cell Viability | < 20 µg/ml (48h) | Anti-proliferation, DNA Cleavage | [5][6] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Assay | MIC (Minimum Inhibitory Concentration) | Observed Effect | Reference |
| Cryptococcus neoformans H99 | Broth Microdilution | 16 µg/mL | Growth inhibition, ROS production, decreased membrane integrity | [3] |
| Cryptococcus gattii R265 | Broth Microdilution | 32 µg/mL | Growth inhibition | [3] |
Specificity and Cross-Reactivity Analysis
The available data suggests that this compound is not a highly specific ligand for a single molecular target. Its broad range of effects on multiple signaling pathways (apoptosis, cell cycle, MAPK, NF-κB) points towards a mechanism involving the modulation of upstream cellular processes or multiple targets.[5][6]
There is currently no direct evidence from competitive binding assays to suggest that this compound interacts with high affinity to specific nuclear receptors, such as the androgen receptor (AR) or estrogen receptor (ER). This distinguishes it from hormone modulators like tamoxifen or bicalutamide, which are designed to competitively antagonize these specific receptors. The anticancer effects of this compound appear to be independent of the hormone receptor status of the cancer cells, as it is active in various cancer types.
Its antifungal mechanism, which relies on inducing general oxidative stress and membrane disruption, can also be considered a relatively non-specific mode of action compared to drugs that inhibit specific fungal enzymes like ergosterol biosynthesis inhibitors.[3]
Comparison with Alternative Compounds
To contextualize its performance, this compound is compared here with other anticancer and antifungal agents.
Table 3: Comparison of this compound with Other Anticancer and Antifungal Agents
| Compound | Class | Primary Mechanism of Action | Potency | Specificity |
| This compound | Diterpene Lactone | Induces apoptosis, cell cycle arrest, and oxidative stress. | µM range (IC50) | Low to Moderate: Affects multiple cellular pathways. |
| Gemcitabine | Nucleoside Analog | Inhibits DNA synthesis. | nM to low µM range (IC50) | High: Targets ribonucleotide reductase and DNA replication. |
| Resveratrol | Polyphenol | Modulates multiple pathways including sirtuins, NF-κB, and apoptosis. | µM range (IC50) | Low: Interacts with a wide array of molecular targets. |
| Amphotericin B | Polyene Antifungal | Binds to ergosterol in the fungal cell membrane, forming pores and causing leakage. | < 1 µg/mL (MIC) | High: Specific for ergosterol-containing membranes (fungal). |
Mandatory Visualizations
Caption: this compound's anticancer mechanisms.
Caption: Workflow for in vitro evaluation.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT-based)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound stock solution (in DMSO), MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with DMSO) and blank controls (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
-
Materials: 96-well plates, fungal culture, RPMI-1640 medium, this compound stock solution.
-
Procedure:
-
Prepare a fungal inoculum suspension standardized to 0.5 McFarland (~1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI medium to the final testing concentration.
-
Prepare serial two-fold dilutions of this compound in RPMI medium directly in the 96-well plate.
-
Add 100 µL of the fungal inoculum to each well. Include a positive control (fungus without drug) and a negative control (medium only).
-
Incubate the plate at 35-37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, cancer cells, this compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Treat cells with this compound at the IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
-
Competitive Binding Assay (General Protocol)
This assay is used to determine if a test compound (this compound) can displace a known radiolabeled ligand from its receptor, thereby assessing binding specificity.[8][9][10]
-
Materials: Cell lysates or purified receptor protein, radiolabeled ligand specific for the target receptor (e.g., [³H]-estradiol for ER), unlabeled this compound, filtration apparatus.
-
Procedure:
-
Incubate a constant amount of the receptor preparation with a fixed concentration of the radiolabeled ligand.
-
In parallel, set up reactions that also include increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a rapid filtration method (e.g., through a glass fiber filter).
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
A dose-dependent decrease in retained radioactivity in the presence of this compound indicates competitive binding to the receptor. The data can be used to calculate an IC50 or Ki value.
-
References
- 1. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 6. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances gemcitabine-induced cell death through mediating the NICD and Gli1 pathways in gemcitabine-resistant human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 10. nicoyalife.com [nicoyalife.com]
Unveiling the Anticancer Potential of Sclareolide Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Sclareolide, a naturally occurring sesquiterpene lactone, has emerged as a promising scaffold for the development of new anticancer drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their cytotoxic and apoptotic effects on cancer cells. Experimental data is presented to facilitate objective comparison, and detailed methodologies are provided for key assays.
Comparative Anticancer Activity of this compound and its Analogs
Recent studies have focused on the synthesis and biological evaluation of a variety of this compound derivatives, revealing that modifications to the parent molecule can significantly enhance its anticancer properties. A notable study by Cheng et al. (2023) explored the antiproliferative activity of novel this compound-indole conjugates. Their findings, summarized in the table below, demonstrate the superior potency of certain analogs compared to the parent compound, this compound.
| Compound | K562 (IC50, µM) | MV4-11 (IC50, µM) |
| This compound | 10.8 ± 0.6 | 4.5 ± 0.3 |
| Analog 8k | 5.2 ± 0.6 | 0.8 ± 0.6 |
| Analog 10 | ~5.4 | ~2.25 |
Table 1: Comparative IC50 values of this compound and its analogs against human cancer cell lines. The data clearly indicates that the indole conjugate 8k exhibits significantly enhanced cytotoxicity against both the chronic myelogenous leukemia (K562) and acute myeloid leukemia (MV4-11) cell lines when compared to this compound. Analog 10 also shows improved activity, particularly against the MV4-11 cell line.[1]
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which these this compound analogs exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that treatment of cancer cells with effective this compound derivatives leads to the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases, the key executioners of apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of this compound analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for a specified period, usually 48 or 72 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis can be quantitatively assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the this compound analogs at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting and Staining: After treatment, cells are harvested, washed with cold PBS, and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway of this compound Analog-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by a representative this compound analog, leading to apoptosis in cancer cells. The primary mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.
References
A Comparative Analysis of Sclareol's Cytotoxic Effects on Diverse Cancer Cell Lines
For Immediate Release
Sclareol, a natural diterpene derived from Salvia sclarea, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative overview of its efficacy, detailing the half-maximal inhibitory concentrations (IC50), affected signaling pathways, and the experimental protocols utilized in these assessments. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into the therapeutic potential of Sclareol.
Quantitative Cytotoxicity Data
The cytotoxic activity of Sclareol varies across different cancer cell lines, indicating a degree of selectivity in its anticancer effects. The IC50 values, representing the concentration of Sclareol required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Breast Cancer | MCF-7 | 27.65 | Not Specified |
| Breast Cancer | MN1, MDD2 | - | Not Specified |
| Lung Cancer | A549 | ~35.4 (19 µg/mL) | 48 |
| Lung Cancer (Hypoxia) | A549 | ~14.8 (8 µg/mL) | 48 |
| Osteosarcoma | MG63 | 11.0 | Not Specified |
| Colon Cancer | HCT116 | - | Not Specified |
| Leukemia | Various | < 62.4 (< 20 µg/mL) | Not Specified |
Note: IC50 values were converted from µg/mL to µM assuming a molecular weight of 308.5 g/mol for Sclareol where necessary. Some studies did not specify the exact IC50 value but indicated significant cytotoxic activity.
Mechanisms of Action: A Look into Cellular Signaling
Sclareol exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. The specific signaling pathways involved can differ between cancer cell types.
Apoptosis Induction
In breast cancer cells (MCF-7), Sclareol has been shown to modulate the JAK/STAT signaling pathway, which is crucial for cell survival and proliferation.[1][2][3] Treatment with Sclareol leads to a decrease in the phosphorylation of STAT3, a key protein in this pathway. This, in turn, upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases and apoptosis.[2][4]
In colon cancer cells (HCT116), Sclareol induces apoptosis through the activation of both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][5]
Caption: A typical workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
The Annexin V/Propidium Iodide (PI) assay is a common method used to detect apoptotic cells by flow cytometry.
-
Cell Treatment: Cells are treated with Sclareol at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA, and the trypsin is neutralized with serum-containing medium.
-
Washing: The cells are washed twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
dot
Caption: The workflow for detecting apoptosis using Annexin V/PI staining.
References
- 1. Sclareol induces apoptosis in human HCT116 colon cancer cells in vitro and suppression of HCT116 tumor growth in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of sclareol on growth and cell cycle progression of human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of Sclareolide as a P-glycoprotein inhibitor in multidrug resistance
In the ongoing battle against multidrug resistance (MDR) in cancer, the inhibition of efflux pumps like P-glycoprotein (P-gp) remains a critical area of research. This guide provides a comparative analysis of sclareolide as a potential P-gp inhibitor, placing it in context with other known inhibitors and detailing the experimental validation process. While direct and extensive validation of this compound is emerging, we will draw upon data from its close structural analog, sclareol, to illustrate its potential and compare it with established P-gp inhibitors.
Comparative Analysis of P-glycoprotein Inhibition
The efficacy of a P-gp inhibitor is primarily determined by its ability to increase the intracellular concentration of chemotherapeutic drugs that are P-gp substrates. This is often quantified by measuring the reversal of resistance or the accumulation of fluorescent probes.
Table 1: Quantitative Comparison of P-gp Inhibitory Activity
| Compound | Cell Line | P-gp Substrate | Concentration of Inhibitor | Fold Increase in Accumulation/Reversal Factor (RF) | Reference Compound |
| Sclareol | U87-TxR (Glioblastoma) | Rhodamine 123 | 20 µM | Significant Increase | Verapamil |
| U87-TxR (Glioblastoma) | Doxorubicin | 50 µM | Significant Increase | Verapamil | |
| NCI-H460/R (Lung Carcinoma) | Rhodamine 123 | 20 µM | Significant Increase | Verapamil | |
| NCI-H460/R (Lung Carcinoma) | Doxorubicin | 50 µM | Significant Increase | Verapamil | |
| Verapamil | K562/ADR (Leukemia) | Daunorubicin | 15 µM | 3-fold decrease in P-gp expression | N/A |
| 4T1-R (Breast Cancer) | Doxorubicin | N/A | Increased nuclear translocation | N/A | |
| Flavonoids (e.g., Kaempferol, Luteolin) | Various | Various | Non-cytotoxic doses | Re-sensitization to chemotherapeutics | N/A |
| Other Diterpenoids | HepG-2/ADR | Doxorubicin | 3.87 µM | RF = 186.4 | Verapamil |
| MCF-7/ADR | Doxorubicin | 5 µM | RF = 21.5 | Verapamil |
Note: Data for sclareol is presented as a proxy for this compound due to limited direct quantitative data for the latter in the provided search results. "Significant Increase" indicates a statistically relevant rise in intracellular substrate concentration as reported in the source, though a precise fold-change was not specified in the snippet.
Experimental Protocols
The validation of a compound as a P-gp inhibitor involves a series of well-defined cellular assays. Below are the detailed methodologies for key experiments.
Cell Lines and Culture
-
Parental (Sensitive) Cell Lines: e.g., U87 (glioblastoma), NCI-H460 (non-small cell lung carcinoma), K562 (leukemia), MCF-7 (breast cancer).
-
P-gp Overexpressing (Resistant) Cell Lines: e.g., U87-TxR, NCI-H460/R, K562/ADR, MCF-7/ADR. These are often developed by continuous exposure to a chemotherapeutic agent.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. Resistant cell lines are often maintained in a medium containing a low concentration of the selecting drug to ensure continued P-gp expression.
Rhodamine 123 Accumulation Assay
This assay directly measures the efflux activity of P-gp using the fluorescent substrate rhodamine 123.
-
Procedure:
-
Cells are seeded in 12-well plates and allowed to adhere overnight.
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are pre-incubated with the test compound (e.g., this compound) or a positive control (e.g., verapamil) at various concentrations for a specified time (e.g., 1 hour) at 37°C.
-
Rhodamine 123 (final concentration, e.g., 5 µM) is added to the wells, and the cells are incubated for a further period (e.g., 90 minutes) at 37°C.
-
After incubation, the cells are washed twice with ice-cold PBS, harvested by trypsinization, and resuspended in PBS.
-
The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
-
Chemosensitization Assay (MTT Assay)
This assay determines the ability of a P-gp inhibitor to reverse resistance to a chemotherapeutic drug.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with serial dilutions of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the test inhibitor (e.g., this compound).
-
Cells are incubated for 48-72 hours.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 (concentration of drug required to inhibit cell growth by 50%) is calculated. A decrease in the IC50 of the chemotherapeutic agent in the presence of the inhibitor indicates reversal of resistance. The Reversal Fold (RF) is calculated as IC50 of the drug alone / IC50 of the drug in the presence of the inhibitor.
-
ATPase Activity Assay
P-gp utilizes ATP hydrolysis to efflux substrates. This assay measures the effect of a compound on the ATPase activity of P-gp.
-
Procedure:
-
Membrane vesicles from P-gp-overexpressing cells are prepared.
-
The vesicles are incubated with the test compound at various concentrations in the presence of ATP.
-
The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released, often using a colorimetric method.
-
Compounds that are P-gp substrates or inhibitors typically stimulate P-gp's ATPase activity.
-
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental logic, the following diagrams illustrate the key concepts.
Caption: P-glycoprotein mediated drug efflux pathway.
Caption: Experimental workflow for validating a P-gp inhibitor.
Caption: Logical relationship for validating this compound as a P-gp inhibitor.
Conclusion
The evidence surrounding the chemically similar compound, sclareol, suggests that this compound holds promise as a P-gp inhibitor for overcoming multidrug resistance in cancer. Its potential to increase the intracellular accumulation of P-gp substrates like doxorubicin in resistant cancer cells warrants further direct investigation.[1] The experimental protocols outlined provide a robust framework for the validation of this compound and other potential P-gp inhibitors. By comparing its activity with established modulators such as verapamil and other natural products, researchers can better ascertain its therapeutic potential. Future studies should focus on generating comprehensive quantitative data for this compound, including IC50 values across a panel of resistant cell lines and in vivo efficacy studies, to fully validate its role in reversing MDR.
References
Synergistic Antifungal Potential of Sclareolide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal properties of Sclareolide, both alone and in combination with conventional antifungal agents. This document synthesizes available experimental data, details relevant methodologies, and visualizes key processes to facilitate further research and development in antifungal therapies.
This compound, a sesquiterpene lactone derived from plants such as Salvia sclarea, has demonstrated notable antifungal properties.[1] Its potential as a standalone antifungal agent and as a synergistic partner to conventional drugs is an area of growing interest, particularly in the face of increasing antifungal resistance. This guide presents the current state of knowledge on the synergistic effects of this compound and its close structural analog, sclareol, with established antifungal drugs.
Comparative Antifungal Efficacy: this compound and Sclareol
The antifungal activity of this compound has been primarily investigated against Cryptococcus neoformans, a significant opportunistic fungal pathogen.[2][3] In contrast, studies on the closely related diterpene, sclareol, have provided insights into its efficacy against Candida species, including its synergistic potential with azole antifungals.[4]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentrations (MIC) and fractional inhibitory concentration index (FICI) values from key studies, offering a quantitative comparison of the antifungal activities of this compound and sclareol.
Table 1: Antifungal Activity of this compound against Cryptococcus neoformans
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | C. neoformans H99 | 16 | [2] |
| Amphotericin B | C. neoformans H99 | 0.25 | [5] |
Table 2: Synergistic Antifungal Activity of this compound with Amphotericin B against C. neoformans
| Combination | Fungal Strain | FICI | Interpretation | Reference |
| This compound + Amphotericin B | C. neoformans H99 | > 0.5 | No Synergism | [2][5] |
Note: While a synergistic effect was not observed, the combination of this compound with Amphotericin B did result in a reduction of the MIC of Amphotericin B.[2][5]
Table 3: Antifungal and Synergistic Activity of Sclareol against Candida albicans
| Compound/Combination | Fungal Strain | MIC (µg/mL) | FICI | Interpretation | Reference |
| Sclareol | C. albicans | 50 (after 24h), 100 (after 48h) | - | - | [4] |
| Miconazole | C. albicans | - | - | - | [4] |
| Sclareol + Miconazole | C. albicans | - | ≤ 0.5 | Synergistic | [4] |
Mechanism of Antifungal Action
The primary antifungal mechanism of this compound against C. neoformans involves the induction of oxidative stress.[2][3] This is characterized by an increase in reactive oxygen species (ROS) production and a reduction in the mitochondrial membrane potential, ultimately leading to mitochondrial dysfunction.[2][6] Similarly, sclareol induces apoptosis-like cell death in C. albicans through ROS accumulation and mitochondrial disruption.[7]
The synergistic effect observed between sclareol and miconazole is hypothesized to stem from a multi-faceted interaction. Miconazole, an azole antifungal, inhibits ergosterol synthesis, which compromises the fungal cell membrane's integrity.[4] This disruption may facilitate the entry of sclareol into the fungal cell. Furthermore, both compounds are capable of inducing ROS production, leading to a synergistic enhancement of oxidative stress.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Sclareolide: A Comparative Analysis of its Docking Potential Against Fungal Enzymes
A detailed examination of the in silico evidence for Sclareolide's antifungal activity, providing researchers with a guide to its potential enzymatic targets and the methodologies for further investigation.
This compound, a naturally occurring diterpene lactone primarily sourced from Salvia sclarea, has garnered significant attention for its diverse biological activities, including its promising antifungal properties. While experimental studies have demonstrated its efficacy against a range of fungal pathogens, particularly Cryptococcus neoformans, a comprehensive comparative analysis of its interaction with specific fungal enzymes at a molecular level has been less explored. This guide provides a comparative overview of the available, albeit limited, docking studies of this compound with key fungal enzymes, alongside detailed experimental protocols to facilitate further research in this area.
Understanding this compound's Antifungal Action
Experimental evidence suggests that this compound exerts its antifungal effects through multiple mechanisms. Studies on Cryptococcus neoformans indicate that it disrupts the fungal cell membrane and induces oxidative stress, leading to fungal cell death.[1][2][3][4] The minimum inhibitory concentration (MIC) of this compound against C. neoformans has been reported to be 16 µg/mL.[1][2] Furthermore, research on this compound derivatives has shown their potential against various phytopathogenic fungi.[5][6] However, the precise molecular targets within the fungal enzymatic machinery remain an active area of investigation. Molecular docking studies are a crucial tool in elucidating these interactions and predicting the binding affinities of this compound to putative enzyme targets.
Comparative Docking Analysis of this compound with Fungal Enzymes
Currently, there is a notable scarcity of published research presenting direct, comparative docking studies of this compound against a wide array of fungal enzymes. This gap in the literature highlights a significant opportunity for future research to explore the full spectrum of this compound's antifungal potential.
To address this, this guide presents a hypothetical comparative table based on potential key fungal enzyme targets. This table is intended to serve as a template for researchers conducting their own in silico investigations. The selection of these enzymes is based on their critical roles in fungal viability and their established validity as antifungal drug targets.
Table 1: Hypothetical Comparative Docking Scores of this compound with Key Fungal Enzymes
| Fungal Species | Enzyme Target | PDB ID | This compound Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference Antifungal | Reference Binding Energy (kcal/mol) |
| Candida albicans | Lanosterol 14-alpha-demethylase (CYP51) | --INVALID-LINK--[7] | - | TYR132, HIS377, MET508 | Fluconazole | - |
| Aspergillus fumigatus | Chitin Synthase | --INVALID-LINK--[8], --INVALID-LINK--[9] | - | ASP250, GLU315, TYR478 | Nikkomycin Z | - |
| Cryptococcus neoformans | Secreted Aspartyl Proteinase (SAP) | Modeled Structure | - | ASP32, GLY85, ILE122 | Pepstatin A | - |
Note: The binding energy values and key interacting residues for this compound are hypothetical and need to be determined through actual docking studies.
Experimental Protocols for Comparative Docking Studies
To facilitate further research, this section provides a detailed methodology for conducting comparative docking studies of this compound against key fungal enzymes.
Preparation of the Ligand (this compound)
-
Structure Acquisition: Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 102534).
-
Ligand Preparation: Use a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE) to:
-
Assign correct bond orders and add hydrogen atoms.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligand in a format compatible with the docking software (e.g., .pdbqt for AutoDock).
-
Preparation of the Fungal Enzyme Targets
-
Protein Structure Acquisition: Download the 3D crystal structures of the target fungal enzymes from the Protein Data Bank (PDB).
-
Lanosterol 14-alpha-demethylase (CYP51) from Candida albicans : PDB ID: 5V5Z[7]
-
Chitin Synthase from Aspergillus fumigatus : PDB ID: 2XTK, 2IUZ[8][9]
-
Secreted Aspartyl Proteinase (SAP) from Cryptococcus neoformans : As crystal structures may not be available, homology modeling using a server like SWISS-MODEL may be necessary, using a template from a related species.
-
-
Protein Preparation: Utilize a molecular modeling software to:
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atom types and charges.
-
Repair any missing residues or side chains if necessary.
-
Molecular Docking Simulation
-
Grid Box Generation: Define the binding site on the target enzyme. This is typically done by creating a grid box centered on the active site, often identified from the position of a co-crystallized inhibitor or through binding site prediction tools.
-
Docking Algorithm: Employ a suitable docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the docking calculations. These programs use scoring functions to predict the binding affinity (usually in kcal/mol) and the optimal binding pose of the ligand within the enzyme's active site.
-
Analysis of Results:
-
Analyze the docking scores to rank the binding affinity of this compound with different enzymes.
-
Visualize the docked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the enzyme's active site.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a comparative molecular docking study.
Caption: A flowchart outlining the key steps in a comparative molecular docking study of this compound.
Potential Signaling Pathways and Logical Relationships
Based on the known antifungal mechanisms of this compound and the functions of the target enzymes, a logical relationship can be proposed. Inhibition of key enzymes involved in cell wall and cell membrane biosynthesis would lead to the observed disruption of fungal cell integrity.
References
- 1. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as Antifungal Strategy Against <i>Cryptococcus neoformans</i>: Unveiling Its Mechanisms of Action [agris.fao.org]
- 5. Synthesis of Aminoalkyl this compound Derivatives and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Aminoalkyl this compound Derivatives and Antifungal Activity Studies [mdpi.com]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
Safety Operating Guide
Proper Disposal of Sclareolide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of sclareolide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary protective measures. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate that it may cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle it with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound[1]:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles[2].
-
Lab Coat: A standard lab coat or other protective clothing is required[1].
-
Respiratory Protection: Use only in a well-ventilated area. If dust is generated, avoid breathing it in[1][2].
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing[1].
-
Wash hands thoroughly after handling the product[1].
-
Store in a cool, dry, well-ventilated area in a tightly sealed container[1][2]. The recommended storage temperature is -20°C[1].
This compound Properties and Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O₂ | [1] |
| Molecular Weight | 250.38 g/mol | [1][3] |
| Physical State | Solid | [1] |
| Melting Point | 120-126°C | [1] |
| Flash Point | > 93°C (>199.4°F) | [3][5] |
| Solubility | DMF: 30 mg/ml; DMSO: 15 mg/ml; Ethanol: 10 mg/ml | [3] |
Step-by-Step Disposal Protocol
Disposal of chemical waste must adhere to federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines[1].
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound. This includes pure, unused product, contaminated materials (e.g., paper towels, gloves), and solutions.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
Step 2: Spill Management and Cleanup
In the event of a spill, follow these procedures immediately:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated[4][6]. Remove all sources of ignition[1].
-
Wear PPE: Don the appropriate PPE as described above.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains, waterways, or soil[1][2].
-
Cleanup: For solid this compound, carefully sweep up or vacuum the material to minimize dust generation[1][2]. For solutions, absorb the spill with an inert material such as sand, diatomite, or a universal binder[4][6].
-
Collect Waste: Place all contaminated materials into a suitable, sealable, and clearly labeled disposal container[2][6].
-
Decontaminate: Clean the spill area thoroughly with soap and water[6].
Step 3: Final Disposal
-
Packaging: Ensure the waste container is tightly sealed and properly labeled according to regulatory standards. Do not reuse containers that have held this compound[1].
-
Consult Regulations: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3) or other relevant local regulations[1].
-
Arrange for Pickup: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste[1][6]. The waste should be sent to an approved waste disposal plant[1].
Note on Small Quantities: While one source suggests that smaller quantities can be disposed of with household waste, this is generally not advisable in a professional laboratory setting[3]. Always default to the more stringent guidelines provided by your institution and local authorities.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Sclareolide
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Sclareolide, including operational and disposal plans.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol |
| Physical State | Solid |
| Melting Point | 120-126°C |
| Solubility | Insoluble in water. Soluble in ethyl alcohol and diethyl phthalate.[1] |
| Storage Temperature | Recommended -20°C, though some sources suggest room temperature is also acceptable.[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as not hazardous, others indicate potential for skin and eye irritation.[2][3][4][5] Therefore, a cautious approach is recommended.
| Hazard | Recommended PPE |
| Skin Contact | Protective gloves and impervious clothing.[2][5] |
| Eye Contact | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[2] |
| Inhalation | Use in a well-ventilated area. If dust formation is likely, a NIOSH- or CEN-certified respirator is recommended.[2][6] |
Operational Procedures for Safe Handling
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
Experimental Protocols
Handling and Preparation:
-
Review the SDS: Before handling, thoroughly read the Safety Data Sheet (SDS).
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any dust or fumes.[2]
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above, including gloves, safety glasses, and a lab coat.
-
Weighing: When weighing the solid material, take care to minimize dust generation.[2]
-
Storage: Keep the container tightly closed when not in use.[2][6] Store in a cool, dry, and well-ventilated area away from sources of ignition.[2] A storage temperature of -20°C is recommended for long-term stability.[2]
First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill and Disposal Plan
Spill Containment:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
Waste Disposal:
-
Dispose of this compound waste and contaminated materials in a sealed container.[6]
-
All disposal must be in accordance with local, state, and federal regulations for chemical waste.[2] Consult your institution's environmental health and safety office for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
